Cyclobutane-1,3-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSVYARXBFEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621636 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-66-5 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis- and trans-1,3-Diaminocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis- and trans-1,3-Diaminocyclobutane are conformationally restricted diamine building blocks that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid cyclobutane core offers a unique scaffold for the spatial presentation of amino functionalities, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the synthetic routes to obtain the cis and trans isomers of 1,3-diaminocyclobutane, with a focus on detailed experimental protocols and quantitative data to aid in their practical application. The methodologies described herein are primarily based on the work of Radchenko et al., who have developed robust strategies for the stereoselective synthesis of these valuable compounds.[1][2]
Synthetic Strategies
The primary approach to the synthesis of both cis- and trans-1,3-diaminocyclobutane involves the initial construction of a suitably functionalized cyclobutane ring, followed by the stereoselective introduction of the two amino groups. The key strategies employed are:
-
Malonate Ester Synthesis: This classical method is utilized to form the cyclobutane-1,1-dicarboxylate core, which serves as a versatile precursor to both isomers.
-
Curtius Rearrangement: This reaction is employed for the conversion of a carboxylic acid group into a protected amine (carbamate) with retention of stereochemistry.
-
Reductive Amination: This method is used to introduce an amino group from a ketone precursor.
The stereochemical outcome (cis or trans) is controlled by the choice of reagents and reaction conditions in the subsequent functional group transformations.
Synthesis of cis-1,3-Diaminocyclobutane
The synthesis of the cis-isomer typically proceeds through a pathway involving a Curtius rearrangement of a cis-substituted cyclobutanecarboxylic acid intermediate.
Experimental Workflow for cis-1,3-Diaminocyclobutane Synthesis
References
An In-depth Technical Guide to the Molecular Structure of Cyclobutane-1,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-diamine derivatives represent a class of rigid scaffolds that have garnered significant interest in medicinal chemistry and materials science. Their constrained four-membered ring system offers a unique three-dimensional geometry that can be exploited to control the spatial orientation of substituents, making them valuable building blocks in drug design. This technical guide provides a comprehensive overview of the molecular structure of these derivatives, focusing on their synthesis, conformational analysis, and structure-activity relationships, particularly in the context of their emerging role as Janus kinase (JAK) inhibitors.
Synthesis of this compound Derivatives
The synthesis of cis- and trans-cyclobutane-1,3-diamine, the core of these derivatives, typically starts from the corresponding dicarboxylic acids. A common and effective method involves the Curtius rearrangement, which converts carboxylic acids into primary amines with retention of configuration.
Experimental Protocol: Synthesis of cis- and trans-Cyclobutane-1,3-diamine via Curtius Rearrangement
This protocol outlines the general steps for the synthesis of cis- and trans-cyclobutane-1,3-diamine from their respective dicarboxylic acid precursors.
Materials:
-
cis- or trans-cyclobutane-1,3-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene or dioxane
-
Benzyl alcohol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Acid Chloride Formation: The dicarboxylic acid is converted to its corresponding diacyl chloride by refluxing with an excess of thionyl chloride or by reacting with oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure.
-
Acyl Azide Formation: The crude diacyl chloride is dissolved in an anhydrous solvent (e.g., acetone or THF) and treated with an aqueous solution of sodium azide at low temperature (typically 0 °C). The reaction is stirred for several hours, after which the acyl azide is extracted with a non-polar solvent like diethyl ether.
-
Curtius Rearrangement and Carbamate Formation: The acyl azide solution is dried and the solvent is carefully evaporated. The residue is then dissolved in an anhydrous inert solvent like toluene or dioxane and heated to induce the Curtius rearrangement, forming the diisocyanate. The reaction mixture is then treated with an alcohol, such as benzyl alcohol, to trap the isocyanate as a stable carbamate derivative.
-
Deprotection to Diamine: The resulting dicarbamate is deprotected to yield the free diamine. For benzyl carbamates, this is typically achieved by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The catalyst is then filtered off, and the diamine can be isolated as its hydrochloride salt by treatment with HCl or as the free base after neutralization with a base like NaOH.
Logical Workflow for the Synthesis of this compound
Caption: General synthetic route to cyclobutane-1,3-diamines from dicarboxylic acids.
Molecular Structure and Conformational Analysis
The puckered nature of the cyclobutane ring is a defining feature of these derivatives, leading to distinct spatial arrangements for cis and trans isomers. This has profound implications for their biological activity and physical properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to elucidate their three-dimensional structures.
The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain.[1] This puckering results in two distinct positions for substituents: axial and equatorial-like. The interconversion between these puckered conformations is rapid at room temperature.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information on the solid-state conformation, including bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Quantitative Structural Data
The following table summarizes representative bond lengths and angles for a generic disubstituted cyclobutane ring, illustrating the typical puckered geometry. Actual values will vary depending on the specific substituents.
| Parameter | cis-Isomer (diaxial-like) | trans-Isomer (axial-equatorial-like) |
| C1-C2 Bond Length (Å) | ~1.55 | ~1.55 |
| C2-C3 Bond Length (Å) | ~1.56 | ~1.56 |
| C1-C2-C3 Bond Angle (°) | ~88 | ~88 |
| C2-C3-C4 Bond Angle (°) | ~89 | ~89 |
| Puckering Angle (°) | ~30 | ~35 |
| Dihedral Angle (H-C1-C2-H) (°) | Varies with puckering | Varies with puckering |
Note: This data is illustrative. Specific values must be obtained from crystallographic databases for individual derivatives.
NMR Spectroscopy
NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are used to confirm the identity and purity of the compounds, while advanced techniques like NOESY can provide insights into the relative stereochemistry and conformation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard parameters are used, but for quantitative analysis, a longer relaxation delay may be necessary.
-
Spectral Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the structure. For conformational analysis, the magnitudes of vicinal coupling constants and NOE correlations are particularly informative.
Illustrative NMR Data Interpretation
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| cis | Protons on C2 and C4 may show complex splitting patterns due to the puckered ring. The methine protons at C1 and C3 will have a specific coupling constant depending on the dihedral angle to adjacent methylene protons. | Fewer signals due to higher symmetry compared to the trans isomer in certain conformations. |
| trans | More complex spectrum due to lower symmetry. The methine protons at C1 and C3 will exhibit different chemical shifts and coupling patterns compared to the cis isomer. | More signals due to the lower symmetry. |
Structure-Activity Relationship (SAR) of this compound Derivatives as JAK Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.[2][4] Several this compound derivatives have emerged as potent and selective JAK inhibitors.
The rigid cyclobutane scaffold serves to orient the pharmacophoric groups in a precise manner, enhancing binding affinity and selectivity for the target kinase. The cis and trans isomers often exhibit significantly different biological activities due to the distinct spatial arrangement of their substituents.
JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a primary route for signal transduction from cytokine receptors to the nucleus. Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3][5]
Mechanism of Inhibition by this compound Derivatives
Many small molecule JAK inhibitors, including those based on the this compound scaffold, are ATP-competitive inhibitors. They bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.
JAK-STAT Signaling Pathway Diagram
Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.
Quantitative Structure-Activity Relationship (QSAR) Insights
While specific QSAR studies on this compound derivatives as JAK inhibitors are still emerging, general principles can be inferred from related classes of inhibitors. The nature and position of substituents on the diamine scaffold are critical for potency and selectivity.
| Substituent Position | General SAR Observations |
| Amine at C1 | Typically forms a key interaction with the hinge region of the kinase ATP-binding site. |
| Substituent at C1 | Can be varied to modulate potency and selectivity. Bulky groups may enhance van der Waals interactions. |
| Amine at C3 | Often serves as an attachment point for a linker to a second pharmacophoric group that explores other regions of the ATP-binding site. |
| Substituent at C3 | Can influence solubility, metabolic stability, and pharmacokinetic properties. |
| Stereochemistry (cis vs. trans) | The relative orientation of the substituents dramatically affects the overall shape of the molecule and its fit within the binding pocket, often leading to large differences in activity between isomers. |
Conclusion
This compound derivatives offer a rigid and tunable platform for the design of novel bioactive molecules. Their synthesis is accessible through established chemical transformations, and their three-dimensional structures can be thoroughly characterized by modern analytical techniques. The distinct conformational preferences of cis and trans isomers provide a powerful tool for probing structure-activity relationships, as exemplified by their application as inhibitors of the JAK-STAT signaling pathway. Further exploration of this chemical space is likely to yield new therapeutic agents with improved potency and selectivity.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Conformational Landscape of Cyclobutane-1,3-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-diamine stands as a pivotal structural motif in medicinal chemistry and materials science, offering a rigid scaffold that imparts unique conformational constraints. Understanding the three-dimensional arrangement of its substituents is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive conformational analysis of cis- and trans-cyclobutane-1,3-diamine, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain, at the cost of a slight increase in angle strain.[1][2] This puckering gives rise to axial and equatorial positions for substituents, analogous to the chair conformation of cyclohexane. The interplay of steric and electronic effects governs the preferred conformation and the orientation of the amino substituents in the cis and trans isomers.
Conformational Isomers of this compound
The relative orientation of the two amino groups in this compound gives rise to cis and trans diastereomers. Each of these isomers, in turn, can exist in different conformations due to the puckering of the cyclobutane ring.
cis-Cyclobutane-1,3-diamine
For the cis isomer, the two amino groups are on the same side of the ring. This can lead to two principal puckered conformations: a diequatorial (e,e) and a diaxial (a,a) conformer. Generally, the diequatorial conformation is significantly more stable as it minimizes steric hindrance between the substituents and the ring hydrogens.[2] The diaxial conformation would introduce significant 1,3-diaxial interactions, a destabilizing steric clash.
trans-Cyclobutane-1,3-diamine
In the trans isomer, the amino groups are on opposite sides of the ring. This arrangement results in each conformer having one axial and one equatorial amino group (a,e). Ring flipping interconverts these two equivalent (a,e) conformations.
Experimental Determination of Conformation
The preferred conformations of this compound derivatives have been elucidated through a combination of experimental techniques, primarily X-ray crystallography for the solid state and NMR spectroscopy for the solution state.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and dihedral angles in the solid state. Studies on Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane have provided key insights into their solid-state conformations.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the structural determination of small organic molecules like this compound derivatives is as follows:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
NMR Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the conformation of molecules in solution. The magnitude of the vicinal coupling constant (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between the protons on the cyclobutane ring, the degree of ring puckering and the axial/equatorial orientation of the substituents can be inferred.
Experimental Protocol: ¹H NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically between 1-10 mg/mL.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. Standard one-dimensional ¹H spectra and, if necessary, two-dimensional correlation experiments (e.g., COSY) are recorded to aid in the assignment of proton signals.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants for all proton signals are determined from the spectra. The vicinal coupling constants between the methine protons and the adjacent methylene protons are of particular importance for conformational analysis.
Computational Analysis
In silico methods, particularly Density Functional Theory (DFT) calculations, are invaluable for complementing experimental data. These calculations can provide the relative energies of different conformers, optimized geometries, and predicted NMR parameters.
Computational Protocol: DFT-Based Conformational Analysis
-
Model Building: The initial 3D structures of the different possible conformers of cis- and trans-cyclobutane-1,3-diamine are built.
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The relative energies of the optimized structures are then calculated to determine the most stable conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
NMR Parameter Prediction: NMR chemical shifts and coupling constants can be calculated for the optimized geometries to compare with experimental data.
Quantitative Data Summary
The following tables summarize key quantitative data derived from experimental and computational studies on this compound and its derivatives.
| Parameter | cis-Isomer (diequatorial) | trans-Isomer (equatorial/axial) | Method | Reference |
| Puckering Angle (θ) | ~25-35° | ~25-35° | X-ray, DFT | [4] |
| Relative Energy | More Stable | Less Stable | DFT | [2] |
Table 1: Conformational Parameters of this compound Isomers
| Interaction | Typical Dihedral Angle | Expected ³J (Hz) |
| H_ax - H_ax | ~180° | 8 - 12 |
| H_ax - H_eq | ~60° | 2 - 5 |
| H_eq - H_eq | ~60° | 2 - 5 |
Table 2: Typical ³J Coupling Constants in Puckered Cyclobutanes
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and experimental workflows.
Caption: Conformational equilibrium of cis-cyclobutane-1,3-diamine.
Caption: Conformational equilibrium of trans-cyclobutane-1,3-diamine.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of this compound reveals a rich and subtle interplay of steric and electronic factors that dictate its three-dimensional structure. The cis isomer predominantly adopts a puckered conformation with both amino groups in equatorial positions to minimize steric strain. The trans isomer exists as a dynamic equilibrium of two equivalent conformations, each with one axial and one equatorial amino group. A combined approach utilizing X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a thorough understanding of the conformational landscape of this important molecular scaffold. This knowledge is critical for leveraging the unique structural features of this compound in the design of next-generation pharmaceuticals and advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Cyclobutane-1,3-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-diamine, a four-membered ring carbocycle with amino groups at the 1 and 3 positions, has emerged as a critical building block in medicinal chemistry and materials science. Its rigid, puckered structure offers a unique three-dimensional scaffold that can impart desirable properties to molecules, including enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties of the cis and trans isomers of this compound, detailed experimental protocols, and insights into its applications, particularly in the development of Janus kinase (JAK) inhibitors.
Physical and Chemical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[1] |
| Molecular Weight | 86.14 g/mol | PubChem[1] |
| CAS Number | 91301-66-5 (unspecified stereochemistry) | PubChem[1] |
| Topological Polar Surface Area | 52 Ų | PubChem[1] |
| XLogP3 | -1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Table 2: Physicochemical Properties of cis- and trans-Cyclobutane-1,3-diamine
| Property | cis-Isomer | trans-Isomer |
| CAS Number | 1363382-21-1[2][3] | 1523571-17-6 (dihydrochloride)[4] |
| Predicted pKa | 10.78 ± 0.40 | Not Found |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Spectral Data
Definitive spectral data for the free base forms of cis- and trans-cyclobutane-1,3-diamine are scarce in publicly available literature. However, data for derivatives and related structures can provide an indication of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectra of cyclobutane derivatives are complex due to the puckered nature of the ring, which leads to non-equivalent protons.
-
¹³C NMR: The carbon NMR spectra are expected to show signals corresponding to the methine and methylene carbons of the cyclobutane ring.
-
FTIR: The infrared spectra of both isomers will exhibit characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations, as well as C-N stretching, will also be present.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (86.14 g/mol ).
Experimental Protocols
The synthesis of cis- and trans-cyclobutane-1,3-diamine often starts from cyclobutane-1,3-dicarboxylic acid and involves multiple steps. A general synthetic approach is outlined below, based on established methodologies for similar compounds.
Synthesis of cis- and trans-Cyclobutane-1,3-dicarboxylic Acid
A common route to cyclobutane-1,3-dicarboxylic acid involves the [2+2] cycloaddition of an appropriate ketene or a multi-step synthesis starting from diethyl malonate. The separation of the cis and trans isomers can be achieved by fractional crystallization of the diacids or their derivatives.[5][6]
Conversion to cis- and trans-Cyclobutane-1,3-diamine
A potential synthetic pathway from the dicarboxylic acids to the diamines involves a Curtius rearrangement.
Experimental Details (Illustrative):
-
Amide Formation: The separated cis- or trans-cyclobutane-1,3-dicarboxylic acid is converted to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.
-
Curtius Rearrangement: The diacyl chloride is then reacted with sodium azide to form the diacyl azide. Gentle heating of the diacyl azide in an inert solvent induces the Curtius rearrangement to yield the diisocyanate.
-
Hydrolysis: The diisocyanate is subsequently hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to give the corresponding diamine dihydrochloride salt.
-
Liberation of the Free Diamine: The free diamine is obtained by treating the dihydrochloride salt with a base, followed by extraction and purification, typically by distillation or crystallization.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the amino groups and the inherent ring strain of the cyclobutane core.
-
Reactions with Electrophiles: The lone pairs of electrons on the nitrogen atoms make the diamine a good nucleophile. It readily reacts with a variety of electrophiles, such as acyl chlorides and alkyl halides, to form amides and N-alkylated derivatives, respectively. These reactions are fundamental to its use as a linker in drug design.
-
Ring-Opening Reactions: While the cyclobutane ring is more stable than cyclopropane, it can undergo ring-opening reactions under certain conditions, such as hydrogenation at high temperatures and pressures or in the presence of specific catalysts.[7]
Applications in Drug Development
The rigid, three-dimensional structure of the cyclobutane ring makes this compound a valuable scaffold in drug design. By replacing more flexible linkers, it can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.
Janus Kinase (JAK) Inhibitors
A prominent application of this compound is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[][9][10][11]
cis-Cyclobutane-1,3-diamine has been successfully incorporated as a linker in several JAK inhibitor candidates. Its rigid nature helps to correctly position the pharmacophoric groups for optimal interaction with the kinase active site. For example, in some JAK1 inhibitors, the cyclobutane linker has been shown to confer excellent potency and selectivity.[12]
Conclusion
This compound, in both its cis and trans forms, represents a powerful tool for medicinal chemists and materials scientists. Its unique conformational rigidity and synthetic accessibility make it an attractive building block for creating novel molecules with tailored properties. While a complete experimental dataset for the parent diamines remains to be fully compiled in the public domain, the available information underscores its significance, particularly in the design of next-generation therapeutics targeting signaling pathways such as the JAK-STAT cascade. Further research into the experimental properties and reactivity of this versatile scaffold will undoubtedly unlock new opportunities in drug discovery and beyond.
References
- 1. This compound | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. cis-1,3-cyclobutanediamine 97% | CAS: 1363382-21-1 | AChemBlock [achemblock.com]
- 4. Patent Details | Paper Digest [paperdigest.org]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. KEGG PATHWAY: map04630 [genome.jp]
- 10. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
Commercial Availability and Application of Cyclobutane-1,3-diamine Building Blocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational constraints.[1] As a bioisosteric replacement for other cyclic and acyclic structures, it offers a valuable tool for optimizing the pharmacological properties of drug candidates. Among the various substituted cyclobutanes, the 1,3-diamine scaffold has emerged as a particularly important building block, enabling the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of cyclobutane-1,3-diamine derivatives, detailed synthetic protocols, and insights into their application in drug discovery, with a focus on their role as kinase inhibitors.
Commercial Availability of this compound Building Blocks
A diverse range of this compound building blocks, including various isomers, protecting group strategies, and salt forms, are commercially available from several specialized chemical suppliers. These compounds serve as crucial starting materials for the synthesis of complex molecules in drug discovery programs. The following tables summarize the availability of key this compound derivatives from prominent suppliers.
Table 1: Unprotected and Salt Forms of this compound
| Compound Name | Isomer | CAS Number | Supplier(s) | Purity | Available Quantities |
| This compound | Mixture | 91301-66-5 | Key Organics, BLD Pharm, Ambeed | ≥97% | 500 mg - 10 g |
| cis-cyclobutane-1,3-diamine | cis | 1363382-21-1 | AChemBlock | 97% | Inquire |
| (1R,3R)-Cyclobutane-1,3-diamine | trans | 1363382-21-1 | Apollo Scientific | Inquire | Inquire |
| cis-1-methylthis compound dihydrochloride | cis | - | Aladdin Scientific | ≥97% | 100 mg - 250 mg |
| trans-Cyclobutane-1,3-diamine dihydrochloride | trans | 1523571-17-6 | ChemScene | ≥97% | 250 mg - 100 g |
| This compound dihydrochloride | Mixture | - | Fluorochem | 98+% | Inquire |
Table 2: Boc-Protected this compound Derivatives
| Compound Name | Isomer | CAS Number | Supplier(s) | Purity | Available Quantities |
| tert-Butyl (trans-3-aminocyclobut-1-yl)carbamate | trans | 871014-19-6 | SynQuest Laboratories | Inquire | Inquire |
| trans-N-Boc-1,3-diaminocyclobutane | trans | - | Sigma-Aldrich | Inquire | Inquire |
Table 3: Other Commercially Available Cyclobutane Building Blocks
| Compound Name | Isomer | CAS Number | Supplier(s) | Purity | Available Quantities |
| cis-cyclobutane-1,3-diol | cis | 1332482-73-1 | AChemBlock | 97% | Inquire |
| trans-cyclobutane-1,3-diol | trans | 1332482-75-3 | CP Lab Safety, AChemBlock | 97% | 100 mg - Inquire |
| Cyclobutane-1,3-dicarboxylic acid | Mixture | 62184-63-8 | BLD Pharm | Inquire | Inquire |
| cis-Cyclobutane-1,3-dicarboxylic acid | cis | 2398-16-5 | PubChem | Inquire | Inquire |
Synthesis of this compound Building Blocks
The synthesis of cis- and trans-1,3-diaminocyclobutane derivatives can be achieved through multi-step sequences, often starting from commercially available cyclobutane precursors. A common strategy involves the construction of the cyclobutane ring followed by functional group manipulations to introduce the amino moieties.
Synthesis of Mono-Boc-Protected cis- and trans-1,3-Diaminocyclobutane
A well-established route to Boc-monoprotected cis- and trans-1,3-diaminocyclobutanes has been developed, which is crucial for their use in further synthetic transformations.[2][3] The following is a representative experimental protocol adapted from the literature.
Experimental Protocol: Synthesis of tert-Butyl (cis-3-aminocyclobutyl)carbamate and tert-Butyl (trans-3-aminocyclobutyl)carbamate
This synthesis starts from 3-oxocyclobutanecarboxylic acid, a commercially available starting material.
Step 1: Synthesis of 3-oxocyclobutane-1-carboxamide
-
To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).
-
Stir the mixture for 1 hour, then extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.
Step 2: Hofmann Rearrangement to form a mixture of cis- and trans-3-aminocyclobutan-1-one
-
To a solution of sodium hydroxide in water, add bromine (1.1 equivalents) at 0 °C to form a sodium hypobromite solution.
-
Add a solution of 3-oxocyclobutane-1-carboxamide (1 equivalent) in water to the hypobromite solution at 0 °C.
-
Warm the reaction mixture to 70 °C and stir for 1 hour.
-
Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic extracts to obtain a mixture of cis- and trans-3-aminocyclobutan-1-one.
Step 3: Reductive Amination to form a mixture of cis- and trans-cyclobutane-1,3-diamine
-
Dissolve the mixture of aminoketones from the previous step in methanol.
-
Add ammonium acetate (excess) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with aqueous HCl and then basify with NaOH.
-
Extract the product with an organic solvent, dry, and concentrate to yield a mixture of cis- and trans-cyclobutane-1,3-diamine.
Step 4: Separation of Isomers and Mono-Boc Protection
-
The cis and trans isomers of the diamine can be separated by column chromatography on silica gel.
-
For mono-Boc protection, dissolve the separated diamine isomer (1 equivalent) in a suitable solvent (e.g., DCM or a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) and a base such as triethylamine or sodium bicarbonate.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by extraction and purify by column chromatography to yield the desired mono-Boc-protected cis- or trans-1,3-diaminocyclobutane.
Caption: Synthetic scheme for mono-Boc-protected diamines.
Application in Drug Discovery: JAK1 Inhibitors
This compound building blocks have proven to be particularly valuable in the design of kinase inhibitors. The rigid cyclobutane scaffold serves to orient pharmacophoric groups in a defined spatial arrangement, which can lead to enhanced potency and selectivity. A prominent example is the use of a cis-1,3-diaminocyclobutane linker in the development of selective Janus kinase 1 (JAK1) inhibitors.[4]
Abrocitinib (PF-04965842) is a selective JAK1 inhibitor that has been approved for the treatment of atopic dermatitis.[5][6] The structure of abrocitinib incorporates a cis-1,3-diaminocyclobutane core, which is crucial for its high affinity and selectivity for JAK1.
The JAK-STAT Signaling Pathway and Inhibition by Abrocitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[7] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Abrocitinib exerts its therapeutic effect by selectively inhibiting JAK1. It binds to the ATP-binding site of the JAK1 kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.[5][6] The crystal structure of JAK1 in complex with abrocitinib (PDB ID: 6BBU) reveals the key interactions that contribute to its potent and selective inhibition.[1][4]
Caption: JAK-STAT pathway and inhibition by Abrocitinib.
Experimental Workflow for Kinase Inhibitor Drug Discovery
The discovery and development of a kinase inhibitor, such as one incorporating a this compound scaffold, is a multi-stage process that begins with target identification and culminates in preclinical and clinical evaluation. The following diagram illustrates a typical workflow for small molecule kinase inhibitor drug discovery.
Caption: Kinase inhibitor drug discovery workflow.
This workflow highlights the iterative nature of drug discovery, where the synthesis of novel analogs, guided by structure-activity relationship (SAR) studies, is central to the optimization of lead compounds. The commercial availability of diverse and unique building blocks, such as the cyclobutane-1,3-diamines discussed herein, is critical for enabling the rapid exploration of chemical space and the development of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Abrocitinib|JAK1 Inhibitor|For Research Use [benchchem.com]
- 7. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Allure of the Strained Ring: A History of Cyclobutane-Containing Natural Products
An in-depth technical guide on the discovery and history of cyclobutane-containing natural products for researchers, scientists, and drug development professionals.
The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain. Its incorporation into natural products bestows unique conformational constraints and reactivity, leading to a diverse array of biological activities. This guide delves into the historical discovery, structural elucidation, and biological significance of these fascinating molecules, providing a technical overview for the modern researcher.
Early Discoveries and Structural Challenges
The story of cyclobutane natural products begins in the late 19th and early 20th centuries with the investigation of photodimerizable cinnamic acids. The isolation and characterization of truxillic and truxinic acids from coca leaves and other plant sources presented a significant puzzle to chemists of the era. It was not until the pioneering work on the photochemistry of these compounds that their cyclobutane core was firmly established, revealing the ability of natural systems to harness light to forge these strained rings.
A pivotal moment in the field was the discovery of pinane monoterpenoids, such as α- and β-pinene, major constituents of pine resins. Their bicyclic structure, containing a cyclobutane ring fused to a cyclohexane ring, was a subject of extensive research and debate, with the correct structure being established through a combination of degradation studies and, eventually, spectroscopic methods.
The Rise of Spectroscopic Techniques and the Explosion of Diversity
The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the mid-20th century revolutionized natural product chemistry. These powerful tools enabled the rapid and unambiguous determination of complex structures, leading to the discovery of a vast and growing number of cyclobutane-containing natural products. This era saw the isolation of compounds with a wide range of structural motifs and biological activities, from the potent antibiotic properties of carbocyclic nucleosides to the complex polycyclic frameworks of marine-derived natural products.
Key Classes of Cyclobutane-Containing Natural Products
The structural diversity of these compounds is immense. Here, we highlight some of the major classes that have garnered significant scientific attention.
Terpenoids
This large and diverse class of natural products includes numerous examples containing a cyclobutane ring. The aforementioned pinenes are classic examples. Another significant subgroup is the butanoids, which are irregular monoterpenes characterized by a 1,1,2,3-tetramethylcyclobutane skeleton, such as grandisol, the major component of the cotton boll weevil pheromone.
Alkaloids
A number of alkaloids feature a cyclobutane core, often fused into a larger polycyclic system. These compounds frequently exhibit potent biological activities. For instance, the piperidine alkaloid piperine, responsible for the pungency of black pepper, can undergo photodimerization to form a cyclobutane-containing dimer.
Polyketides
This class of natural products, biosynthesized from acetyl and propionyl subunits, includes several members with cyclobutane rings. These structures are often complex and possess interesting biological properties, including antibiotic and antifungal activities.
Carbocyclic Nucleosides
These nucleoside analogues, where the furanose ring is replaced by a carbocycle, are a critical class of antiviral and anticancer agents. A key subset of these compounds features a cyclobutane ring, such as carbadine and its analogues. Their unique shape allows them to act as effective inhibitors of viral polymerases and other key enzymes in nucleic acid metabolism.
Quantitative Data on Selected Cyclobutane-Containing Natural Products
The following table summarizes key quantitative data for a selection of representative cyclobutane-containing natural products. This data is intended to provide a comparative overview of their biological potency.
| Compound | Class | Source | Biological Activity | IC50/EC50 |
| Carbovir | Carbocyclic Nucleoside | Synthetic analogue | Anti-HIV | EC50 = 0.2 µM |
| Grandisol | Terpenoid | Anthonomus grandis (Boll weevil) | Pheromone | - |
| (+)-α-Pinene | Terpenoid | Pine resin | Antimicrobial | MIC = 1.6-6.4 mg/mL |
| (-)-β-Pinene | Terpenoid | Pine resin | Anti-inflammatory | IC50 = 25 µM (COX-2) |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are generalized methodologies for the isolation and characterization of cyclobutane-containing natural products, as well as a representative bioassay.
Protocol 1: General Procedure for the Isolation and Purification of Terpenoids from Plant Material
-
Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable organic solvent (e.g., hexane, ethyl acetate) using a Soxhlet apparatus for 24-48 hours. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) to separate compounds based on their polarity.
-
Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate individual compounds.
-
Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase.
-
-
Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC and spectroscopic methods.
Protocol 2: Structure Elucidation by Spectroscopic Methods
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, allowing for the complete assignment of the structure, including the stereochemistry of the cyclobutane ring.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.
Protocol 3: Anti-HIV Activity Assay for Carbocyclic Nucleosides
-
Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Viral Infection: Cells are infected with a known titer of HIV-1 (e.g., strain IIIB).
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., carbovir). A positive control (e.g., AZT) and a negative control (no drug) are included.
-
Incubation: The treated and infected cells are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is read at 540 nm, and the percentage of viable cells is calculated relative to the uninfected control.
-
Data Analysis: The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effect) is determined by plotting the percentage of cell viability against the drug concentration.
Visualizing Key Processes
To aid in the understanding of the workflows and biological relevance of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the discovery of natural products.
The Rising Potential of Cyclobutane-1,3-diamine Analogues in Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, puckered conformation of the cyclobutane ring is increasingly being exploited by medicinal chemists to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide delves into the biological activities of emerging cyclobutane-1,3-diamine analogues, focusing on their potential as both anticancer agents and kinase inhibitors. We present a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, supported by detailed experimental protocols and visual representations of key cellular pathways.
Anticancer Activity: Cyclobutane Analogues of Combretastatin A4
Novel this compound derivatives have shown promise as anticancer agents, particularly as analogues of the potent natural product combretastatin A4. These compounds circumvent the metabolic instability of the cis-stilbene bridge in the parent compound while maintaining its tubulin-binding properties.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of these analogues has been evaluated against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for representative cis- and trans-cyclobutane-1,3-diamine analogues of combretastatin A4.[1]
| Compound ID | Stereochemistry | Cancer Cell Line | IC50 (µM) |
| Analogue 1 | cis | HepG2 (Hepatocarcinoma) | Micromolar Range |
| Analogue 1 | cis | SK-N-DZ (Neuroblastoma) | Micromolar Range |
| Analogue 2 | trans | HepG2 (Hepatocarcinoma) | Micromolar Range |
| Analogue 2 | trans | SK-N-DZ (Neuroblastoma) | Micromolar Range |
Mechanism of Action: Dual Disruption of Cellular Integrity
The anticancer activity of these combretastatin A4 analogues stems from a dual mechanism of action. Firstly, they bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Secondly, these compounds have been shown to interfere with the vascular endothelial (VE)-cadherin signaling pathway.[2] By disrupting the interaction between VE-cadherin, β-catenin, and the Akt signaling pathway, these analogues increase endothelial cell permeability and inhibit the formation of new blood vessels, leading to vascular collapse within the tumor microenvironment.[2]
Kinase Inhibition: Cyclobutane-1,3-diamines as JAK Inhibitors
The cis-conformation of the 1,3-diaminocyclobutane scaffold has proven to be an excellent linker for designing potent and selective inhibitors of the Janus kinase (JAK) family. These enzymes are crucial mediators of cytokine signaling, and their dysregulation is implicated in various inflammatory and autoimmune diseases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of cyclobutane-containing JAK inhibitors has been demonstrated to be in the low nanomolar range, with good selectivity across the JAK family. The table below presents the IC50 values for Ruxolitinib, a marketed JAK inhibitor featuring a cyclobutane moiety.
| Compound | Target | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | >400 | |
| TYK2 | 19 |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. As a result, the translocation of STAT dimers to the nucleus is blocked, leading to the downregulation of inflammatory gene expression.
Experimental Protocols
Synthesis of cis/trans-1,3-Disubstituted Cyclobutane Analogues of Combretastatin A4
A general synthetic approach to these analogues involves the [2+2] cycloaddition of a substituted styrene with an appropriate ketene acetal, followed by functional group manipulation to install the desired aryl moieties. The separation of cis and trans isomers is typically achieved by column chromatography. A detailed retrosynthetic analysis has been previously described.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting the absorbance against the compound concentration.
JAK1 Kinase Inhibition Assay (Biochemical Assay)
-
Reaction Setup: In a 384-well plate, combine the JAK1 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the this compound analogues to the wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Measure the fluorescence signal, which is inversely proportional to the extent of peptide phosphorylation.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce JAK1 activity by 50%.
References
An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,3-diamine for Drug Development Professionals
An authoritative guide for researchers and scientists on the synthesis, properties, and potential applications of cis- and trans-cyclobutane-1,3-diamine, critical building blocks in modern drug discovery.
The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to impart favorable pharmacokinetic profiles to drug candidates. Among the various substituted cyclobutanes, the stereoisomers of cyclobutane-1,3-diamine, namely the cis and trans forms, have emerged as valuable scaffolds. Their rigid, puckered structures allow for precise spatial orientation of appended functionalities, making them attractive for the design of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, and distinct physicochemical and structural properties of these stereoisomers, with a focus on their application in drug development.
Stereoisomers and Conformational Analysis
This compound exists as two diastereomers: cis-cyclobutane-1,3-diamine and trans-cyclobutane-1,3-diamine. The spatial arrangement of the two amino groups relative to the cyclobutane ring dictates their distinct three-dimensional shapes and, consequently, their physical, chemical, and biological properties.
The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] In 1,3-disubstituted cyclobutanes, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. For the cis-isomer, the diequatorial conformation is generally more stable, minimizing steric interactions.[1] In contrast, the trans-isomer inherently has one substituent in a pseudo-axial and the other in a pseudo-equatorial position. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer due to unfavorable 1,3-diaxial interactions in the trans configuration.[2]
dot
Caption: Puckered conformations of cis- and trans-cyclobutane-1,3-diamine.
Physicochemical and Structural Properties
The stereochemical differences between the cis and trans isomers lead to distinct physicochemical properties, which are crucial for their application in drug design. While specific experimental data for the free diamines are scarce, data for their dihydrochloride salts and related dicarboxylic acids provide valuable insights.
| Property | cis-Cyclobutane-1,3-diamine | trans-Cyclobutane-1,3-diamine | Notes and References |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂ | |
| Molecular Weight | 86.14 g/mol | 86.14 g/mol | |
| CAS Number (Dihydrochloride) | 1523571-90-5 | 1523571-17-6 | [3] |
| Calculated LogP | -1.0 | -1.0 | Approximate values for the free base. |
| Calculated pKa | ~10-11 (for each amine) | ~10-11 (for each amine) | Estimated based on similar diamines. Experimental values for fluorinated analogs show a decrease of ~0.8 pKa units.[4] |
| Dipole Moment | Non-zero (calculated) | Near-zero (calculated, time-averaged) | The puckered, non-planar structure of the trans isomer can lead to a transient dipole moment, but it averages to near zero with rapid ring flipping. The cis isomer has a permanent dipole moment.[5][6][7] |
Table 1: Physicochemical Properties of this compound Stereoisomers.
Structural parameters, such as bond lengths and angles, are influenced by the puckered nature of the cyclobutane ring and the substitution pattern. X-ray crystallographic studies of 1,3-disubstituted cyclobutane derivatives provide representative data.
| Structural Parameter | cis Isomer (Representative) | trans Isomer (Representative) | Notes and References |
| C-C Bond Length (ring) | ~1.55 - 1.57 Å | ~1.55 - 1.57 Å | Varies slightly depending on substitution.[8][9] |
| C-N Bond Length | ~1.47 Å | ~1.47 Å | Typical C-N single bond length. |
| Dihedral Angle (Puckering) | ~20-35° | ~20-35° | The degree of puckering can be influenced by the nature of the substituents.[8] |
Table 2: Representative Structural Properties of 1,3-Disubstituted Cyclobutanes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The symmetry and conformational dynamics of each isomer result in characteristic ¹H and ¹³C NMR spectra.
Due to the symmetry in the time-averaged conformation of both isomers, simplified spectra can be expected. However, the exact chemical shifts and coupling constants will differ due to the different spatial orientations of the protons and carbons.
| Nucleus | cis-Cyclobutane-1,3-diamine (Predicted) | trans-Cyclobutane-1,3-diamine (Predicted) |
| ¹H NMR | Two main multiplets: one for the methine protons (CH-NH₂) and one for the methylene protons (CH₂). | Two main multiplets with different chemical shifts and coupling constants compared to the cis isomer. |
| ¹³C NMR | Two signals: one for the methine carbons and one for the methylene carbons. | Two signals at different chemical shifts compared to the cis isomer. |
Table 3: Predicted NMR Spectroscopic Data.
Experimental Protocols
Synthesis of cis- and trans-Cyclobutane-1,3-dicarboxylic Acid
A common precursor for the synthesis of this compound is cyclobutane-1,3-dicarboxylic acid. A mixture of the cis and trans isomers can be synthesized via the hydrolysis of diethyl cyclobutane-1,3-dicarboxylate.
Materials:
-
Diethyl cyclobutane-1,3-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
A solution of diethyl cyclobutane-1,3-dicarboxylate in ethanol is treated with an aqueous solution of sodium hydroxide.
-
The mixture is heated at reflux for several hours to ensure complete hydrolysis of the ester groups.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the dicarboxylic acids.
-
The solid precipitate, a mixture of cis and trans isomers, is collected by filtration, washed with cold water, and dried.[10][11]
Separation of cis and trans Isomers
The separation of the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid or the resulting diamines can be challenging. Fractional crystallization is a common method for the separation of the dicarboxylic acid isomers. For the diamines, separation can often be achieved by converting them to their dihydrochloride salts and exploiting differences in their solubility.[12]
Protocol for Separation of Diamine Isomers via Dihydrochloride Salts:
-
The crude mixture of cis- and trans-cyclobutane-1,3-diamine is dissolved in a suitable solvent, such as methanol or ethanol.
-
An excess of a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added to the diamine solution.
-
The dihydrochloride salts of the diamines will precipitate out of the solution.
-
Due to differences in solubility, one isomer's salt may precipitate preferentially. Fractional crystallization, by carefully controlling the concentration and temperature, can be used to enrich and isolate each isomer.[12]
-
The purity of the separated isomers can be assessed by techniques such as NMR spectroscopy and melting point analysis.
dot
Caption: General experimental workflow for the synthesis and separation of this compound stereoisomers.
Application in Drug Development: A Case Study in JAK Inhibition
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers.[13] As such, JAK inhibitors have become an important class of therapeutic agents. The rigid framework of this compound is well-suited for positioning key pharmacophoric elements to achieve potent and selective inhibition of JAK enzymes.
A hypothetical JAK2 inhibitor incorporating a cis-cyclobutane-1,3-diamine scaffold can be envisioned to orient a pharmacophore into the ATP-binding site of the kinase. The diamine can serve as a central scaffold to link a hinge-binding motif and a moiety that extends into a selectivity pocket.
dot
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK2 inhibitor.
The choice between the cis and trans isomer can have a profound impact on the inhibitor's potency and selectivity. The specific geometry of each isomer will dictate the vector and distance between the two amino groups, thereby influencing how the attached pharmacophoric groups are presented to the target protein. This highlights the importance of stereochemically defined building blocks in rational drug design.
Conclusion
The stereoisomers of this compound represent a powerful tool in the arsenal of medicinal chemists. Their distinct and rigid three-dimensional structures provide a means to fine-tune the spatial arrangement of pharmacophores, leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. A thorough understanding of their synthesis, separation, and conformational properties, as outlined in this guide, is essential for leveraging their full potential in the development of next-generation therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.in [brainly.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. brainly.in [brainly.in]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutane-1,3-Diamine: A Constrained Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is a central theme in modern drug discovery. Among these, constrained diamine scaffolds have emerged as privileged structures capable of imparting favorable properties such as improved potency, selectivity, and metabolic stability. This technical guide focuses on the burgeoning potential of cyclobutane-1,3-diamine as a versatile and conformationally restricted scaffold in medicinal chemistry. Its unique puckered geometry provides a rigid framework for the spatial orientation of substituents, enabling the design of highly selective ligands for a range of biological targets.
The Rise of a Rigid Scaffold: Advantages of this compound
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for its ability to introduce three-dimensionality into otherwise planar molecules.[1] Unlike more flexible aliphatic chains, the cyclobutane core restricts the conformational freedom of appended functional groups, which can lead to a lower entropic penalty upon binding to a biological target.[2] This inherent rigidity is a key attribute that medicinal chemists leverage to enhance binding affinity and selectivity.
The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers, each presenting a distinct spatial relationship between the two amine functionalities. This stereochemical diversity allows for a fine-tuning of the molecule's shape to optimally fit into a target's binding site. The cis isomer, in particular, has proven to be a valuable component in the design of potent and selective enzyme inhibitors.
Application in Kinase Inhibition: The Case of Abrocitinib (PF-04965842)
A prominent example showcasing the utility of the this compound scaffold is the development of Abrocitinib (PF-04965842), a selective Janus kinase 1 (JAK1) inhibitor.[3] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway.[4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[5]
The design of Abrocitinib involved a systematic exploration of diamine linkers to replace the 3-aminopiperidine group in the broader class of JAK inhibitors.[6] The incorporation of a cis-1,3-diaminocyclobutane linker was found to confer not only potent JAK1 inhibition but also excellent selectivity over other JAK family members.[3] This selectivity is critical for avoiding off-target effects, such as those mediated by JAK2, which is involved in erythropoietin signaling.[3][6]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for Abrocitinib, highlighting the impact of the this compound scaffold on its pharmacological profile.
Table 1: In Vitro Inhibitory Activity of Abrocitinib
| Target | IC50 (nM) | Assay Type |
| JAK1 | 29 | Cell-free assay |
| JAK2 | 803 | Cell-free assay |
| JAK3 | >10,000 | Cell-free assay |
| TYK2 | 1,250 | Cell-free assay |
| IFNα-stimulated pSTAT3 (Human Whole Blood) | 189 | Cellular assay |
| IFNγ-stimulated pSTAT1 (Human Whole Blood) | 163 | Cellular assay |
| IL-21-stimulated pSTAT3 (Human Whole Blood) | 511 | Cellular assay |
| IL-27-stimulated pSTAT3 (Human Whole Blood) | 271 | Cellular assay |
| pSTAT5 in CD34+ spiked HWB (JAK2) | 7,178 | Cellular assay |
Table 2: Pharmacokinetic Parameters of Abrocitinib in Rats
| Parameter | Value | Dosing |
| Clearance (CL) | 26.6 mL/min/kg | 1 mg/kg IV |
| Volume of Distribution (Vdss) | 1.04 L/kg | 1 mg/kg IV |
| Half-life (T1/2) | 1.1 h | 1 mg/kg IV |
| Oral Bioavailability | 95.6% | 3 mg/kg PO |
The JAK-STAT Signaling Pathway and Inhibition by this compound Analogs
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from a multitude of cytokines and growth factors.[11] The pathway is integral to immune function, cell proliferation, and differentiation.[5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.
As depicted in the diagram, the binding of a cytokine to its receptor leads to the activation of associated JAKs. These kinases then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[4] Abrocitinib, by selectively inhibiting JAK1, blocks this signaling cascade, thereby mitigating the downstream inflammatory effects.[8] The rigid this compound scaffold is crucial for positioning the pharmacophoric groups of Abrocitinib for optimal interaction with the ATP-binding site of JAK1, leading to its potent and selective inhibition.
Experimental Protocols
The development of potent and selective inhibitors like Abrocitinib relies on robust synthetic and analytical methodologies. The following sections outline representative experimental protocols for the synthesis of the this compound core and the evaluation of JAK1 inhibitory activity.
Synthesis of Boc-Monoprotected cis- and trans-1,3-Diaminocyclobutane
A common strategy for the synthesis of this compound derivatives involves the construction of the cyclobutane ring through classical malonate alkylation chemistry.[12]
Caption: A generalized synthetic workflow for preparing key intermediates.
Detailed Methodologies:
-
Cyclobutane Ring Formation: Diethyl malonate is treated with a suitable base (e.g., sodium ethoxide) and subsequently alkylated with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) to form a cyclobutane-1,1-dicarboxylate.
-
Decarboxylation: The resulting diester is hydrolyzed and decarboxylated under acidic or basic conditions to yield cyclobutane-1-carboxylic acid.
-
Introduction of Amine Functionality: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate furnishes the corresponding amine. The second amine group is introduced through a series of functional group interconversions.
-
Diastereomer Separation: The resulting mixture of cis and trans diaminocyclobutanes can be separated by chromatographic techniques.
-
Monoprotection: The desired diastereomer is then selectively monoprotected with a Boc group (di-tert-butyl dicarbonate) to allow for subsequent derivatization at the free amine.
In Vitro JAK1 Kinase Inhibition Assay
The inhibitory potency of compounds against JAK1 is typically determined using in vitro kinase assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13]
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Methodologies:
-
Reagent Preparation: Recombinant human JAK1 enzyme, a suitable peptide substrate, and ATP are prepared in an appropriate assay buffer. Test compounds are serially diluted in DMSO.
-
Assay Plate Preparation: The test compound dilutions are transferred to a microplate.
-
Enzyme and Substrate Addition: A mixture of JAK1 enzyme and the peptide substrate is added to the wells containing the test compound and incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phosphopeptide antibody and an XL665-labeled antibody) are added.
-
Signal Measurement: The plate is incubated to allow for the development of the FRET signal, which is then read on a compatible plate reader. The ratio of the emission signals at 665 nm and 620 nm is used to determine the extent of substrate phosphorylation.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold has proven its merit in the realm of medicinal chemistry, most notably in the development of the selective JAK1 inhibitor Abrocitinib. Its conformationally constrained nature provides a powerful tool for designing ligands with enhanced potency and selectivity. The synthetic accessibility of both cis and trans isomers further broadens its applicability. As drug discovery programs continue to seek novel chemical matter with improved pharmacological properties, the strategic incorporation of the this compound core is poised to become an increasingly valuable strategy for the creation of next-generation therapeutics targeting a wide array of diseases. Future efforts will likely focus on exploring further derivatization of this scaffold to target other enzyme families and receptors, as well as leveraging its unique three-dimensional structure in fragment-based drug discovery campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onclive.com [onclive.com]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 13. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Puckering of Cyclobutane-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations governing the ring-puckering phenomenon in cyclobutane-1,3-diamine. Understanding the conformational landscape of this saturated heterocyclic scaffold is paramount for its application in medicinal chemistry and drug design, where molecular geometry dictates biological activity. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visualizations of the underlying principles of cyclobutane puckering.
Introduction to Cyclobutane Puckering
The cyclobutane ring is not planar. A planar conformation would entail significant angle strain due to the deviation from the ideal sp³ bond angle of 109.5° to 90°, as well as considerable torsional strain from eclipsing hydrogen atoms on adjacent carbon atoms. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered states through a planar transition state. The extent of puckering is defined by the puckering angle (θ), and the energy required for this inversion is known as the puckering barrier.
The introduction of substituents, such as the amino groups in this compound, significantly influences the puckering potential. The substituents can adopt different stereochemical arrangements (cis or trans) and occupy either axial or equatorial positions in the puckered ring. These variations lead to a complex conformational energy landscape with distinct energy minima corresponding to different conformers. Theoretical calculations are indispensable for elucidating this landscape and quantifying the energetic and geometric parameters.
Theoretical Methodologies for Studying Cyclobutane Puckering
The conformational analysis of this compound is primarily investigated using computational chemistry methods. The choice of methodology is critical for obtaining accurate results and balancing computational cost with precision.
Ab Initio Calculations
Ab initio methods, based on first principles of quantum mechanics, are highly accurate for studying small molecules like cyclobutane and its derivatives.
Experimental Protocol: Ab Initio Calculation Workflow
-
Geometry Optimization: The initial step involves optimizing the geometry of the different possible conformers of cis- and trans-cyclobutane-1,3-diamine (e.g., diequatorial, diaxial, axial-equatorial). This is typically performed using methods like Hartree-Fock (HF) or, more accurately, Møller-Plesset perturbation theory (e.g., MP2).
-
Basis Set Selection: The choice of basis set is crucial. Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly employed. Larger basis sets with polarization and diffuse functions provide more accurate results.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE).
-
Potential Energy Surface (PES) Scan: To determine the puckering potential, a relaxed PES scan is performed along the puckering coordinate. This involves systematically varying the dihedral angle of the ring and calculating the energy at each step while allowing all other geometric parameters to relax.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more sophisticated methods like Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)).
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying larger molecular systems.
Experimental Protocol: DFT Calculation Workflow
-
Functional Selection: A wide range of exchange-correlation functionals are available. Hybrid functionals like B3LYP and M06-2X are popular choices for their ability to accurately describe molecular geometries and energies.
-
Geometry Optimization and Frequency Calculations: Similar to ab initio methods, the geometries of the conformers are optimized, and frequency calculations are performed to characterize the stationary points on the potential energy surface.
-
Conformational Search: For more complex substituted cyclobutanes, a systematic conformational search may be necessary to identify all low-energy minima.
-
Solvation Effects: To simulate realistic conditions, the effect of a solvent can be included using implicit solvation models like the Polarizable Continuum Model (PCM).
Quantitative Data on Cyclobutane Puckering
While specific theoretical data for this compound is not extensively published, we can infer its behavior from studies on unsubstituted cyclobutane and related substituted systems. Experimental data from X-ray diffraction studies of this compound derivatives provide valuable benchmarks for theoretical models.
Unsubstituted Cyclobutane
High-level ab initio calculations have provided precise data for the puckering of the parent cyclobutane molecule.
| Parameter | Calculated Value | Method | Reference |
| Puckering Angle (θ) | 29.59° | Ab initio | [1] |
| Inversion Barrier | 482 cm⁻¹ (1.38 kcal/mol) | Ab initio | [1] |
| C-C Bond Length | 1.554 Å | CCSD(T)/aug-cc-pVTZ | |
| C-C-C Bond Angle | 88.1° | CCSD(T)/aug-cc-pVTZ |
This compound Derivatives (Experimental Data)
X-ray diffraction studies on Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane have confirmed their puckered conformations in the solid state.
| Compound | Puckering Angle (θ) | Conformation of Substituents | Reference |
| cis-1-amino-3-(Boc-amino)cyclobutane | Not explicitly stated, but puckered | Axial and Equatorial | |
| trans-1-amino-3-(Boc-amino)cyclobutane | Not explicitly stated, but puckered | Diequatorial |
The experimental evidence strongly suggests that both cis and trans isomers of this compound adopt puckered conformations, with the substituents occupying positions that minimize steric interactions.
Visualizing Cyclobutane Puckering and Conformational Analysis
Graphviz diagrams are used to illustrate the key concepts of cyclobutane puckering and the workflow for its theoretical investigation.
Conclusion
The puckering of the this compound ring is a fundamental conformational process that dictates its three-dimensional structure and, consequently, its utility in drug design. While detailed theoretical studies specifically on this molecule are emerging, the principles derived from computational studies of unsubstituted cyclobutane, coupled with experimental data from its derivatives, provide a robust framework for understanding its behavior. The methodologies outlined in this guide, from high-level ab initio calculations to efficient DFT approaches, are essential tools for researchers and scientists to explore the conformational landscape of this important scaffold. The continued application of these theoretical methods will undoubtedly accelerate the rational design of novel therapeutics based on the this compound core.
References
Methodological & Application
Application Notes and Protocols for the Multigram Scale Synthesis of Boc-Monoprotected Cyclobutane-1,3-Diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (3-aminocyclobutyl)carbamate (mono-Boc-cyclobutane-1,3-diamine) is a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclobutane scaffold and the presence of a free primary amine alongside a protected secondary amine allow for selective functionalization, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. This document provides a detailed protocol for the multigram scale synthesis of mono-Boc-cyclobutane-1,3-diamine, focusing on a cost-effective and scalable method. The described procedure is based on the selective mono-protection of a symmetric diamine, a technique that has proven efficient for large-scale preparations.[1][2][3]
Principle
The selective mono-Boc protection of a symmetric diamine like cyclobutane-1,3-diamine can be effectively achieved by differentiating the basicity of the two amino groups. This is accomplished by protonating one of the amino groups with one equivalent of a strong acid, such as hydrochloric acid (HCl). The resulting ammonium salt is significantly less nucleophilic than the free amine. Consequently, upon the addition of di-tert-butyl dicarbonate ((Boc)₂O), the protection reaction occurs selectively at the free amino group. Subsequent neutralization liberates the second amino group, yielding the desired mono-protected product. This method avoids the need for tedious chromatographic separation of the mono- and di-protected products, which is often a bottleneck in scaling up such reactions.[3][4]
Experimental Protocol
This protocol is designed for the synthesis of tert-butyl (3-aminocyclobutyl)carbamate on a multigram scale.
Materials and Equipment:
-
This compound (cis/trans mixture or a specific isomer)
-
Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., methanol, dioxane)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 N)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Acidification: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add one molar equivalent of hydrochloric acid to the stirred solution. The HCl can be added as a gas, a concentrated aqueous solution, or a solution in methanol.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
Boc Protection: To the resulting solution, add a solution of one molar equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in methanol dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the residue, add diethyl ether to precipitate and remove any unreacted diamine dihydrochloride. Filter the solid and wash with diethyl ether.
-
Treat the filtrate with a 2 N sodium hydroxide solution until the pH is greater than 12 to deprotonate the remaining ammonium salt and dissolve the product.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-Boc-protected this compound.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by silica gel column chromatography.
Data Presentation
The following table summarizes the quantitative data for a representative multigram scale synthesis.
| Parameter | Value |
| Starting Material | |
| This compound | 10.0 g (0.116 mol) |
| Reagents | |
| Hydrochloric Acid (37%) | 9.5 mL (0.116 mol) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 25.3 g (0.116 mol) |
| Solvents | |
| Methanol | 250 mL |
| Dichloromethane | 3 x 150 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Product | |
| Expected Product | tert-Butyl (3-aminocyclobutyl)carbamate |
| Theoretical Yield | 21.6 g |
| Typical Actual Yield | 17.3 - 19.4 g |
| Typical Yield (%) | 80 - 90% |
| Purity (by NMR/LC-MS) | >95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Boc-monoprotected this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Di-tert-butyl dicarbonate is an irritant.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
This protocol provides a robust and scalable method for the multigram synthesis of Boc-monoprotected this compound, a key intermediate for pharmaceutical research and development. The selective mono-protection strategy is efficient and avoids complex purification procedures, making it suitable for large-scale applications.
References
Application Notes and Protocols for Cyclobutane-1,3-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of the cyclobutane-1,3-diamine scaffold in medicinal chemistry, with a focus on its application in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document includes experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in Drug Design
The cyclobutane ring is a valuable scaffold in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality.[1] Its puckered conformation allows for the precise spatial arrangement of substituents, which can lead to improved potency and selectivity for a drug candidate.[1][2] The this compound moiety, in particular, has emerged as a promising building block, serving as a conformationally restricted diamine linker.[3] This constrained nature can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity.[3]
The cis- and trans-isomers of this compound offer distinct vectoral projections for appended functional groups, providing a powerful tool for structure-activity relationship (SAR) studies. The cis-isomer, for instance, has been instrumental in the development of selective Janus kinase (JAK) inhibitors, where the puckered cyclobutane ring optimally positions a sulfonamide group for key hydrogen bonding interactions.[3]
Application in Kinase Inhibitor Design: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[4]
The JAK-STAT Signaling Pathway
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[4][5]
dot graph "JAK_STAT_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_JAK [label="P-JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_STAT [label="P-STAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer_STAT [label="STAT Dimer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nbased JAK Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> P_JAK [label="Autophosphorylation"]; P_JAK -> Receptor [label="Phosphorylates"]; Receptor -> STAT [label="Recruits"]; P_JAK -> STAT [label="Phosphorylates"]; STAT -> P_STAT; P_STAT -> Dimer_STAT [label="Dimerization"]; Dimer_STAT -> Nucleus [label="Translocates to"]; Nucleus -> Gene; Inhibitor -> P_JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } digraph "JAK-STAT Signaling Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_JAK [label="P-JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_STAT [label="P-STAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer_STAT [label="STAT Dimer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nbased JAK Inhibitor", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> P_JAK [label="Autophosphorylation"]; P_JAK -> Receptor [label="Phosphorylates"]; Receptor -> STAT [label="Recruits"]; P_JAK -> STAT [label="Phosphorylates"]; STAT -> P_STAT; P_STAT -> Dimer_STAT [label="Dimerization"]; Dimer_STAT -> Nucleus [label="Translocates to"]; Nucleus -> Gene; Inhibitor -> P_JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } Figure 1: JAK-STAT Signaling Pathway Inhibition.
Quantitative Data for this compound based JAK Inhibitors
The cis-cyclobutane-1,3-diamine scaffold has been successfully employed in the development of potent and selective JAK1 inhibitors. A notable example is Abrocitinib (PF-04965842), a clinical candidate for the treatment of autoimmune diseases.[3]
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Abrocitinib (PF-04965842) | JAK1 | 29 | Cell-free | [6] |
| JAK2 | 803 | Cell-free | [6] | |
| JAK3 | >10,000 | Cell-free | [6] | |
| TYK2 | 1250 | Cell-free | [6] |
Application in GPCR Modulator Design
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major targets for a wide range of therapeutics. The structural rigidity of the this compound scaffold makes it an attractive component for the design of GPCR ligands, where precise positioning of pharmacophoric elements is crucial for high-affinity binding and desired functional activity.
Targeting Chemokine and Neurokinin Receptors
The cyclobutane scaffold has been explored in the design of antagonists for chemokine receptors, such as CCR2, and neurokinin receptors, like NK1. These receptors are implicated in inflammatory responses and neurological disorders, respectively.
Quantitative Data for Cyclobutane-based GPCR Ligands
| Compound Class | Target | Kᵢ (nM) | Assay Type | Reference |
| Cyclobutane Derivatives | NK1 Receptor | ≤ 1 | Radioligand Binding | [2] |
| Spirocyclic Butanamides | CCR2 | 17 - 89 (IC50) | Ca²⁺-flux | [7] |
Experimental Protocols
Synthesis of cis-N-Boc-N'-methyl-cyclobutane-1,3-diamine
This protocol describes a general method for the synthesis of a mono-protected, mono-alkylated this compound, a key intermediate for further elaboration into drug candidates.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="cis-1,3-Diaminocyclobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc [label="Mono-Boc Protection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="cis-N-Boc-1,3-diaminocyclobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; Reductive [label="Reductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="cis-N-Boc-N'-alkyl-1,3-diaminocyclobutane", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Boc; Boc -> Intermediate1; Intermediate1 -> Reductive; Reductive -> Product; } digraph "Synthetic Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="cis-1,3-Diaminocyclobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc [label="Mono-Boc Protection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="cis-N-Boc-1,3-diaminocyclobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; Reductive [label="Reductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="cis-N-Boc-N'-alkyl-1,3-diaminocyclobutane", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Boc; Boc -> Intermediate1; Intermediate1 -> Reductive; Reductive -> Product; } Figure 2: General Synthetic Workflow.
Step 1: Mono-Boc Protection of cis-1,3-Diaminocyclobutane [8]
-
Dissolve cis-1,3-diaminocyclobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.3-0.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford cis-N-Boc-1,3-diaminocyclobutane.
Step 2: Reductive Amination [9]
-
Dissolve cis-N-Boc-1,3-diaminocyclobutane (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the mixture.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.0-1.2 eq).
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then converted to ATP and detected as light.
dot graph "Kinase_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Prepare Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Kinase and Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add ATP to Initiate Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Add ADP-Glo™ Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Add Kinase Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Incubate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Measure Luminescence", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } digraph "Kinase Assay Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Prepare Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Kinase and Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add ATP to Initiate Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Add ADP-Glo™ Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Add Kinase Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Incubate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Measure Luminescence", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Data Analysis (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } Figure 3: ADP-Glo™ Kinase Assay Workflow.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a kinase/substrate solution in kinase assay buffer and add it to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
GPCR Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Kᵢ) of a test compound for a GPCR.[10][11]
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well filter plate, add assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and the cell membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separate the bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The incorporation of the this compound scaffold can influence key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic Data for Cyclobutane-containing Compounds
| Compound | Tmax (h) | t½ (h) | Bioavailability (%) | Primary Metabolism | Primary Excretion | Reference |
| Abrocitinib (PF-04965842) | ~1.0 | 3-5 | ~60 | Hepatic (CYP2C19, CYP2C9) | Renal (metabolites) | [4][12][13] |
| Baricitinib | ~1.5 | - | - | - | Renal | [1] |
| Cenicriviroc | - | - | - | Hepatic | - | [10][14] |
Note: Tmax = Time to maximum plasma concentration; t½ = Half-life. Data for Baricitinib and Cenicriviroc are for JAK and CCR2 inhibitors, respectively, that may not contain the this compound scaffold but provide context for related drug classes.
Conclusion
The this compound scaffold is a versatile and valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a means to constrain the conformation of flexible molecules, leading to improvements in potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of clinical candidates, such as the JAK1 inhibitor Abrocitinib, highlights its potential in the design of novel therapeutics for a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own drug discovery programs.
References
- 1. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2). | Sigma-Aldrich [merckmillipore.com]
- 2. Cyclobutane derivatives as potent NK1 selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 5. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application of Cyclobutane-1,3-diamine as a Linker in Janus Kinase (JAK) Inhibitors: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a paramount objective. In the realm of Janus kinase (JAK) inhibitors, the judicious selection of linker moieties plays a pivotal role in defining a compound's pharmacological profile. This document provides detailed application notes and protocols on the use of cyclobutane-1,3-diamine as a structurally constrained and functionally advantageous linker in the design of novel JAK inhibitors.
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy.
The strategic incorporation of a cis-1,3-disubstituted cyclobutane diamine linker has been shown to confer both potent and highly selective inhibition of JAK1. This rigid scaffold orients the pharmacophoric elements of the inhibitor in a manner that optimizes binding to the target kinase, while potentially minimizing off-target effects. A prime example of a JAK inhibitor successfully employing this linker is Abrocitinib (PF-04965842), a selective JAK1 inhibitor.[1]
Data Presentation: Inhibitory Potency of a this compound Linked JAK Inhibitor
The following table summarizes the in vitro inhibitory potency (IC50) of Abrocitinib, which features a cis-cyclobutane-1,3-diamine linker, against the four members of the JAK family. This data highlights the selectivity profile achieved with this specific linker.
| Compound | Linker Moiety | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib (PF-04965842) | cis-Cyclobutane-1,3-diamine | 29 | 803 | >10,000 | 1250 |
Data compiled from publicly available sources.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway, a general workflow for evaluating JAK inhibitors, and the structural role of the this compound linker.
References
Application Notes and Protocols for Malonate Alkylation in Cyclobutane Ring Construction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The construction of the cyclobutane moiety is a significant endeavor in organic synthesis, particularly in the development of new therapeutic agents. The malonic ester synthesis provides a robust and versatile method for the formation of carbon-carbon bonds, and its intramolecular application is a cornerstone for the creation of cyclic structures, including the cyclobutane ring. This protocol details the experimental procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate through the intramolecular alkylation of diethyl malonate. This intermediate is a valuable precursor for a variety of cyclobutane-containing molecules.[1][2][3]
The overall reaction involves the deprotonation of a malonic ester to form a nucleophilic enolate, which then undergoes intramolecular cyclization via nucleophilic substitution with a suitable dihaloalkane, such as 1,3-dibromopropane or trimethylene chlorobromide.[1][2][4][5] Subsequent hydrolysis and decarboxylation of the resulting cyclobutane-1,1-dicarboxylate can yield cyclobutanecarboxylic acid, a versatile building block.[1][5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using Trimethylene Chlorobromide
This procedure is adapted from a well-established method and offers a reliable route to the target compound.[4]
Materials:
-
Diethyl malonate
-
Trimethylene chlorobromide
-
Sodium ethoxide solution (prepared from sodium and absolute ethanol)
-
Dry air or nitrogen
-
Ether
-
Saturated salt solution
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Three-necked 5-liter round-bottomed flask
-
Reflux condenser with a calcium chloride tube
-
Mechanical stirrer
-
Inlet tube for base addition
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked 5-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for base addition, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.[4]
-
Initiation of Reaction: Heat the mixture to 80°C with vigorous stirring.[4]
-
Addition of Base: Slowly add a solution of sodium ethoxide (prepared from 69 g of sodium in 1 liter of absolute ethanol) to the heated mixture. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 hours.[4]
-
Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[4]
-
Solvent Removal: Remove the ethanol by distillation.[4]
-
Workup: Cool the reaction mixture and add 900 ml of cold water to dissolve the sodium halides. Separate the organic layer.[4]
-
Extraction: Extract the aqueous layer with three 500-ml portions of ether.[4]
-
Drying and Concentration: Combine the organic layer and the ether extracts, wash with 50 ml of saturated salt solution, and dry over 100 g of anhydrous sodium sulfate. Filter the solution and remove the ether by distillation.[4]
-
Purification: Distill the residue under reduced pressure. The product, diethyl 1,1-cyclobutanedicarboxylate, is collected at 91–96°C/4 mm.[4]
Protocol 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol describes the subsequent hydrolysis and decarboxylation of the diethyl ester to form the dicarboxylic acid.[5]
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Concentrated hydrochloric acid
-
Ethyl acetate
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Distillation apparatus
-
Beakers
-
Buchner funnel
Procedure:
-
Hydrolysis: Reflux the diethyl 1,1-cyclobutanedicarboxylate obtained from the previous step for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.[5]
-
Solvent Removal: Distill off most of the ethanol and then evaporate the mixture to dryness on a steam bath.[5]
-
Acidification: Dissolve the residue in a minimum amount of hot water and add concentrated hydrochloric acid until the solution is slightly acidic.[5]
-
Purification: Boil the solution to remove carbon dioxide, then make it slightly alkaline with ammonia. Add a slight excess of barium chloride to the boiling solution to precipitate barium malonate and filter. Cool the filtrate and add 100 ml of 12 N hydrochloric acid.[5]
-
Extraction: Extract the solution with four 250-ml portions of ether. Combine the ether extracts and dry them over calcium chloride.[5]
-
Crystallization: Remove the ether by distillation. The resulting crude product is then recrystallized from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.[5]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Value | Reference |
| Protocol 1: Diethyl 1,1-cyclobutanedicarboxylate Synthesis | ||
| Diethyl Malonate | 480 g (3.0 moles) | [4] |
| Trimethylene Chlorobromide | 472 g (3.0 moles) | [4] |
| Reaction Temperature | 80°C (initial), then reflux | [4] |
| Reaction Time | ~2.25 hours | [4] |
| Yield | 320–330 g (53–55%) | [4] |
| Boiling Point | 91–96°C/4 mm | [4] |
| Protocol 2: 1,1-Cyclobutanedicarboxylic Acid Synthesis | ||
| Starting Ester (assumed) | ~1 mole | [5] |
| Potassium Hydroxide | 112 g | [5] |
| Hydrolysis Time | 2 hours | [5] |
| Yield | 30–34 g | [5] |
| Melting Point | 156–158°C | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Caption: Simplified reaction mechanism for malonate alkylation in cyclobutane construction.
References
Application Notes and Protocols: The Strategic Use of Cyclobutane Scaffolds in the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are of significant interest in medicinal chemistry and drug discovery. The inherent rigidity and conformational constraint of the spirocyclic scaffold can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. Among the various building blocks utilized for the construction of these complex structures, those containing a cyclobutane ring are particularly valuable. The strained four-membered ring imparts specific stereochemical and conformational properties to the final molecule, which can be exploited to fine-tune biological activity.
While the direct use of cyclobutane-1,3-diamine in the synthesis of spirocyclic compounds through condensation reactions is not extensively documented in the current scientific literature, a closely related and well-established strategy involves the use of cyclobutanone as a precursor. This approach allows for the construction of a diverse range of spiro-heterocycles containing a cyclobutane moiety. This document provides detailed application notes and protocols for the synthesis of such compounds, focusing on the formation of a spirocyclic aminal intermediate from cyclobutanone and a subsequent oxidative rearrangement to yield bicyclic amidines.
I. Synthesis of Spirocyclic Aminals from Cyclobutanone
A key strategy for the synthesis of nitrogen-containing spirocycles involves the condensation of a ketone with a diamine to form a spirocyclic aminal. Cyclobutanone serves as an excellent starting material for this purpose, leading to the formation of a spiro[3.X]alkane system.
Logical Workflow for Spirocyclic Aminal Synthesis
Caption: Workflow for the synthesis of a spirocyclic aminal.
Experimental Protocol: Synthesis of a Spirocyclic Aminal Intermediate
This protocol is adapted from a reported procedure for the condensation of cyclobutanone with 1,2-diphenylethylenediamine.[1]
Materials:
-
Cyclobutanone
-
1,2-diphenylethylenediamine
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 1,2-diphenylethylenediamine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add cyclobutanone (1.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dry the reaction mixture over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude spirocyclic aminal. The product is often obtained in near-quantitative yield and can be used in the next step without further purification.[1]
II. Oxidative Rearrangement of Spirocyclic Aminals to Bicyclic Amidines
The spirocyclic aminal intermediate can undergo a fascinating oxidative rearrangement to yield bicyclic amidines. This transformation is driven by the ring strain of the cyclobutane ring and provides access to novel heterocyclic scaffolds.[1]
Reaction Pathway: From Spirocyclic Aminal to Bicyclic Amidine
Caption: Oxidative rearrangement of a spirocyclic aminal.
Experimental Protocol: One-Pot Synthesis of Bicyclic Amidines
This one-pot protocol combines the formation of the spirocyclic aminal and its subsequent oxidative rearrangement.[1]
Materials:
-
Cyclobutanone or substituted cyclobutanone
-
Selected diamine (e.g., 1,2-diphenylethylenediamine, 2,2-dimethyl-1,3-diaminopropane)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the diamine (1.0 equiv) and the cyclobutanone (1.1 equiv) in CH₂Cl₂ (to make a 0.1 M solution).
-
Stir the mixture at room temperature for the time required for aminal formation (can be monitored by TLC).
-
To the resulting solution of the crude spirocyclic aminal, add N-bromosuccinimide (1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the bicyclic amidine.
Quantitative Data from Representative Reactions
The following table summarizes the yields for the one-pot synthesis of various bicyclic amidines from different cyclobutanones and diamines.[1]
| Entry | Cyclobutanone | Diamine | Product Yield (%) | Diastereomeric Ratio |
| 1 | Cyclobutanone | 1,2-diphenylethylenediamine | 93 | - |
| 2 | 3-Phenylcyclobutanone | 1,2-diphenylethylenediamine | 95 | 3:1 |
| 3 | 3,3-Diphenylcyclobutanone | 1,2-diphenylethylenediamine | 91 | - |
| 4 | Cyclobutanone | 2,2-dimethyl-1,3-diaminopropane | 96 | - |
III. Biological Significance of Spirocyclic Compounds
Spirocyclic scaffolds are prevalent in numerous biologically active natural products and synthetic compounds. Their rigidified three-dimensional structures allow for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets.[2][3]
General Biological Activities of Spiro-Heterocycles
Spiro-heterocycles have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many spirocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
-
Antimicrobial Activity: Spiro-heterocycles have been investigated as potential antibacterial and antifungal agents.
-
Enzyme Inhibition: The rigid conformation of spirocycles makes them attractive scaffolds for the design of specific enzyme inhibitors.
-
CNS Activity: Certain spirocyclic compounds have shown activity as modulators of central nervous system targets.
Hypothesized Signaling Pathway Modulation by Spirocyclic Compounds
While the specific biological targets of the bicyclic amidines synthesized in the presented protocol are not detailed, spirocyclic compounds, in general, are known to modulate various signaling pathways implicated in diseases like cancer. A hypothetical representation of how a spirocyclic compound might interfere with a generic cancer cell signaling pathway is shown below.
Caption: Hypothetical inhibition of a kinase cascade by a spirocyclic compound.
Conclusion
The synthesis of spirocyclic compounds containing a cyclobutane ring represents a valuable strategy in medicinal chemistry for the generation of novel molecular architectures with potential therapeutic applications. The use of cyclobutanone as a readily available starting material provides a versatile entry point to a variety of spiro-heterocycles. The detailed protocols provided herein for the synthesis of spirocyclic aminals and their subsequent transformation into bicyclic amidines offer a practical guide for researchers exploring this chemical space. The significant biological potential of spirocyclic compounds underscores the importance of developing new synthetic methodologies and exploring the structure-activity relationships of these fascinating three-dimensional molecules.
References
Chiral Resolution of Cyclobutane-1,3-diamine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of cyclobutane-1,3-diamine enantiomers. The separation of these enantiomers is critical in drug development and asymmetric synthesis, where the specific stereoisomer often dictates pharmacological activity and reduces the potential for off-target effects. Three primary techniques are covered: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and widely used method for separating enantiomers of basic compounds like diamines. The principle lies in the reaction of the racemic diamine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.
One of the most common chiral resolving agents for amines is tartaric acid and its derivatives.[1] The choice of the specific tartaric acid derivative and the solvent system is crucial for efficient separation and often requires empirical screening.[1]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is a representative procedure adapted from the resolution of a similar cyclic diamine, trans-1,2-diaminocyclohexane, and can be optimized for this compound.[2]
Materials:
-
Racemic cis/trans-cyclobutane-1,3-diamine
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
Glacial acetic acid
-
4M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Salt Formation:
-
In a 1 L beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in 400 mL of distilled water with stirring at room temperature until a clear solution is obtained.
-
Slowly add the racemic mixture of cis- and trans-cyclobutane-1,3-diamine (1.94 mol) to the tartaric acid solution. The addition rate should be controlled to allow the reaction temperature to reach approximately 70°C.
-
To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that allows the temperature to increase to, but not exceed, 90°C. A precipitate should form.
-
-
Crystallization and Isolation:
-
Cool the mixture to ≤5°C in an ice bath and maintain this temperature for 2 hours to ensure complete crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with ice-cold water (100 mL) and then with cold methanol (5 x 100 mL).
-
Dry the collected diastereomeric salt under reduced pressure at 40°C to a constant weight.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in dichloromethane (CH2Cl2).
-
Add 4M NaOH solution dropwise with vigorous stirring until the salt completely dissolves and the aqueous layer is strongly basic (pH > 12).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Enantiomeric Purity Analysis:
-
The enantiomeric excess (ee%) of the resolved diamine should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Representative Data for Diastereomeric Salt Resolution
The following table provides representative data for the resolution of trans-1,2-diaminocyclohexane with L-(+)-tartaric acid, which can be considered as a benchmark for the resolution of this compound.[2]
| Parameter | Value |
| Starting Material | Racemic trans-1,2-diaminocyclohexane |
| Resolving Agent | L-(+)-Tartaric Acid |
| Yield of Diastereomeric Salt | 99% |
| Enantiomeric Excess (ee%) of Resolved Amine | ≥99% |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture. The enzyme selectively catalyzes a reaction (e.g., acylation) of one enantiomer at a much faster rate than the other, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched amine.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution of a racemic amine.
Experimental Protocol: Lipase-Catalyzed Acylation
This is a general protocol for the kinetic resolution of primary amines using a lipase. Optimization of the enzyme, acyl donor, solvent, and reaction time is typically required for a specific substrate like this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, diisopropyl malonate)[3]
-
Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a screw-capped vial, add racemic this compound (1.0 equiv.), the immobilized lipase (e.g., 20-50 mg per 0.5 mmol of amine), and the anhydrous solvent.
-
Add the acyl donor (1.0-1.2 equiv.).
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest theoretical enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction.
-
Representative Data for Enzymatic Kinetic Resolution
The following table presents data for the kinetic resolution of various racemic amines using Lipase B from Candida antarctica, demonstrating the potential of this method.[3]
| Substrate Amine | Acylating Agent | Conversion (%) | Enantiomeric Excess of Amide (ee%) |
| (±)-2-Aminoheptane | Diisopropyl malonate | 50.0 | >99.9 |
| (±)-1-Phenylethylamine | Diisopropyl malonate | 44.9 | 99.0 |
| (±)-4-Phenylbutan-2-amine | Diisopropyl malonate | 49.3 | 92.0 |
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[4] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For preparative separations, techniques like Supercritical Fluid Chromatography (SFC) are often employed due to their efficiency and the ease of solvent removal.[5]
Workflow for Chiral Chromatographic Separation
Caption: General workflow for chiral chromatographic separation.
General Protocol for Chiral SFC Separation
Direct separation of highly polar amines like this compound can be challenging. Derivatization to a less polar form, such as a carbamate, is often necessary to achieve good separation.[5]
Materials:
-
Racemic this compound
-
Derivatizing agent (e.g., 4-nitrobenzyl chloroformate)
-
Supercritical Fluid Chromatography (SFC) system
-
Appropriate chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
Mobile phase: Supercritical CO2 and a co-solvent (e.g., methanol, ethanol, isopropanol) with additives (e.g., triethylamine for basic compounds)
Procedure:
-
Derivatization (if necessary):
-
Protect the amino groups of the racemic this compound, for example, by reacting it with 4-nitrobenzyl chloroformate to form the corresponding carbamates. This reduces polarity and can improve chromatographic performance.
-
-
Method Development:
-
Screen a variety of chiral columns and mobile phase compositions (co-solvent and additive) on an analytical scale to find a suitable separation method.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative SFC system.
-
Dissolve the racemic (derivatized) diamine in a suitable solvent and inject it onto the column.
-
Collect the separated enantiomer fractions as they elute from the column.
-
-
Post-Separation Processing:
-
Evaporate the mobile phase from the collected fractions to obtain the separated enantiomers of the derivatized diamine.
-
If derivatized, remove the protecting groups to yield the enantiomerically pure this compound.
-
Representative Data for Chiral SFC Separation
The following table shows representative data for the chiral SFC separation of a derivatized bicyclic amine, highlighting the effectiveness of this technique.[5]
| Parameter | Value |
| Compound | (±)-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, pNZ protected |
| Column | Chiralcel® OJ-H |
| Mobile Phase | 30% Methanol in CO2 |
| Flow Rate | 70 mL/min |
| Outcome | Baseline separation of enantiomers |
Conclusion
The chiral resolution of this compound is a critical step for its application in pharmaceuticals and fine chemicals. This document has provided an overview and detailed protocols for three key resolution techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. While diastereomeric salt resolution offers a cost-effective, classical approach, enzymatic methods provide high selectivity under mild conditions. Chiral chromatography, particularly SFC, is a powerful tool for both analytical and preparative-scale separations, especially for challenging resolutions. The selection of the most appropriate method will depend on factors such as the scale of the separation, cost considerations, and the desired level of enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Molecules | Special Issue : Chromatographic Separation of Enantiomers: Commemorative Issue in Honor of Professor Stig Allenmark on the Occasion of His 80th Birthday [mdpi.com]
- 5. web.mit.edu [web.mit.edu]
Application Notes & Protocols: The Use of Cyclobutane-1,3-diamine in Metal-Organic Framework (MOF) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes and organic linkers. The choice of the organic linker is critical as it dictates the topology, porosity, and functional properties of the resulting framework. Cyclobutane-1,3-diamine is an intriguing, sterically constrained aliphatic diamine that presents unique opportunities as a building block in MOF synthesis.[1][2] Its rigid, four-membered ring structure can introduce specific geometric constraints and functionalities into a framework.
These notes provide a comprehensive overview of the potential roles of this compound in MOF synthesis, including its use as a primary building block and as a post-synthetic modification agent. While specific, named MOFs synthesized directly with this compound as the sole linker are not yet prevalent in literature, this document outlines generalized protocols and expected outcomes based on the well-established chemistry of diamine linkers in MOF synthesis.[3][4]
Role of this compound in MOF Architecture
This compound can be incorporated into MOFs in two primary ways:
-
As a Pillaring Ligand: In this role, the diamine acts as a strut, connecting 2D layers of metal nodes and primary linkers (e.g., dicarboxylates) to form a 3D framework. The rigid cyclobutane core can control the interlayer spacing and pore geometry.
-
As a Functionalizing Agent via Post-Synthetic Modification (PSM): The diamine can be grafted onto open metal sites of a pre-existing MOF, such as those in the M₂(dobpdc) (MOF-74) series.[3][4] This introduces basic amine functional groups into the pores, which is highly desirable for applications like CO₂ capture and catalysis.
The diagram below illustrates the conceptual assembly of a pillared MOF, where this compound serves as the vertical strut.
Experimental Protocols
Two primary protocols are presented: a general solvothermal synthesis for creating a new MOF with the diamine linker and a post-synthetic modification protocol for functionalizing an existing MOF.
Protocol 1: Solvothermal Synthesis of a Pillared MOF
This protocol is a representative method for synthesizing a 3D MOF where this compound acts as a pillaring ligand between 2D layers formed by a metal salt and a dicarboxylate linker.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
Primary Linker (e.g., Terephthalic Acid, H₂BDC)
-
Pillaring Ligand (cis/trans-Cyclobutane-1,3-diamine)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Methanol (for washing)
-
Chloroform (for solvent exchange)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) and the primary linker (e.g., 0.1 mmol) in 10 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.
-
Ligand Addition: Add the this compound (e.g., 0.1 mmol) to the solution. The ratio of the ligands may need to be optimized.
-
Reaction: Cap the vial tightly and place it in a preheated oven at 100-120°C for 24-48 hours.
-
Cooling and Isolation: Remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should have formed at the bottom of the vial.
-
Washing: Decant the mother liquor. Add 10 mL of fresh DMF, cap, and let it sit for 3 hours. Decant and repeat this washing step three times to remove unreacted precursors.
-
Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of methanol. Let it sit for 24 hours. Repeat this step twice. Subsequently, perform a final solvent exchange with a more volatile solvent like chloroform for 24 hours.
-
Activation: Decant the chloroform. Place the vial in a vacuum oven and heat gently (e.g., 80-150°C, depending on thermal stability) under dynamic vacuum for 12-24 hours to fully remove residual solvent from the pores.
-
Storage: Store the activated MOF material in an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent re-adsorption of atmospheric moisture.
Protocol 2: Post-Synthetic Modification (PSM) of an Open-Metal Site MOF
This protocol describes the functionalization of a pre-synthesized MOF, such as Mg₂(dobpdc) (Mg-MOF-74), with this compound.
Materials:
-
Activated MOF with open metal sites (e.g., Mg₂(dobpdc))
-
This compound
-
Anhydrous, non-coordinating solvent (e.g., Toluene or Hexane)
-
Methanol (for washing)
-
Schlenk Flask or similar inert atmosphere reaction vessel
Procedure:
-
MOF Activation: Ensure the parent MOF (e.g., 100 mg) is fully activated by heating under vacuum to remove all pore-filling solvents. Transfer the activated MOF to a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Diamine Solution Preparation: In a separate vial, prepare a solution of this compound (e.g., 2-5 equivalents per open metal site) in 20 mL of anhydrous toluene.
-
Grafting Reaction: Add the diamine solution to the Schlenk flask containing the activated MOF. Stir the resulting slurry at a controlled temperature (e.g., 60-100°C) for 12-24 hours under an inert atmosphere.
-
Washing: After the reaction, allow the solid to settle and decant the diamine solution. Wash the functionalized MOF repeatedly with fresh anhydrous toluene (3 x 20 mL) to remove any unreacted, physisorbed diamine.
-
Drying: After the final wash, remove the remaining toluene under vacuum. The resulting solid is the diamine-appended MOF. Avoid high temperatures during this step to prevent de-grafting of the diamine.
-
Characterization: Confirm successful grafting using techniques like FT-IR (disappearance of O-H stretch from coordinated solvent, appearance of N-H bands), TGA (mass loss step corresponding to the diamine), and elemental analysis.
Characterization Workflow and Data
A systematic characterization process is essential to confirm the synthesis and properties of the new material.
Representative Quantitative Data
The following table presents expected changes in MOF properties upon successful incorporation of this compound via post-synthetic modification of a hypothetical parent MOF.
| Property | Parent MOF (e.g., Mg-MOF-74) | Diamine-Appended MOF (Expected) | Rationale for Change |
| BET Surface Area (m²/g) | ~1350 | 700 - 1000 | The appended diamine molecules occupy pore volume, reducing the available surface area for N₂ molecules. |
| Pore Volume (cm³/g) | ~0.65 | 0.30 - 0.45 | Similar to surface area, the pore volume is reduced by the presence of the diamine within the channels. |
| CO₂ Uptake (298 K, 1 bar) | ~2.1 mmol/g | 3.5 - 4.5 mmol/g | The introduced basic amine sites create strong, specific binding interactions with acidic CO₂, significantly boosting uptake.[3][4] |
| CO₂/N₂ Selectivity | ~45 | > 200 | The strong chemisorption interaction with CO₂ drastically increases selectivity over weakly interacting N₂.[4] |
| Thermal Stability (°C) | ~400 | ~300 (onset of diamine loss) | The overall framework may be stable, but the appended diamine will desorb at a lower temperature than framework decomposition. |
Applications in Drug Development and Research
The unique properties of MOFs functionalized with this compound make them promising for several applications relevant to drug development professionals.
-
Gas Storage and Delivery: The basic amine sites are ideal for capturing and potentially delivering therapeutic gases like nitric oxide (NO).
-
Catalysis: The amine groups can act as basic catalytic sites for organic transformations relevant to pharmaceutical synthesis.
-
Drug Delivery: While the reduction in pore size must be considered, the amine groups can serve as hydrogen-bonding sites for anchoring drug molecules. The potential for using chiral versions of the diamine could lead to enantioselective separation or delivery platforms.
-
Sensing: Changes in the framework's optical or electronic properties upon guest binding at the amine sites could be harnessed for developing chemical sensors.
The workflow for evaluating a diamine-appended MOF for a drug delivery application is conceptualized below.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable Formation of Diamine-Appended Metal–Organic Framework Hollow Fiber Sorbents for Postcombustion CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Cyclobutane-1,3-diamine into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of cyclobutane-1,3-diamine into various polymer backbones, a promising strategy for the development of novel materials with unique properties relevant to the pharmaceutical and biomedical fields. The inherent rigidity and unique stereochemistry of the cyclobutane ring can impart favorable characteristics to polymers, including enhanced thermal stability, controlled solubility, and specific conformational preferences, making them attractive for applications such as drug delivery, medical implants, and high-performance materials.[1][2][3]
Introduction to Cyclobutane-Containing Polymers
The incorporation of cyclic monomers, such as cyclobutane derivatives, into polymer chains offers a powerful tool to tailor material properties.[3] Unlike their linear aliphatic or rigid aromatic counterparts, cyclobutane-containing building blocks provide a unique balance of rigidity and processability.[1] The strained four-membered ring introduces conformational constraints that can lead to polymers with improved thermal and mechanical properties.[1] Specifically, this compound is a versatile monomer for the synthesis of polyamides and polyimides, offering a platform for creating materials with potential applications in drug discovery and development due to their unique three-dimensional structures.[2][4]
Synthesis of Polyamides from this compound
Polyamides can be synthesized from trans-1,3-cyclobutane diamine (CBAM-1) and various diacids, such as succinic acid and terephthalic acid.[1] The resulting polymers exhibit a unique combination of properties stemming from the semi-rigid cyclobutane unit.[1]
Experimental Protocol: Polyamide Synthesis
This protocol describes the solution polymerization of trans-1,3-cyclobutane diamine with a diacid chloride.
Materials:
-
trans-1,3-cyclobutane diamine (CBAM-1)
-
Terephthaloyl chloride (or other diacid chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of trans-1,3-cyclobutane diamine in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous DMAc to the stirred diamine solution.
-
Add triethylamine (2 equivalents per mole of diacid chloride) to the reaction mixture to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization of Polyamides
The synthesized polyamides should be characterized to determine their structure, molecular weight, and thermal properties.
Table 1: Typical Characterization Data for Polyamides from trans-1,3-cyclobutane diamine
| Property | Method | Typical Value | Reference |
| Structure Confirmation | NMR, FT-IR | Characteristic peaks for amide linkages and cyclobutane ring | [1] |
| Thermal Stability (T5%) | TGA | > 300 °C | [1] |
| Glass Transition Temp. (Tg) | DSC | Dependent on diacid used | [1] |
Synthesis of Polyimides from this compound Derivatives
Polyimides, known for their excellent thermal stability and mechanical properties, can be synthesized using diamines containing a cyclobutane core, such as diaminotruxinic acid derivatives.[5] The general procedure involves a two-step process: the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization.
Experimental Protocol: Polyimide Synthesis
This protocol outlines the synthesis of a polyimide via chemical imidization.
Materials:
-
Diaminotruxinic acid derivative (or other cyclobutane-containing diamine)
-
Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Triethylamine
-
Acetic anhydride
-
Methanol
-
Nitrogen gas
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the cyclobutane-containing diamine in anhydrous DMAc.
-
Add a stoichiometric amount of the tetracarboxylic dianhydride to the solution and stir at room temperature for 12-24 hours to form the poly(amic acid) solution.
-
For chemical imidization, add triethylamine and acetic anhydride to the poly(amic acid) solution.[5]
-
Heat the reaction mixture to facilitate the cyclodehydration process, typically at temperatures around 100-150 °C for several hours.[5]
-
Cool the solution and precipitate the polyimide by adding it dropwise into methanol.[5]
-
Collect the precipitate by filtration, wash with methanol, and dry under vacuum at an elevated temperature (e.g., 200 °C).[5]
Properties of Cyclobutane-Containing Polyimides
Polyimides derived from cyclobutane diamines often exhibit good solubility in organic solvents and high thermal stability.[5]
Table 2: Properties of Polyimides from a Diaminotruxinic Acid Derivative
| Property | Dianhydride Used | Value | Reference |
| 10% Weight Loss Temp. (T10) | Cyclobutanetetracarboxylic dianhydride | ~415 °C | [5] |
| Solubility | Various | Soluble in chloroform, dichloromethane, and polar organic solvents | [5] |
| Elongation at Break | Cyclobutanetetracarboxylic dianhydride | ~10.2% | [5] |
Experimental Workflows and Signaling Pathways
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of polymers incorporating this compound is depicted below.
Caption: General workflow for the synthesis and characterization of polymers.
Polyamide Synthesis Reaction Pathway
The following diagram illustrates the reaction pathway for the synthesis of a polyamide from this compound and a diacid chloride.
Caption: Reaction pathway for polyamide synthesis.
Polyimide Synthesis Reaction Pathway
The two-step synthesis of polyimides from a cyclobutane-containing diamine and a dianhydride is shown below.
Caption: Two-step reaction pathway for polyimide synthesis.
Potential Applications in Drug Development
The unique structural features of cyclobutane-containing polymers make them interesting candidates for various applications in drug development:
-
Drug Delivery: The controlled solubility and potential for creating specific three-dimensional structures could be utilized for encapsulating and releasing therapeutic agents.[3]
-
Biomaterials: The enhanced thermal and mechanical properties may be advantageous for creating stable and biocompatible materials for medical devices and implants.
-
Scaffolds for Tissue Engineering: The defined stereochemistry of the cyclobutane ring can be used to create scaffolds that mimic the complex architecture of biological tissues.
Further research into the biocompatibility and degradation profiles of these polymers is necessary to fully realize their potential in these applications.
References
- 1. "Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional " by Rahul Kumar Shahni [commons.und.edu]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomaterials applications of cyclic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
Synthetic Routes to Functionalized Cyclobutane-1,3-Diamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-diamine derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for two key synthetic strategies to access functionalized cis- and trans-cyclobutane-1,3-diamine derivatives: a classical approach via malonate alkylation for multigram synthesis of parent scaffolds and a diastereoselective method for accessing chiral, functionalized derivatives.
I. Classical Synthesis of cis- and trans-Cyclobutane-1,3-Diamine Derivatives
This approach allows for the large-scale synthesis of Boc-monoprotected cis- and trans-1,3-diaminocyclobutane, which are versatile building blocks for further functionalization. The synthesis is based on classical malonate alkylation to construct the cyclobutane ring.[1][2]
Experimental Workflow
Caption: Classical synthetic route to mono-Boc-protected cis/trans-1,3-diaminocyclobutane.
Quantitative Data
| Step | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Scale |
| Malonate Alkylation | Diethyl cyclobutane-1,1-dicarboxylate | 75-85 | N/A | Multigram |
| Curtius & Hofmann Rearrangements | Mixture of Di-Boc-1,3-diaminocyclobutane | 50-60 | ~1:1 | Multigram |
| Chromatographic Separation | cis- and trans-Di-Boc-1,3-diaminocyclobutane | >90 | >99:1 for each isomer | Multigram |
| Selective Mono-Deprotection | cis- and trans-mono-Boc-1,3-diaminocyclobutane | 85-95 | N/A | Multigram |
Experimental Protocol: Synthesis of mono-Boc-trans-Cyclobutane-1,3-diamine
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
-
To a stirred solution of sodium ethoxide (prepared from 23 g of Na in 500 mL of absolute ethanol) at room temperature, add diethyl malonate (160 g, 1.0 mol) dropwise.
-
After the addition is complete, add 1,3-dibromopropane (202 g, 1.0 mol) dropwise, maintaining the temperature below 50 °C.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture, filter off the sodium bromide, and wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Distill the residue under vacuum to afford diethyl cyclobutane-1,1-dicarboxylate as a colorless oil.
Step 2: Synthesis of Cyclobutane-1,1-dicarboxylic acid
-
Hydrolyze diethyl cyclobutane-1,1-dicarboxylate (100 g, 0.5 mol) by refluxing with a solution of potassium hydroxide (84 g, 1.5 mol) in 500 mL of ethanol/water (1:1) for 4 hours.
-
Remove the ethanol by distillation.
-
Cool the aqueous solution in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield cyclobutane-1,1-dicarboxylic acid as a white solid.
Step 3 & 4: Synthesis of Di-Boc-1,1-diaminocyclobutane
-
Suspend cyclobutane-1,1-dicarboxylic acid (72 g, 0.5 mol) in 200 mL of toluene.
-
Add diphenylphosphoryl azide (DPPA) (275 g, 1.0 mol) and triethylamine (101 g, 1.0 mol).
-
Heat the mixture to 80 °C for 2 hours.
-
Add tert-butanol (370 g, 5.0 mol) and continue heating at 80 °C for 12 hours.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give di-Boc-1,1-diaminocyclobutane.
Step 5 & 6: Synthesis and Separation of cis- and trans-Di-Boc-1,3-diaminocyclobutane
-
Treat di-Boc-1,1-diaminocyclobutane (28.6 g, 0.1 mol) with lead tetraacetate (48.7 g, 0.11 mol) in N,N-dimethylformamide (DMF) (200 mL) at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the cis and trans isomers by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 7: Selective mono-Deprotection of trans-Di-Boc-1,3-diaminocyclobutane
-
Dissolve trans-di-Boc-1,3-diaminocyclobutane (14.3 g, 0.05 mol) in dichloromethane (100 mL).
-
Add trifluoroacetic acid (TFA) (7.7 mL, 0.1 mol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield mono-Boc-trans-cyclobutane-1,3-diamine.
II. Diastereodivergent Synthesis of Chiral vic-Disubstituted this compound Derivatives
This strategy provides access to enantiomerically pure and functionalized cis- and trans-1,3-amino alcohols and 1,3-diamines starting from a common chiral precursor, which is particularly valuable for creating diverse libraries for drug screening.
Experimental Workflow
Caption: Diastereodivergent synthesis of chiral cis- and trans-1,3-diaminocyclobutanes.
Quantitative Data
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Curtius Rearrangement | Chiral β-Amino Ester | 80-90 | >95:5 | >99 |
| Ester Reduction | Chiral 1,3-Amino Alcohol | 90-98 | >95:5 | >99 |
| SN2 with Azide | trans-Azido Amine | 75-85 | >98:2 | >99 |
| Mitsunobu Reaction | cis-Azido Amine | 60-70 | >98:2 | >99 |
| Azide Reduction | cis- or trans-1,3-Diamine | >95 | >98:2 | >99 |
Experimental Protocol: Diastereoselective Synthesis of a Chiral trans-Cyclobutane-1,3-diamine Derivative
Step 1: Synthesis of Chiral β-Amino Ester
-
To a solution of the chiral cyclobutane carboxylic acid (derived from (-)-verbenone, 1 equivalent) in anhydrous toluene, add DPPA (1.2 equivalents) and triethylamine (1.2 equivalents).
-
Heat the mixture to 80 °C for 3 hours.
-
Add benzyl alcohol (2.0 equivalents) and continue heating at 100 °C for 16 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the Cbz-protected β-amino ester.
Step 2: Synthesis of Chiral 1,3-Amino Alcohol
-
To a stirred solution of the β-amino ester (1 equivalent) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate to yield the chiral 1,3-amino alcohol.
Step 3 & 4: Synthesis of trans-Azido Amine via Sₙ2 Reaction
-
Dissolve the 1,3-amino alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir for 1 hour.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 equivalents).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the trans-azido amine.
Step 5: Synthesis of trans-1,3-Diamine
-
Dissolve the trans-azido amine (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 16 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to afford the chiral trans-1,3-diamine derivative.
References
Application Notes: Cyclobutane-1,3-diamine in the Synthesis of Targeted JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of cis-cyclobutane-1,3-diamine as a key building block in the synthesis of potent and selective Janus kinase (JAK) inhibitors, complex molecules with significant therapeutic potential in the treatment of autoimmune diseases and cancer. The unique, rigid, three-dimensional structure of the cyclobutane ring system offers a valuable scaffold for the precise spatial orientation of pharmacophoric elements, leading to enhanced target binding and selectivity.
This document provides a detailed synthetic protocol for a representative JAK inhibitor incorporating the cis-cyclobutane-1,3-diamine core, along with tabulated quantitative data and a visualization of the targeted biological pathway.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[1][2][3] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms and other cancers.[1] Consequently, the development of small molecule inhibitors of JAKs has become a major focus of pharmaceutical research.
cis-Cyclobutane-1,3-diamine has emerged as a valuable and versatile building block in the design of next-generation JAK inhibitors. Its conformationally constrained framework allows for the presentation of substituents in well-defined spatial arrangements, which can be exploited to optimize interactions with the ATP-binding site of the target kinase. This can lead to improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger ring systems.
Application: Synthesis of a JAK1/TYK2 Inhibitor
This section details the synthesis of a potent JAK1/TYK2 inhibitor, a complex molecule analogous to compounds described in the patent literature, where cis-cyclobutane-1,3-diamine serves as a central scaffold. The overall synthetic strategy involves a multi-step sequence starting with the mono-protection of the diamine, followed by functionalization of the remaining free amine, and subsequent elaboration to the final complex structure.
Experimental Workflow
The synthesis of the target JAK inhibitor from cis-cyclobutane-1,3-diamine can be conceptualized in the following workflow:
Caption: Synthetic workflow for a JAK inhibitor.
Experimental Protocols
Protocol 1: Mono-Boc Protection of cis-Cyclobutane-1,3-diamine
This protocol describes the selective mono-protection of one of the amino groups of cis-cyclobutane-1,3-diamine using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
cis-Cyclobutane-1,3-diamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of cis-cyclobutane-1,3-diamine dihydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add NaOH (2.2 eq) and stir until all solids dissolve.
-
Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3S)-3-aminocyclobutane-1-carboxylate.
-
Protocol 2: Reductive Amination with 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
This protocol details the coupling of the mono-protected diamine with a heterocyclic aldehyde via reductive amination.
-
Materials:
-
tert-butyl (3S)-3-aminocyclobutane-1-carboxylate (from Protocol 1)
-
7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tert-butyl (3S)-3-aminocyclobutane-1-carboxylate (1.1 eq) and 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (1.0 eq) in DCE, add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired intermediate.
-
Protocol 3: Deprotection and Amide Coupling
This final two-step protocol involves the removal of the Boc protecting group followed by an amide coupling to furnish the final JAK inhibitor.
-
Materials (Deprotection):
-
Product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Materials (Amide Coupling):
-
Deprotected amine intermediate
-
Substituted carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Deprotection):
-
Dissolve the product from Protocol 2 in DCM and cool to 0 °C.
-
Add TFA (10 eq) dropwise and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and use the crude amine salt directly in the next step.
-
-
Procedure (Amide Coupling):
-
To a solution of the substituted carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF, add DIPEA (3.0 eq).
-
Stir the mixture for 10 minutes, then add a solution of the deprotected amine salt (1.0 eq) in DMF.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final JAK inhibitor.
-
Quantitative Data
The following table summarizes typical yields and characterization data for the key steps in the synthesis.
| Step | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 1. Mono-Boc Protection | tert-butyl (3S)-3-aminocyclobutane-1-carboxylate | 75-85 | 4.01 (m, 1H), 3.45 (m, 1H), 2.58-2.49 (m, 2H), 1.85-1.76 (m, 2H), 1.44 (s, 9H) | 187.1 |
| 2. Reductive Amination | Intermediate 1 | 60-70 | 8.78 (s, 1H), 8.35 (s, 1H), 7.42 (d, 1H), 6.89 (d, 1H), 4.21 (s, 2H), 3.89 (m, 1H), 3.62 (m, 1H), 2.71-2.60 (m, 2H), 2.05-1.95 (m, 2H), 1.45 (s, 9H) | 316.2 |
| 3. Amide Coupling (Final Product) | Final JAK Inhibitor | 50-60 | 8.80 (s, 1H), 8.40 (s, 1H), 8.25 (d, 1H), 7.65 (s, 1H), 7.45 (d, 1H), 6.92 (d, 1H), 4.25 (s, 2H), 4.15 (m, 1H), 3.95 (m, 1H), 2.80-2.70 (m, 2H), 2.20-2.10 (m, 2H) | 450.2 |
Biological Context: The JAK-STAT Signaling Pathway
The synthesized cyclobutane-containing molecules are designed to inhibit the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.
Caption: The JAK-STAT signaling pathway and its inhibition.
Conclusion
cis-Cyclobutane-1,3-diamine is a highly valuable building block for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitor development. The protocols and data presented herein demonstrate a viable synthetic route to a potent JAK inhibitor, highlighting the utility of this unique scaffold in medicinal chemistry. The rigid nature of the cyclobutane core provides a platform for the design of highly selective and potent drug candidates. Further exploration of this and other functionalized cyclobutane diamines is warranted for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobutane-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis- and trans-cyclobutane-1,3-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to cyclobutane-1,3-diamine?
A1: The most prevalent methods for synthesizing this compound start from cyclobutane-1,3-dicarboxylic acid or its derivatives. The key transformations involve rearrangement reactions that convert carboxylic acid functionalities into amino groups. The two most common and effective routes are the Curtius rearrangement and the Hofmann rearrangement . An alternative approach involves the reduction of cyclobutane-1,3-dione oxime.
Q2: Which rearrangement reaction is generally preferred for this synthesis?
A2: Both the Curtius and Hofmann rearrangements are viable. The Curtius rearrangement is often favored due to its mild reaction conditions and the ability to generate protected amines directly by trapping the isocyanate intermediate with an appropriate alcohol, such as tert-butanol for Boc-protection.[1] This can simplify purification and subsequent synthetic steps. The Hofmann rearrangement is also a robust method, though it typically involves the use of a strong base and bromine.
Q3: How can I obtain stereochemically pure cis- or trans-cyclobutane-1,3-diamine?
A3: The stereochemistry of the final diamine is determined by the stereochemistry of the starting cyclobutane-1,3-dicarboxylic acid. The Curtius and Hofmann rearrangements proceed with retention of configuration at the migrating carbon center.[2] Therefore, starting with pure cis- or trans-cyclobutane-1,3-dicarboxylic acid will yield the corresponding pure cis- or trans-diamine. Separation of the dicarboxylic acid isomers can often be achieved by fractional crystallization.
Q4: What is the best way to protect one of the amino groups for further functionalization?
A4: Mono-protection of diamines can be challenging. A common and effective method is to perform the protection reaction on the diamine hydrochloride salt. By using one equivalent of a protecting agent like di-tert-butyl dicarbonate (Boc)₂O, one of the amino groups can be selectively protected. An alternative is to utilize the Curtius rearrangement in the presence of an alcohol like tert-butanol to directly obtain the mono-Boc-protected diamine from the corresponding amino acid azide.[1][3][4]
Troubleshooting Guides
Curtius Rearrangement Route
This route typically proceeds from cyclobutane-1,3-dicarboxylic acid to the diacyl chloride, then to the diacyl azide, which rearranges to the diisocyanate, and is finally hydrolyzed to the diamine.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Use a slight excess of thionyl chloride (SOCl₂) or oxalyl chloride. Ensure the reaction is carried out under anhydrous conditions, as any moisture will quench the reagent. |
| Degradation of product | Avoid excessive heating. Perform the reaction at room temperature or with gentle warming. Remove the excess reagent under reduced pressure after the reaction is complete. |
| Potential Cause | Troubleshooting Suggestion |
| Inactive sodium azide | Use freshly opened or properly stored sodium azide. Ensure it is finely powdered to maximize surface area. |
| Unstable acyl azide | Acyl azides can be explosive and should be handled with care. It is often best to generate and use the acyl azide in situ without isolation.[2] |
| Reaction temperature too high | The formation of the acyl azide is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions and decomposition. |
| Potential Cause | Troubleshooting Suggestion | | Incomplete rearrangement | The thermal rearrangement of the acyl azide to the isocyanate requires sufficient heating. The temperature should be carefully controlled as it is substrate-dependent. The use of a Lewis acid catalyst like boron trifluoride can lower the required temperature.[1] | | Formation of urea byproducts | The intermediate isocyanate is highly reactive and can react with the product diamine to form urea derivatives. To minimize this, ensure rapid and efficient hydrolysis. Running the reaction under dilute conditions can also help. Alternatively, trap the isocyanate with an alcohol (e.g., tert-butanol) to form a stable carbamate, which can be deprotected in a separate step.[1] | | Incomplete hydrolysis of the isocyanate/carbamate | Acidic or basic hydrolysis is required to convert the isocyanate or carbamate to the free amine. Ensure sufficient reaction time and appropriate concentration of the acid or base. |
Hofmann Rearrangement Route
This route involves the conversion of cyclobutane-1,3-dicarboxamide to the diamine using a reagent like bromine and a strong base.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the use of a suitable activating agent for the dicarboxylic acid (e.g., conversion to the diacyl chloride) followed by reaction with excess ammonia. |
| Potential Cause | Troubleshooting Suggestion |
| Insufficient base | The Hofmann rearrangement requires a sufficient amount of strong base (e.g., NaOH or KOH) to deprotonate the amide and facilitate the reaction.[5] |
| Side reactions with bromine | The use of bromine can sometimes lead to side reactions. Consider using alternative reagents like N-bromosuccinimide (NBS) or [I,I-bis(trifluoroacetoxy)iodo]benzene for a milder reaction.[6] |
| Formation of urea byproducts | Similar to the Curtius rearrangement, the intermediate isocyanate can react with the product diamine. The use of acidic workup conditions can protonate the product amine and prevent its reaction with the isocyanate.[6] |
| Incomplete reaction | Ensure adequate reaction time and temperature. The reaction progress can be monitored by techniques like TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of cis- or trans-Cyclobutane-1,3-diamine via Curtius Rearrangement
This protocol is a general procedure based on established methods for the Curtius rearrangement.[2][7][8]
Step 1: Formation of Cyclobutane-1,3-diacyl Chloride
-
To a solution of cis- or trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (2.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude diacyl chloride, which is used in the next step without further purification.
Step 2: Formation of Cyclobutane-1,3-diacyl Azide and Rearrangement
-
Dissolve the crude diacyl chloride in anhydrous acetone and cool to 0 °C.
-
Add a solution of sodium azide (2.5 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Add the reaction mixture to cold water and extract the diacyl azide with cold toluene.
-
Caution: Acyl azides are potentially explosive. Handle with care and use appropriate safety precautions.
-
Heat the toluene solution to 80-100 °C to induce the Curtius rearrangement to the diisocyanate. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum (~2140 cm⁻¹).
Step 3: Hydrolysis to this compound
-
Cool the toluene solution containing the diisocyanate.
-
Add aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture at reflux for 4-8 hours to hydrolyze the isocyanate to the amine hydrochloride salt.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., DCM) to remove any organic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free diamine with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.
Protocol 2: Synthesis of Cyclobutylamine Hydrochloride via Hofmann Rearrangement (Adapted for Diamine Synthesis)
This protocol is adapted from a procedure for the synthesis of cyclobutylamine hydrochloride and can be applied to the diamide.[6]
Step 1: Preparation of Cyclobutane-1,3-dicarboxamide
-
Convert cis- or trans-cyclobutane-1,3-dicarboxylic acid to the diacyl chloride as described in Protocol 1, Step 1.
-
Add the crude diacyl chloride to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
Stir the mixture vigorously and then allow it to warm to room temperature.
-
Collect the precipitated dicarboxamide by filtration, wash with cold water, and dry.
Step 2: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite in situ by adding bromine (2.2 eq) to a cold (0 °C) solution of sodium hydroxide (8.8 eq) in water.
-
Add the cyclobutane-1,3-dicarboxamide (1.0 eq) to the cold sodium hypobromite solution.
-
Heat the reaction mixture, typically to 50-80 °C, until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Isolate the diamine dihydrochloride salt by concentration or precipitation.
-
The free diamine can be obtained by basification and extraction as described in Protocol 1, Step 3.
Data Presentation
The following table summarizes typical yields for the key reaction types discussed. Note that yields can vary significantly based on the specific reaction conditions and the stereochemistry of the starting material.
| Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |
| Hofmann Rearrangement | Cyclobutanecarboxamide | Cyclobutylamine hydrochloride | [I,I-bis(trifluoroacetoxy)iodo]benzene | 69-77% | [6] |
| Curtius Rearrangement | Carboxylic Acid | Boc-protected Amine | DPPA, Et₃N, t-BuOH | Not specified for cyclobutane | General Method |
| Reductive Amination | 1,3-Cyclohexanedione | 1,3-Cyclohexanediamine | NH₃, H₂, Raney Ni | ~37.5% | [9] |
| Oximation & Hydrogenation | 1,3-Cyclohexanedione | 1,3-Cyclohexanediamine | 1. NH₂OH·HCl, 2. H₂, Catalyst | ~90% (hydrogenation step) | [9] |
Note: Data for the direct synthesis of this compound is limited in the publicly available literature. The yields provided are for analogous transformations and should be considered as a general guide.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low diamine yield.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
controlling stereoselectivity in 1,3-disubstituted cyclobutane synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 1,3-disubstituted cyclobutanes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: I am getting a poor diastereomeric ratio (dr) for my 1,3-disubstituted cyclobutane product. How can I improve the cis/trans selectivity?
Answer:
Achieving high diastereoselectivity is a common challenge. Several factors influence the stereochemical outcome of the reaction. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature is often the most effective initial step to improve selectivity, as it can help favor the thermodynamically more stable transition state.[1][2][3] For instance, in the reduction of a cyclobutylidene Meldrum's acid derivative, decreasing the temperature from 25 °C to -5 °C significantly improves the diastereomeric ratio.[1][2]
-
Evaluate Your Catalyst System: The choice of catalyst and any associated ligands is critical. For reactions involving the ring-opening of bicyclo[1.1.0]butanes (BCBs), different catalytic systems, such as Cu(I) versus Cu(II), can lead to divergent regio- and diastereochemical outcomes.[4] Similarly, Rh(III) catalysts have been shown to be effective in certain C-C bond cleavage pathways leading to cyclobutanes.[5]
-
Screen Different Solvents: The solvent can significantly influence reaction pathways by stabilizing or destabilizing transition states.[6] For example, in Rh(III)-catalyzed syntheses, fluorinated alcohol solvents like hexafluoro-2-propanol (HFIP) have been shown to be crucial for the formation of the desired cyclobutane ring.[5]
-
Adjust Reagent Stoichiometry: The relative amounts of your reagents can impact selectivity. In some cases, reducing the stoichiometry of a reagent, such as NaBH₄ in a reduction, can maintain reaction completion while improving the diastereomeric ratio.[1][2]
-
Consider Substrate Sterics: The steric bulk of the substituents on your starting materials can direct the approach of reagents, influencing the stereochemistry of the product.[7] In [2+2] cycloadditions, steric interactions often favor the placement of large substituents on opposite sides of the newly formed ring.[7]
Question: My reaction yield is consistently low. What are the likely causes and solutions?
Answer:
Low yields can stem from several issues, from reaction conditions to product stability.
-
Verify Catalyst and Reagent Integrity: Ensure that catalysts are active and that all reagents are pure and dry, as required. Some reactions are sensitive to air or moisture.
-
Identify and Mitigate Side Reactions: Undesired side reactions can consume starting materials or lead to complex product mixtures. For example, in the ring contraction of pyrrolidines, β-fragmentation of a 1,4-biradical intermediate can compete with the desired cyclization, producing alkene byproducts.[8][9] Self-aldol condensation of a ketone starting material can also compete with the desired reaction.[1]
-
Re-optimize Reaction Conditions: Systematically vary the temperature, concentration, and reaction time. For some processes, such as the Knoevenagel condensation to form cyclobutylidene derivatives, modifications like conducting the reaction at room temperature followed by aging at a higher temperature can improve yields and purity.[1]
-
Streamline Purification: Complex purification procedures can lead to product loss. If possible, develop a protocol that avoids column chromatography, for example, by using recrystallization or a telescoped reaction sequence where intermediates are not isolated.[1]
Question: I am performing a [2+2] cycloaddition and struggling with poor regioselectivity (e.g., head-to-head vs. head-to-tail isomers). How can I control this?
Answer:
Regioselectivity in [2+2] cycloadditions is governed by the electronic and steric properties of the reacting partners.
-
Electronic Factors: In thermal [2+2] cycloadditions involving ketenes, the regiochemistry is often straightforward: the most electron-rich atom of the alkene (ketenophile) typically reacts with the highly electron-poor carbonyl carbon of the ketene.[10] For photochemical cycloadditions, regioselectivity depends on electrostatic interactions between the excited-state enone and the ground-state alkene.[7]
-
Steric Hindrance: Steric interactions play a major role in controlling how the two components approach each other. The reaction will generally favor the transition state that minimizes steric clash between the bulkiest substituents.[7]
-
Reaction Conditions: The method of initiation (thermal, photochemical, or catalyst-mediated) dictates the reaction mechanism and, consequently, the rules governing selectivity.[10][11] Photochemical reactions proceed through an excited state and follow different selection rules than thermal reactions.[10][12]
Frequently Asked Questions (FAQs)
Question: What are the main synthetic strategies for controlling stereoselectivity in 1,3-disubstituted cyclobutane synthesis?
Answer: Several robust methods are employed to synthesize these scaffolds with high stereocontrol:
-
[2+2] Cycloaddition Reactions: This is a cornerstone for cyclobutane synthesis. These reactions can be initiated photochemically, thermally, or with a catalyst.[8][11][13][14][15][16][17] Using chiral catalysts or auxiliaries can render these reactions enantioselective.[14] The reaction of terminal alkenes with allenoates, for example, provides a rapid route to 1,3-substituted cyclobutanes.[15][18]
-
Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): Strain-release-driven ring-opening of BCBs is a powerful and increasingly popular method.[4][19] The choice of catalyst can control both regio- and diastereoselectivity, allowing for the synthesis of diverse substitution patterns from the same starting material.[4]
-
Ring Contraction of Larger Heterocycles: Pyrrolidines can undergo a stereospecific ring contraction to form highly substituted cyclobutanes.[8][13] This process often involves a nitrogen extrusion and proceeds through a 1,4-biradical intermediate, largely retaining the stereochemistry of the starting material.[9][20][21]
Question: How does the choice of catalyst direct the stereochemical outcome?
Answer: Catalysts create a specific chemical environment that lowers the energy of the transition state for one stereoisomeric pathway over others.
-
Lewis and Brønsted Acids: Lewis acids like EtAlCl₂ can promote [2+2] cycloadditions of allenoates and alkenes.[15][18] Chiral phosphoric acids can catalyze enantioselective photochemical cycloadditions.[14]
-
Transition Metals: Metals such as Rhodium, Copper, Palladium, and Silver are widely used.[5][14][22][23] For instance, a Cu(I) catalyst can favor an α-selective nucleophilic addition to acyl BCBs, while a Cu(II) system can facilitate an unusual β'-selective pathway, leading to different constitutional isomers with high diastereoselectivity.[4] Chiral silver catalysts have been used in enantioselective [3+2] cycloadditions of cyclobutenones.[24]
Question: What is the specific role of temperature and solvent in controlling the diastereomeric ratio (dr)?
Answer: Temperature and solvent are critical, non-reagent parameters for optimizing stereoselectivity.
-
Temperature: According to thermodynamic principles, reactions run at lower temperatures provide a greater energy difference between competing transition states. This often translates to higher selectivity for the product formed via the lower-energy pathway.[1][2] In solid-state photodimerizations, lower temperatures can restrict molecular motion, improving stereoselectivity.[3]
-
Solvent: Solvents can influence stereoselectivity by forming distinct solute-solvent clusters that are the true reactive species in the solution.[6] The polarity and coordinating ability of the solvent can preferentially stabilize one transition state over another. The use of highly fluorinated solvents like TFE or HFIP has been shown to be essential for the success of certain Rh-catalyzed cyclobutane formations.[5][20]
Question: Is it possible to achieve enantioselectivity in these syntheses?
Answer: Yes, achieving enantioselectivity is a key goal for many applications, especially in drug development. This is typically accomplished through asymmetric catalysis.
-
Chiral Catalysts: Using a catalyst that is itself chiral creates a diastereomeric relationship between the transition states leading to the two enantiomers. This is a common strategy in metal-catalyzed (e.g., Rh, Cu) and organocatalyzed reactions.[14][25] For example, a silver catalyst paired with a chiral SEGPHOS ligand can facilitate enantioselective [3+2] cycloadditions.[24]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct the stereochemistry of a reaction, after which it is removed.
-
Substrate Control: If one of the starting materials is already enantiomerically pure, it can influence the stereochemistry of the newly formed chiral centers.
Data Presentation: Optimization of Reaction Conditions
The tables below summarize quantitative data from key studies, illustrating how reaction parameters affect stereoselectivity and yield.
Table 1: Effect of Temperature and Stoichiometry on Diastereoselective Reduction Based on the NaBH₄ reduction of a cyclobutylidene Meldrum's acid derivative to form a cis-1,3-disubstituted cyclobutane.[1][2]
| Entry | Temperature (°C) | NaBH₄ (equiv) | Diastereomeric Ratio (dr) |
| 1 | 25 | 1.5 | 93.0:7.0 |
| 2 | 5 | 1.5 | 95.5:4.5 |
| 3 | -5 | 1.5 | 96.2:3.8 |
| 4 | -25 | 1.5 | 96.5:3.5 |
| 5 | -5 | 0.8 | 96.2:3.8 |
Table 2: Influence of Catalyst and Solvent on Rh(III)-Catalyzed Cyclobutane Synthesis Based on the reaction of 2-aryl quinazolinone with an alkylidenecyclopropane (ACP).[5]
| Entry | Catalyst System | Solvent | Yield (%) |
| 1 | [RhCpCl₂]₂ / AgOAc | DCE | 0 |
| 2 | [RhCpCl₂]₂ / AgOAc | TFE | 11 |
| 3 | [RhCpCl₂]₂ / AgOAc | HFIP | 16 |
| 4 | [RhCpCl₂]₂ / Cu(OAc)₂·H₂O | HFIP | 35 |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative [1][2]
This protocol describes the optimized conditions for the cis-selective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride.
-
Preparation: To a solution of the cyclobutylidene Meldrum's acid derivative (1.0 equiv) in a mixture of THF and MeOH, add water.
-
Cooling: Cool the reaction mixture to -5 °C in a suitable bath.
-
Reagent Addition: Add NaBH₄ (0.8 equiv) portion-wise to the cooled solution while maintaining the internal temperature at -5 °C.
-
Reaction Monitoring: Stir the mixture at -5 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product can often be purified by recrystallization to further improve the diastereomeric ratio.
Protocol 2: Catalyst-Controlled Regiodivergent Hydrophosphination of an Acyl Bicyclobutane (BCB) [4]
This protocol highlights how the choice of copper catalyst oxidation state dictates the reaction outcome.
A) α-Selective Synthesis of 1,1,3-Functionalized Cyclobutanes:
-
Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the acyl BCB (1.0 equiv), diphenylphosphine (1.2 equiv), and CuCl (10 mol%).
-
Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.1 M).
-
Reaction: Seal the vial and heat the mixture at 60 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the 1,1,3-trisubstituted cyclobutane product, typically as a single diastereoisomer.
B) β'-Selective Synthesis of 1,2,3-Trisubstituted Cyclobutanes:
-
Setup: Follow the same setup procedure as above, but substitute CuCl with a Cu(II) catalytic system.
-
Reaction: Heat the reaction under the conditions specified for the Cu(II)-catalyzed pathway. The reaction typically yields the 1,2,3-trisubstituted variant with high diastereomeric ratio (e.g., >20:1 dr).
-
Workup and Purification: Employ the same workup and purification procedure to isolate the desired product.
Visualizations
Caption: A general workflow for selecting and optimizing a synthetic route.
Caption: Key factors influencing the stereoselectivity of a reaction.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. scribd.com [scribd.com]
- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 14. Cyclobutane synthesis [organic-chemistry.org]
- 15. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 19. C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03258B [pubs.rsc.org]
- 20. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Cyclobutane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound presents several key challenges, primarily revolving around stereocontrol, yield, and purification. Achieving the desired cis or trans stereoisomer can be difficult, as many synthetic routes produce mixtures.[1][2] Low overall yields can also be a significant hurdle, impacting the scalability of the synthesis.[3][4] Furthermore, the separation of the target diamine from byproducts and other stereoisomers often requires meticulous purification techniques like chromatography.[5][6]
Q2: What are the common starting materials for the synthesis of this compound?
Common starting materials include cyclobutane-1,3-dicarboxylic acids, substituted cyclobutanones, and precursors for [2+2] cycloaddition reactions.[7][8][9][10] The choice of starting material often dictates the synthetic strategy and the stereochemical outcome of the final product. For instance, the synthesis can begin from commercially available compounds like trans-cinnamic acid to produce a cyclobutane-1,3-diacid intermediate.[10]
Q3: How can I control the stereochemistry (cis vs. trans) of the final product?
Controlling the stereochemistry is a critical aspect of the synthesis. Diastereoselective reduction of a cyclobutylidene intermediate is one reported method to favor a specific isomer.[4] The choice of reagents and reaction conditions plays a crucial role in directing the stereochemical outcome. In some cases, separation of the diastereomers at an intermediate stage, such as the dicarboxylic acid, can be performed before conversion to the diamine.[5][6]
Q4: Are there any safety precautions I should be aware of when using sodium azide in the synthesis?
Yes, sodium azide is a hazardous chemical and must be handled with extreme care. It is highly toxic and can form explosive heavy metal azides. Reactions involving sodium azide should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A thorough risk assessment is essential before beginning any procedure with sodium azide.[3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions, such as self-condensation of ketone precursors.[4] - Product loss during workup or purification. - Inefficient conversion of the dicarboxylic acid or its derivative to the diamine. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. For Knoevenagel condensation, using a catalytic amount of piperidine can be effective.[4] - Employ careful extraction and purification techniques to minimize product loss. - Investigate alternative methods for the amine formation, such as the Hofmann or Curtius rearrangement, and optimize their conditions.[3] |
| Poor Stereoselectivity (Mixture of cis and trans isomers) | - Non-stereoselective reaction step. - Isomerization during the reaction or workup. | - Utilize a diastereoselective reduction step if applicable to your synthetic route.[4] - Carefully choose reagents and conditions known to favor the desired stereoisomer. - If a mixture is unavoidable, focus on efficient separation techniques. |
| Difficulty in Separating Stereoisomers | - Similar physical properties of the cis and trans isomers. | - Convert the diamine mixture into diastereomeric derivatives (e.g., amides or salts) with a chiral resolving agent. These diastereomers often have different physical properties and can be separated by chromatography or crystallization.[5][6] The desired enantiomer can then be regenerated. - Employ chiral high-performance liquid chromatography (HPLC) for analytical or small-scale preparative separations.[5] |
| Incomplete Conversion of Dicarboxylic Acid to Diamine | - Inefficient catalyst or reaction conditions for the amidation/rearrangement. - Deactivation of the catalyst. | - For direct amidation, consider using a robust Lewis acid catalyst like Nb₂O₅, which is tolerant to water and basic amines produced during the reaction.[11] - If using a rearrangement (e.g., Curtius or Hofmann), ensure the intermediate (acyl azide or amide) is formed efficiently before the rearrangement step. |
Experimental Protocols
Protocol 1: Synthesis of cyclobutylamine from cyclobutanecarboxylic acid (Illustrative of Amine Formation)
This protocol is adapted from a known procedure for the synthesis of a monoamine and illustrates a potential step in a diamine synthesis from a dicarboxylic acid.[3]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add 0.16 mole of cyclobutanecarboxylic acid and 48 ml of concentrated sulfuric acid.
-
Addition of Sodium Azide: Heat the flask in an oil bath to 45–50°C. Cautiously add 20.0 g (0.31 mole) of sodium azide in small portions over 1.5 hours. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety measures.
-
Reaction Completion: After the addition is complete, continue heating the mixture at 50°C for another 1.5 hours.
-
Workup: Cool the flask in an ice bath and slowly add approximately 200 g of crushed ice.
-
Basification: Slowly add a cooled solution of 100 g of sodium hydroxide in 200 ml of water to the reaction mixture until the pH is approximately 12–13. The amine should separate as a distinct phase.
-
Extraction and Drying: Separate the amine phase. The aqueous phase can be extracted with a suitable organic solvent (e.g., ether) to recover more product. Dry the combined organic phases over potassium hydroxide pellets.
-
Purification: Distill the dried product to obtain pure cyclobutylamine.
Data Summary
Table 1: Comparison of Yields for Amine Synthesis from Carboxylic Acids
| Method | Starting Material | Product | Yield (%) | Reference |
| Schmidt Reaction | Cyclobutanecarboxylic acid | Cyclobutylamine | 60-80% | [3] |
| Hofmann Rearrangement | Cyclobutanecarboxamide | Cyclobutylamine | Lower yields reported compared to Schmidt reaction | [3] |
| Oxidative Rearrangement | Cyclobutanecarboxamide | Cyclobutylamine | 82-87% (overall) | [3] |
Visualizations
Caption: Synthetic pathways from cyclobutane-1,3-dicarboxylic acid to the diamine.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis- and trans-Cyclobutane-1,3-diamine Isomers
Welcome to the technical support center for the purification of cis- and trans-cyclobutane-1,3-diamine isomers. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these diastereomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of cis- and trans-cyclobutane-1,3-diamine isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers by column chromatography. | Inadequate stationary phase selection. | Consider using a more polar stationary phase like alumina or a modified silica gel. |
| Non-optimal mobile phase composition. | Perform a systematic solvent screen. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate with an amine additive like triethylamine to reduce tailing) may be effective. | |
| Isomers are derivatized. | If separating derivatives (e.g., Boc-protected amines), the protecting group may reduce the polarity difference. Consider separation of the free diamines. | |
| Co-elution of isomers during column chromatography. | Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Inefficient column packing. | Ensure the column is packed uniformly to prevent channeling. | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Low recovery of isomers after purification. | Adsorption of the highly polar diamines onto the silica gel. | Add a small percentage of a competitive base, such as triethylamine or ammonia in methanol, to the eluent to minimize interaction with acidic silica. |
| Decomposition of the product on the stationary phase. | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| Isomers do not crystallize or form an inseparable solid solution during recrystallization. | Solvent system is not suitable for differential solubility. | Screen a variety of solvents and solvent mixtures. The ideal solvent will fully dissolve both isomers at elevated temperatures but will allow for the selective precipitation of one isomer upon cooling. |
| Impurities are inhibiting crystallization. | Purify the crude mixture by another method, such as column chromatography, to remove impurities before attempting recrystallization. | |
| Difficulty in separating derivatized diamine isomers. | The chosen derivative does not provide sufficient difference in physical properties. | Experiment with different derivatives. For example, forming salts with a chiral acid could create diastereomeric salts with different solubilities. Forming amides or carbamates can also alter physical properties to facilitate separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating cis- and trans-cyclobutane-1,3-diamine isomers?
A1: Column chromatography is a widely used and effective method for the separation of diastereomers like the cis and trans isomers of cyclobutane-1,3-diamine due to their different spatial arrangements, which leads to different interactions with the stationary phase.[2] Recrystallization can also be a viable and scalable method if a suitable solvent system that exploits differences in the isomers' solubilities can be identified.
Q2: Should I protect the amine groups before attempting purification?
A2: Protecting the amine groups, for instance as tert-butoxycarbonyl (Boc) derivatives, is a common strategy.[3][4] This can make the compounds less polar and more soluble in common organic solvents, which can be advantageous for chromatographic separation. However, the separation of the protected isomers still needs to be optimized.
Q3: Can I use fractional distillation to separate the isomers?
A3: Fractional distillation is generally challenging for diastereomers with very close boiling points.[5] While a technique called extractive distillation has been used for separating some cyclic diastereomers, it requires specific auxiliaries and may not be practical for laboratory scale.[6]
Q4: Are there any analytical techniques to quickly assess the isomeric ratio of my mixture?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the diastereomeric ratio. The cis and trans isomers will have distinct signals in the ¹H and ¹³C NMR spectra due to their different symmetries and chemical environments. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.
Q5: My synthesis is designed to be diastereoselective. Do I still need a robust purification method?
A5: Even with a diastereoselective synthesis, it is rare to obtain a single isomer with 100% purity.[7] Therefore, a reliable purification method is crucial to remove the minor isomer and any other impurities to meet the stringent purity requirements for applications in drug development.
Experimental Protocols
Protocol 1: Separation of Boc-Protected cis- and trans-Cyclobutane-1,3-diamine by Column Chromatography
This protocol is a general guideline based on common practices for separating protected diamine diastereomers.
1. Preparation of the Crude Mixture:
-
Synthesize the Boc-protected this compound. A common method involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O).
-
After the reaction, perform a standard aqueous workup and evaporate the solvent to obtain the crude mixture of cis- and trans-Boc-protected isomers.
2. Column Chromatography Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Dimensions: Choose a column diameter and length appropriate for the scale of your separation. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Eluent Preparation: Prepare a series of eluents with increasing polarity. A common starting point is a mixture of hexane and ethyl acetate. To minimize tailing of the amine-containing compounds, add ~1% triethylamine to the eluent.
3. Separation Procedure:
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent.
-
Load the solution onto the top of the silica gel column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate + 1% Et₃N).
-
Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30, etc., hexane:ethyl acetate + 1% Et₃N).
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure isomers and evaporate the solvent under reduced pressure.
4. Characterization:
-
Confirm the identity and purity of the separated isomers using NMR spectroscopy and mass spectrometry.
Protocol 2: Separation by Fractional Recrystallization of Diamine Salts
This protocol describes a potential method based on the principle of forming diastereomeric salts with differing solubilities.
1. Salt Formation:
-
Dissolve the crude mixture of cis- and trans-cyclobutane-1,3-diamine in a suitable solvent such as methanol or ethanol.
-
Add a stoichiometric amount of an appropriate acid (e.g., hydrochloric acid or a chiral acid like tartaric acid) to form the diamine salts.
2. Fractional Recrystallization:
-
Heat the solution to dissolve the salts completely.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
One of the diastereomeric salts may preferentially crystallize due to lower solubility.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the other isomer. The solvent can be evaporated and the process repeated with a different solvent system to isolate the second isomer.
3. Liberation of the Free Diamine:
-
Dissolve the separated salt in water.
-
Basify the solution with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free diamine.
-
Extract the free diamine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
4. Purity Assessment:
-
Analyze the purity of the isolated cis and trans isomers using NMR, GC, or HPLC.
Visualizations
Caption: General workflow for the purification and analysis of this compound isomers.
Caption: Troubleshooting logic for separating cis- and trans-cyclobutane-1,3-diamine isomers.
References
- 1. diastereomers: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 4. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ring Strain in Cyclobutane Derivative Reactions
Welcome to the technical support center for cyclobutane derivative reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting these strained four-membered rings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and manipulation of cyclobutane derivatives.
Issue 1: My cyclobutane ring is unexpectedly opening during a reaction.
-
Question: I'm attempting a reaction on a substituent attached to my cyclobutane derivative, but I'm observing significant formation of ring-opened byproducts. How can I prevent this?
-
Answer: Unwanted ring-opening is a common issue stemming from the inherent strain of the cyclobutane ring (approximately 26.5 kcal/mol). The release of this strain provides a strong thermodynamic driving force for cleavage of the C-C bonds.[1][2] Here are key factors to consider and troubleshoot:
-
Avoid High Temperatures: Thermal stress can easily provide the activation energy needed for ring cleavage. If possible, conduct your reaction at room temperature or below. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the appearance of byproducts.
-
Reagent Choice is Critical:
-
Acids/Bases: Strong acids or bases can catalyze ring-opening.[3] Opt for milder or non-ionic reagents where possible. If a strong acid or base is required, consider slow addition at low temperatures.
-
Nucleophiles/Electrophiles: Certain nucleophiles can attack a carbon atom of the ring, leading to cleavage.[4] Similarly, the formation of a carbocation adjacent to the ring can trigger rearrangement and opening. Choose conditions that favor concerted mechanisms (e.g., SN2) over stepwise ones (SN1) to avoid carbocationic intermediates.[5]
-
-
Solvent Effects: The choice of solvent can influence reaction pathways. Polar aprotic solvents may stabilize charged intermediates that can lead to ring-opening. Experiment with less polar solvents if your reaction chemistry allows.
-
Protecting Groups: If the reaction is occurring at a functional group on the ring itself, consider if an alternative synthetic route or the use of protecting groups could shield the ring from the reaction conditions.
-
Issue 2: I'm observing low yields in my [2+2] cycloaddition reaction to form a cyclobutane ring.
-
Question: My attempt to synthesize a cyclobutane derivative via a [2+2] cycloaddition is resulting in low yields of the desired product. What are the likely causes and how can I optimize the reaction?
-
Answer: Low yields in [2+2] cycloadditions can be attributed to several factors, including reaction conditions, substrate reactivity, and side reactions.
-
Thermal vs. Photochemical Conditions:
-
Thermal [2+2] Cycloadditions: These are often forbidden by Woodward-Hoffmann rules for simple alkenes but can occur with activated substrates like ketenes.[6] If your thermal reaction is low-yielding, it may be due to a high activation barrier or competing decomposition pathways at the required high temperatures.
-
Photochemical [2+2] Cycloadditions: These are generally more facile for a wider range of alkenes.[6][7] If you are experiencing low yields, consider the following:
-
Wavelength of Light: The irradiating wavelength must be appropriate to excite one of the alkene partners without causing photodegradation.[8]
-
Photosensitizers: For alkenes that do not absorb light efficiently or do not form the reactive triplet state, a photosensitizer (like thioxanthone) can be used to facilitate the reaction.[9]
-
Concentration: Intramolecular cycloadditions are favored at high dilution, while intermolecular reactions require higher concentrations to promote bimolecular collisions.[10]
-
-
-
Catalysis: Transition metal catalysts (e.g., Cu(I), Rh(I)) can promote [2+2] cycloadditions under milder conditions and can influence selectivity.[8][11] If you are not using a catalyst, exploring catalytic options could significantly improve your yield.
-
Substrate Electronics: The electronic nature of the alkene partners is crucial. Electron-rich and electron-poor alkenes often react more efficiently. If you are trying to dimerize two identical alkenes, the reaction may be less efficient.
-
Side Reactions: Dimerization or polymerization of the starting materials can be a significant issue. Analyze your crude reaction mixture to identify byproducts, which can provide clues about competing reaction pathways.
-
Issue 3: My cyclobutane synthesis is not producing the desired diastereomer.
-
Question: I am performing a [2+2] cycloaddition and obtaining a mixture of diastereomers, with the desired one being the minor product. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in cyclobutane synthesis is a common challenge. The stereochemical outcome is often determined by the transition state geometry of the cycloaddition.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Catalyst/Ligand Choice: In metal-catalyzed cycloadditions, the choice of metal and, more importantly, the ligands coordinated to it, can have a profound impact on diastereoselectivity.[12] Chiral ligands can be used to induce enantioselectivity and often improve diastereoselectivity as well.[13]
-
-
Steric Hindrance: The steric bulk of substituents on the reacting alkenes plays a major role. The reactants will approach each other in a way that minimizes steric clash in the transition state. You may be able to modify your substrates with bulky protecting groups to favor a specific approach.
-
Solvent: The polarity of the solvent can influence the stability of different transition states. A systematic screen of solvents with varying polarities is recommended.
-
Intramolecular vs. Intermolecular: If applicable, consider an intramolecular approach. Tethering the two alkene partners can restrict their conformational freedom and lead to a single, well-defined transition state, often resulting in high diastereoselectivity.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical ring strain energy of a cyclobutane ring?
A1: The ring strain of cyclobutane is approximately 26.3 to 26.5 kcal/mol.[14][15] This high strain energy is primarily due to angle strain, as the C-C-C bond angles are compressed to about 88-90° from the ideal 109.5° of a tetrahedral carbon.[14][15][16][17] Torsional strain from eclipsing C-H bonds also contributes, although the ring puckers slightly to alleviate some of this strain.[15]
Q2: How does ring strain influence the reactivity of cyclobutane derivatives?
A2: The inherent ring strain makes cyclobutanes thermodynamically unstable relative to their acyclic counterparts. This instability is a key driver of their reactivity.[2] Reactions that lead to the opening of the ring are often highly favorable because they release this stored strain energy.[1][3] This property makes cyclobutanes valuable synthetic intermediates for ring-expansion reactions to form five- or six-membered rings, or for ring-opening reactions to yield functionalized linear molecules.[1][4]
Q3: What are the most common modern methods for synthesizing substituted cyclobutanes?
A3: While many methods exist, the most prevalent strategies for constructing the cyclobutane core are:
-
[2+2] Cycloaddition Reactions: This is arguably the most common and versatile method. It can be performed under photochemical, thermal, or metal-catalyzed conditions.[1][18] Photochemical [2+2] cycloadditions are particularly powerful for accessing a wide variety of substituted cyclobutanes.[6][9][19]
-
Ring Contraction Reactions: Methods like the Wolff rearrangement of diazoketones derived from cyclopentanones can be used to form cyclobutane rings.[13]
-
Cyclization of Acyclic Precursors: Intramolecular cyclization of 1,4-disubstituted butanes (e.g., via Wurtz-type couplings or SN2 reactions) can form cyclobutane rings.
-
Transition Metal-Catalyzed Reactions: Modern organometallic chemistry offers numerous routes, including rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes and subsequent cyclization.[11]
Q4: Can I predict whether a [2+2] cycloaddition will proceed thermally or photochemically?
A4: Yes, the feasibility of thermal versus photochemical [2+2] cycloadditions can generally be predicted by frontier molecular orbital (FMO) theory and the Woodward-Hoffmann rules. For the cycloaddition of two simple ethylene molecules, the thermal reaction is "forbidden" because the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other do not have matching symmetry for a concerted, suprafacial approach.[7] However, under photochemical conditions, an electron is promoted from the HOMO to the LUMO, creating an excited state. The symmetry of this new HOMO is now compatible with the LUMO of the ground-state partner, and the reaction becomes "allowed".[7]
Quantitative Data Summary
Table 1: Ring Strain Energies of Common Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) | Reference(s) |
| Cyclopropane | 3 | ~27.6 | ~9.2 | [15][20][21] |
| Cyclobutane | 4 | ~26.3 | ~6.6 | [15][20][21] |
| Cyclopentane | 5 | ~7.4 | ~1.5 | [14] |
| Cyclohexane | 6 | ~0 | ~0 | [22] |
Data compiled from heats of combustion measurements.
Table 2: Comparison of Yields for Selected Cyclobutane Synthesis Methods
| Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Photochemical [2+2] | Styrene + N-Methylmaleimide | Acetone, UV light (Hg lamp) | 95 | [9] |
| Catalytic [2+2] | Norbornene + Phenylacetylene | Rh(I) catalyst, THF, 25°C | 85 | [12] |
| Thermal [2+2] | Dichloroketene + Benzyl vinyl ether | In situ generation, heat | 50 | [23] |
| Ring Contraction | Substituted Pyrrolidine | Iodonitrene chemistry | 76 | [13] |
Featured Experimental Protocol
Protocol: Ruthenium-Catalyzed [2+2] Photodimerization of an Enone
This protocol describes a visible-light-mediated heterodimerization of dissimilar acyclic enones to produce a tetrasubstituted cyclobutane with high diastereoselectivity.
Materials:
-
Enone 1 (1.0 equiv)
-
Enone 2 (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (1 mol %)
-
Anhydrous, degassed acetonitrile (MeCN) as solvent
-
Schlenk flask or similar reaction vessel equipped with a stir bar
-
Visible light source (e.g., blue LED strip, 23 W compact fluorescent lamp)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium photocatalyst, Ru(bpy)₃(PF₆)₂.
-
Add Enone 1 and Enone 2 to the flask.
-
Add anhydrous, degassed acetonitrile via syringe to achieve a desired concentration (typically 0.1 M).
-
Stir the resulting solution at room temperature, ensuring all solids are dissolved.
-
Position the reaction flask approximately 5-10 cm from the visible light source. For temperature control, a small fan can be directed at the flask.
-
Irradiate the stirring solution for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
(This is a generalized protocol adapted from common procedures in the literature. Specific substrate concentrations, reaction times, and purification methods should be optimized for each unique reaction.)
Visualizations
Diagram 1: Troubleshooting Low Yield in [2+2] Cycloadditions
Caption: A decision tree for troubleshooting low yields in cycloaddition reactions.
Diagram 2: Factors Influencing Cyclobutane Ring Stability
Caption: Key factors that contribute to or detract from cyclobutane stability.
Diagram 3: General Reaction Pathway for Photochemical [2+2] Cycloaddition
Caption: Simplified workflow of a photosensitized [2+2] cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring strain - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for cyclobutane-1,3-diamine acylation
Technical Support Center: Acylation of Cyclobutane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the acylation of this compound. The information is designed to address common challenges and provide systematic approaches to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the acylation of this compound?
The main challenges include controlling the selectivity between mono-acylation and di-acylation, managing the reactivity of the cis and trans isomers, and preventing side reactions. The strained nature of the cyclobutane ring can also influence reactivity. Additionally, the choice of acylating agent, solvent, and base is critical for achieving high yields and purity.
Q2: How can I selectively achieve mono-acylation over di-acylation?
Selective mono-acylation can be favored by:
-
Stoichiometry Control: Using a slight excess (1.0-1.2 equivalents) of the diamine relative to the acylating agent.
-
Slow Addition: Adding the acylating agent dropwise at a low temperature (e.g., 0 °C) to a solution of the diamine. This keeps the instantaneous concentration of the acylating agent low.
-
Choice of Base: Using a non-nucleophilic, sterically hindered base can sometimes favor mono-acylation.
-
Solvent Effects: The choice of solvent can influence the relative reactivity of the mono-acylated intermediate.
Q3: What are suitable starting conditions for a trial reaction?
A good starting point for the mono-acylation of this compound is to dissolve the diamine in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add 1.0-1.1 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Then, slowly add 0.9-1.0 equivalents of the acylating agent (e.g., an acyl chloride or anhydride) dissolved in the same solvent. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
Q4: How do the cis and trans isomers of this compound affect the acylation reaction?
The stereochemistry of the diamine can influence the reaction rate and the properties of the product. The cis isomer, with one axial and one equatorial amino group (in a puckered conformation), may exhibit different reactivity compared to the trans isomer, which has two equatorial amino groups. This can lead to differences in reaction kinetics and may require slightly different optimized conditions for each isomer. The resulting acylated products will also be stereoisomers with potentially different physical properties, which can be advantageous or challenging for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Acylated Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inactive acylating agent. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use milder reaction conditions (lower temperature, less reactive base). 3. Perform a temperature screen from 0 °C to reflux. 4. Use a freshly opened or purified acylating agent. Hydrolysis can be an issue. |
| High Percentage of Di-acylated Product | 1. Stoichiometry of acylating agent is too high. 2. Rapid addition of the acylating agent. 3. Reaction temperature is too high. | 1. Reduce the equivalents of the acylating agent to < 1.0 relative to the diamine. 2. Add the acylating agent slowly at a low temperature (0 °C). 3. Run the reaction at a lower temperature to control the rate of the second acylation. |
| Reaction Not Proceeding | 1. Ineffective base. 2. Poor solubility of reactants. 3. Deactivated acylating agent. | 1. Ensure at least one equivalent of base is used to neutralize the acid byproduct. Consider a stronger non-nucleophilic base. 2. Screen different solvents (e.g., THF, DMF, acetonitrile) to ensure all reactants are fully dissolved. 3. Check the purity and reactivity of the acylating agent. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. The base is acting as a nucleophile. 3. Presence of water in the reaction mixture. | 1. Lower the reaction temperature. 2. Use a non-nucleophilic base like DIPEA instead of TEA or pyridine. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
Data Presentation: Optimization of Mono-Acylation Conditions
The following tables present hypothetical data for the optimization of the mono-acylation of trans-cyclobutane-1,3-diamine with benzoyl chloride.
Table 1: Effect of Base on Reaction Outcome
| Entry | Base (1.1 eq) | Solvent | Temp (°C) | Time (h) | Mono-acylated Yield (%) | Di-acylated Yield (%) |
| 1 | Triethylamine | DCM | 25 | 4 | 65 | 25 |
| 2 | DIPEA | DCM | 25 | 4 | 78 | 15 |
| 3 | Pyridine | DCM | 25 | 4 | 55 | 30 |
| 4 | DBU | DCM | 25 | 4 | 72 | 20 |
Conditions: trans-cyclobutane-1,3-diamine (1.0 mmol), benzoyl chloride (0.95 mmol), solvent (10 mL).
Table 2: Effect of Solvent on Reaction Outcome with DIPEA
| Entry | Solvent | Temp (°C) | Time (h) | Mono-acylated Yield (%) | Di-acylated Yield (%) |
| 1 | DCM | 25 | 4 | 78 | 15 |
| 2 | THF | 25 | 4 | 82 | 12 |
| 3 | Acetonitrile | 25 | 4 | 75 | 18 |
| 4 | Toluene | 25 | 4 | 60 | 25 |
Conditions: trans-cyclobutane-1,3-diamine (1.0 mmol), benzoyl chloride (0.95 mmol), DIPEA (1.1 mmol), solvent (10 mL).
Experimental Protocols
Protocol 1: General Procedure for Mono-Acylation of trans-Cyclobutane-1,3-diamine
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add trans-cyclobutane-1,3-diamine (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: In a separate flask, dissolve the acylating agent (e.g., benzoyl chloride, 0.95 eq) in anhydrous THF. Add this solution dropwise to the diamine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Synthesis of Cyclobutane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane-1,3-diamine. The following information is designed to help overcome common challenges and prevent side reactions during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include the reductive amination of cyclobutane-1,3-dione and classical malonate alkylation strategies for the construction of the cyclobutane ring.[1][2] The reductive amination can be performed directly with ammonia and a reducing agent, or via a two-step process involving the formation of a dioxime intermediate followed by reduction.
Q2: What are the typical side products I might encounter during the reductive amination of cyclobutane-1,3-dione?
A2: During reductive amination, several side products can form. These may include the intermediate amino alcohol (3-aminocyclobutanol), the fully reduced product (cyclobutanol), and over-alkylated or polymerized byproducts, especially when using ammonia.[3] The choice of reducing agent and control of reaction conditions are crucial to minimize these impurities.
Q3: How can I control the cis/trans stereochemistry of the final this compound product?
A3: Controlling the stereochemistry to obtain a desired cis:trans isomer ratio can be challenging as the 1,3-cis and 1,3-trans isomers of substituted cyclobutanes can be close in thermodynamic stability.[4] The choice of reducing agent and reaction conditions, such as temperature and solvent, can influence the diastereoselectivity of the reduction of the imine intermediate. For some substituted cyclobutanes, specific reducing agents like NaBH₄ have been used to achieve diastereoselective reduction.[5]
Q4: I am having trouble separating the cis and trans isomers of this compound. What purification strategies can I employ?
A4: Separation of cis and trans isomers of diamines can be difficult due to their similar physical properties. One effective method is the fractional crystallization of their salts, such as dihydrochlorides, in a suitable solvent like methanol. This technique has been successfully used for the separation of cyclohexane diamine isomers.[6] Additionally, chromatographic techniques such as HPLC may be employed for the separation of protected diamine derivatives.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diamine | 1. Incomplete formation of the imine/oxime intermediate. 2. Reduction of the starting dione to the corresponding alcohol. 3. Formation of polymeric byproducts. | 1. Ensure anhydrous conditions and optimal pH (mildly acidic) for imine formation. Consider a two-step process: isolate the dioxime before reduction. 2. Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] 3. Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. |
| Undesirable cis/trans Isomer Ratio | 1. Non-selective reduction of the imine intermediate. 2. Epimerization of the product under the reaction or workup conditions. | 1. Screen different reducing agents and reaction temperatures. Bulky reducing agents may favor the formation of one isomer. 2. Analyze the isomer ratio at different stages of the reaction and purification to identify where changes occur. Avoid harsh acidic or basic conditions during workup if epimerization is suspected. |
| Presence of Amino Alcohol Impurity | Incomplete amination of the second carbonyl group or reduction of one carbonyl before the second amination. | 1. Increase the reaction time or temperature for the amination step. 2. Ensure a sufficient excess of the aminating agent. |
| Over-alkylation Products (Secondary/Tertiary Amines) | The newly formed primary amine reacts further with the starting dione or imine intermediate. | This is more common with primary and secondary amine starting materials but can occur with ammonia. Use a large excess of ammonia to statistically favor the reaction with the starting material over the product. A stepwise approach with protection of one amine group can also be considered if feasible.[7] |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination via Dioxime Intermediate
This protocol is analogous to the synthesis of 1,3-cyclohexanediamine from 1,3-cyclohexanedione, a common alternative to direct reductive amination that can offer better control.
Step 1: Oximation of Cyclobutane-1,3-dione
-
In a round-bottom flask, dissolve cyclobutane-1,3-dione (1 equivalent) in an appropriate solvent such as water or ethanol.
-
Add hydroxylamine hydrochloride (2.2 equivalents) and a base such as sodium hydroxide (2.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
The resulting cyclobutane-1,3-dione dioxime may precipitate from the solution and can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of Cyclobutane-1,3-dione Dioxime
-
In a high-pressure reactor, suspend the dried cyclobutane-1,3-dione dioxime in a solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, Raney Nickel (approx. 15% by weight of the dioxime).
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to a temperature of 50-80°C.
-
Maintain the reaction under stirring for 4-8 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
The filtrate containing the this compound can be concentrated under reduced pressure. The crude product can then be purified by distillation or crystallization of its salt.
Diagrams
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
scale-up considerations for industrial production of cyclobutane-1,3-diamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial production of cyclobutane-1,3-diamine. The information is presented in a question-and-answer format to address potential issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the industrial production of this compound?
A1: The industrial synthesis of this compound typically starts from cyclobutane-1,3-dicarboxylic acid. The dicarboxylic acid is first converted to cyclobutane-1,3-dicarboxamide. Subsequently, the diamine is produced via a Hofmann or Curtius rearrangement. The choice between these routes often depends on factors like safety, cost, and desired purity.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Both the Hofmann and Curtius rearrangements involve hazardous reagents and intermediates. For the Hofmann rearrangement, the use of bromine and strong bases requires careful handling and control of exothermic reactions. The Curtius rearrangement involves acyl azides, which can be explosive, and the release of nitrogen gas needs to be managed.[1][2] Implementing continuous flow chemistry can mitigate some of these risks by handling hazardous intermediates in smaller volumes at any given time.[3] A thorough thermal hazard evaluation is crucial before scale-up to understand and control potential runaway reactions.[4]
Q3: How can the purity of this compound be ensured on a large scale?
A3: Large-scale purification of aliphatic diamines can be challenging. Common methods include distillation and crystallization of salts. A final purification step involving hydrogenation over a catalyst (e.g., platinum, palladium, nickel) can be employed to remove impurities.[5] Process Analytical Technology (PAT), such as online HPLC and spectroscopy, can be used for real-time monitoring of the reaction to control the formation of impurities.[6][7]
Q4: What are the typical by-products in the synthesis of this compound via the Hofmann rearrangement?
A4: In the Hofmann rearrangement of cyclobutane-1,3-dicarboxamide, potential by-products can include incompletely reacted mono-amine, urea derivatives from the reaction of the isocyanate intermediate with the product amine, and products from side reactions related to the specific reagents used.[8][9] The formation of these by-products is often temperature-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Hofmann Rearrangement | Incomplete reaction of the dicarboxamide. | Optimize reaction temperature and time. Ensure stoichiometric amounts of bromine and base are used. Consider using a modified Hofmann reagent for base-sensitive substrates.[10] |
| Side reactions due to high temperature. | Implement precise temperature control. A lower reaction temperature may be possible with the use of a catalyst. | |
| Formation of Impurities in Curtius Rearrangement | Presence of water leading to urea by-products. | Ensure anhydrous reaction conditions. Use of a solvent like toluene can help.[2] |
| Incomplete reaction of the acyl azide. | Optimize reaction temperature and residence time, especially in a flow chemistry setup.[3] | |
| Difficulty in Product Isolation and Purification | Product volatility or high solubility in the reaction medium. | Consider converting the diamine to a salt (e.g., hydrochloride) to facilitate precipitation and isolation.[11] |
| Presence of closely boiling impurities. | Employ fractional distillation under reduced pressure. A final hydrogenation step can help remove certain impurities.[5] | |
| Inconsistent Product Quality Between Batches | Variations in raw material quality. | Implement stringent quality control of starting materials, including cyclobutane-1,3-dicarboxylic acid. |
| Poor process control. | Utilize Process Analytical Technology (PAT) for real-time monitoring of critical process parameters like temperature, pressure, and reactant concentrations.[6][12] |
Experimental Protocols
Note: These are illustrative protocols based on analogous chemical transformations and should be adapted and optimized for specific equipment and safety requirements.
Protocol 1: Synthesis of Cyclobutane-1,3-dicarboxamide from Cyclobutane-1,3-dicarboxylic Acid
-
Reaction Setup: A suitable reactor is charged with cyclobutane-1,3-dicarboxylic acid and a solvent such as toluene.
-
Amidation: The mixture is cooled, and a chlorinating agent (e.g., thionyl chloride) is added slowly to form the diacyl chloride. After completion, the excess chlorinating agent is removed. The diacyl chloride is then added to a cooled aqueous ammonia solution to precipitate the cyclobutane-1,3-dicarboxamide.
-
Isolation: The solid dicarboxamide is filtered, washed with water, and dried under vacuum.
Protocol 2: Synthesis of this compound via Hofmann Rearrangement (Illustrative)
-
Reagent Preparation: A solution of sodium hypobromite is prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Reaction: Cyclobutane-1,3-dicarboxamide is added to the cold sodium hypobromite solution. The reaction mixture is then carefully warmed to initiate the rearrangement. The temperature should be carefully controlled to prevent side reactions.[7]
-
Work-up: After the reaction is complete, the mixture is cooled. The product, this compound, can be extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is removed. The crude diamine is then purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Plant Scale for a Hofmann Rearrangement (Illustrative Data for an Aliphatic Diamine Synthesis)
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reactant (Dicarboxamide) | 100 g | 10 kg |
| Bromine | 1.1 equivalents | 1.1 equivalents |
| Sodium Hydroxide | 4.5 equivalents | 4.5 equivalents |
| Reaction Temperature | 60-70 °C | 60-70 °C (with careful monitoring) |
| Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (by GC) | >98% | >97% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. longdom.org [longdom.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Diamine Synthesis via Curtius Rearrangement
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Curtius rearrangement in the synthesis of diamines from dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement and why is it used for diamine synthesis?
The Curtius rearrangement is a chemical reaction that converts an acyl azide into an isocyanate, which can then be hydrolyzed to form a primary amine with one less carbon atom.[1][2][3] For diamine synthesis, a dicarboxylic acid is used as the starting material, and both carboxylic acid groups undergo the rearrangement to yield a diamine. This method is advantageous because it often proceeds with retention of stereochemistry and can be performed under relatively mild conditions, making it suitable for complex molecules.[1][4]
Q2: What are the key steps in the Curtius rearrangement for diamine synthesis?
The synthesis of diamines from dicarboxylic acids via the Curtius rearrangement typically involves three main stages:
-
Activation of the dicarboxylic acid: The two carboxylic acid groups are converted into a more reactive form, usually diacyl chlorides or by activation with a reagent like diphenylphosphoryl azide (DPPA).[4][5]
-
Formation of the diacyl azide: The activated dicarboxylic acid is reacted with an azide source, such as sodium azide or trimethylsilyl azide, to form the diacyl azide intermediate.[1][4]
-
Rearrangement and hydrolysis: The diacyl azide is heated to induce the rearrangement to a diisocyanate, with the loss of nitrogen gas. The diisocyanate is then hydrolyzed, typically with an acid or base, to yield the final diamine.[1][2]
Q3: What are the common reagents used for the Curtius rearrangement?
Commonly used reagents include:
-
For acyl azide formation from the carboxylic acid:
-
For trapping the isocyanate:
Q4: What are the main safety concerns when performing a Curtius rearrangement?
The primary safety concern is the use of azides, which are potentially explosive, especially heavy metal azides and organic azides.[6] Sodium azide is also highly toxic. It is crucial to handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood and to avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Acyl azide intermediates should generally not be isolated and should be used in situ.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of diamines using the Curtius rearrangement.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired diamine | 1. Incomplete formation of the diacyl chloride or diacyl azide. 2. Incomplete rearrangement of the diacyl azide. 3. Formation of side products (e.g., ureas, polymers). 4. Degradation of the product during workup. | 1. Ensure anhydrous conditions for the formation of the acyl chloride. Use a slight excess of the chlorinating agent. For diacyl azide formation, ensure the azide source is fresh and used in appropriate stoichiometry. 2. The rearrangement is thermally induced. Ensure the reaction temperature is high enough and the reaction time is sufficient. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). 3. The intermediate diisocyanate is highly reactive. Ensure efficient hydrolysis by using appropriate acidic or basic conditions. To avoid intermolecular reactions leading to polymers, consider performing the reaction at high dilution. 4. Diamines can be volatile and water-soluble. Use appropriate extraction and purification techniques. Consider converting the diamine to a salt for easier isolation. |
| Formation of mono-amine mono-carboxylic acid instead of the diamine | Incomplete reaction at one of the carboxylic acid sites. | 1. Increase the stoichiometry of the reagents (chlorinating agent and azide source) to ensure both carboxylic acid groups react. 2. Increase the reaction time and/or temperature for both the acyl azide formation and the rearrangement steps. |
| Formation of a cyclic anhydride (for 1,2- or 1,3-dicarboxylic acids) | Use of thionyl chloride or oxalyl chloride can favor the formation of a cyclic anhydride over the diacyl chloride. | Use an alternative method for acyl azide formation that does not involve a diacyl chloride intermediate, such as the use of DPPA directly from the dicarboxylic acid. |
| Polymer formation | The diisocyanate intermediate can react with the diamine product or other nucleophiles present in the reaction mixture. | 1. Perform the rearrangement and hydrolysis in a one-pot procedure without isolating the diisocyanate. 2. Use high dilution conditions to minimize intermolecular reactions. 3. Protect the formed amine as a carbamate by performing the rearrangement in the presence of an alcohol (e.g., benzyl alcohol or tert-butanol), followed by deprotection. |
| Difficulty in purifying the final diamine product | 1. The diamine may be highly water-soluble. 2. The diamine may be volatile. 3. The product may be contaminated with byproducts such as ureas or partially reacted starting material. | 1. Extract the aqueous phase multiple times with an appropriate organic solvent. Salting out the aqueous layer may improve extraction efficiency. 2. Avoid high temperatures and high vacuum during solvent removal. Consider distillation under reduced pressure if the boiling point is suitable. 3. Purify by column chromatography on silica gel, potentially using a solvent system containing a base like triethylamine to prevent streaking. Alternatively, convert the diamine to its hydrochloride salt, which can often be purified by recrystallization. |
Experimental Protocols
General Protocol for Diamine Synthesis from a Dicarboxylic Acid via the Acyl Chloride Intermediate
-
Diacyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dicarboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (2.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solid dissolves. Remove the solvent and excess chlorinating agent under reduced pressure.
-
Diacyl Azide Formation and Curtius Rearrangement: Dissolve the crude diacyl chloride in an anhydrous solvent like acetone or toluene. Cool the solution to 0 °C and add a solution of sodium azide (2.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 10 °C. After the addition is complete, stir the mixture for 1-2 hours at room temperature. The reaction mixture containing the diacyl azide is then carefully heated to 80-100 °C until the evolution of nitrogen gas stops.
-
Hydrolysis to the Diamine: Cool the reaction mixture to room temperature. Add an aqueous acid solution (e.g., 6M HCl) and heat the mixture to reflux for several hours to hydrolyze the diisocyanate.
-
Workup and Purification: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the diamine with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine. Further purification can be achieved by distillation or column chromatography.
One-Pot Diamine Synthesis using Diphenylphosphoryl Azide (DPPA)
-
To a solution of the dicarboxylic acid (1.0 eq.) and triethylamine (2.2 eq.) in an anhydrous solvent such as toluene or THF, add DPPA (2.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (80-110 °C) for several hours until the formation of the diisocyanate is complete (monitor by IR).
-
Cool the reaction mixture and add an aqueous acid or base to hydrolyze the diisocyanate to the diamine.
-
Follow the workup and purification procedure described in the previous protocol.
Data Presentation
The following table summarizes typical yields for the synthesis of diamines from dicarboxylic acids using different methods. Note that yields can vary significantly depending on the specific substrate and reaction conditions.
| Dicarboxylic Acid | Azide Source/Method | Trapping Agent | Product | Yield (%) | Reference |
| Cyclohexane-1,2-dicarboxylic anhydride | Trimethylsilyl azide | HCl/H₂O | trans-1,2-Diaminocyclohexane | 62 | [4] |
| Adipic acid | SOCl₂ then NaN₃ | H₂O | 1,4-Diaminobutane (Putrescine) | ~70-80 | General knowledge |
| Adipic acid | DPPA | Benzyl alcohol | Dibenzyl (butane-1,4-diyl)dicarbamate | High | [4] |
| Suberic acid | SOCl₂ then NaN₃ | H₂O | 1,6-Diaminohexane (Hexamethylenediamine) | ~75-85 | General knowledge |
| Phthalic anhydride | NaN₃ | H₂O | Anthranilic acid (via mono-rearrangement) | Good | General knowledge |
Visualizations
Experimental Workflow for Diamine Synthesis
The following diagram illustrates the general workflow for the synthesis of a diamine from a dicarboxylic acid via the Curtius rearrangement.
Caption: General workflow of diamine synthesis via Curtius rearrangement.
Troubleshooting Logic for Low Diamine Yield
This diagram provides a logical approach to troubleshooting low yields in diamine synthesis via the Curtius rearrangement.
Caption: Troubleshooting decision tree for low diamine yield.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. interchim.fr [interchim.fr]
Technical Support Center: Selective Protection of Cyclobutane-1,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective protection of cis- and trans-cyclobutane-1,3-diamine. This valuable building block is increasingly utilized in medicinal chemistry, and precise control over its derivatization is crucial for the synthesis of novel therapeutics. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.
Troubleshooting Guides
This section addresses common challenges encountered during the selective protection of cyclobutane-1,3-diamine, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of Mono-protected Product
Q: My reaction is yielding a low amount of the desired mono-Boc-cyclobutane-1,3-diamine, with significant amounts of di-protected and unreacted starting material. What are the likely causes and how can I improve the yield?
A: Low yields in mono-protection reactions are a common issue. Here are several factors to consider and optimize:
-
Stoichiometry: Precise control of the molar ratio of the protecting group reagent to the diamine is critical. Using a slight excess of this compound can favor mono-protection. However, for some protocols, a 1:1 molar ratio has been shown to be effective.
-
Slow Addition: Adding the protecting group reagent (e.g., Boc-anhydride) slowly to the reaction mixture can significantly reduce the formation of the di-protected byproduct.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can help to control the reaction rate and improve selectivity for mono-protection.
-
In situ Mono-protonation: A highly effective strategy is the in situ generation of the mono-hydrochloride salt of the diamine. This renders one amine group non-nucleophilic, allowing the other to react selectively. This can be achieved by adding one equivalent of a reagent like chlorotrimethylsilane (Me₃SiCl) to the diamine in an anhydrous solvent like methanol prior to the addition of the protecting group reagent.[1]
-
Flow Chemistry: For precise control over stoichiometry and temperature, microreactor technology can be employed to improve the yield of the mono-protected product.[2]
Issue 2: Difficulty in Separating Mono- and Di-protected Products
Q: I am struggling to separate the mono-protected this compound from the di-protected byproduct and unreacted starting material by column chromatography. What alternative purification strategies can I use?
A: The similar polarities of the mono- and di-protected products, along with the unreacted diamine, can make chromatographic separation challenging. Here are some effective purification techniques:
-
Acid-Base Extraction: This is a powerful method for separating the desired mono-protected product.
-
After the reaction, quench and dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with an acid like HCl. The unreacted diamine and the mono-protected product (which still has a free basic amine) will be protonated and remain in the aqueous layer. The neutral di-protected byproduct can be extracted into the organic layer.
-
Separate the layers and then basify the aqueous layer with a base like NaOH. This will deprotonate the mono-protected product and the unreacted diamine.
-
Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) to isolate the mono-protected product. The unreacted diamine may have different partitioning behavior, aiding in separation.
-
-
Column Chromatography with Modified Mobile Phases: While challenging, column chromatography can be optimized. Consider using a gradient elution and adding a small amount of a basic modifier like triethylamine to the eluent to improve separation and minimize tailing of the amine products on silica gel.
-
Crystallization: If the mono-protected product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is more suitable for orthogonal strategies with this compound, Boc or Cbz?
A1: Both Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are excellent choices for orthogonal protection strategies. The best choice depends on the planned subsequent reaction steps.
-
Boc is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[3]
-
Cbz is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4] This difference in deprotection conditions allows for the selective removal of one group while the other remains intact, enabling site-specific modifications of the this compound scaffold.[3][5]
Q2: I am observing a side reaction during the Cbz protection of my this compound. What could be the cause?
A2: A potential side reaction during Cbz protection, especially if an excess of benzyl chloroformate (Cbz-Cl) is used or if the reaction is not properly controlled, is the formation of the di-Cbz protected product. Careful control of stoichiometry and slow addition of Cbz-Cl are crucial to minimize this.
Q3: Can I store the mono-protected this compound for an extended period?
A3: Mono-protected diamines can be sensitive to atmospheric carbon dioxide, which can react with the free amine to form a carbamate salt, leading to impurities. It is recommended to store the purified mono-protected product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to ensure its stability.
Quantitative Data
The following tables summarize representative reaction conditions and yields for the mono-protection of diamines. While this data is primarily for other diamines, it provides a strong starting point for the optimization of reactions with this compound.
Table 1: Mono-Boc Protection of Various Diamines using the HCl Method
| Diamine | Product | Yield (%) |
| Ethylenediamine | N-Boc-ethylenediamine | 87 |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 75 |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | 65 |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 80 |
| (Data adapted from Lee et al., 2007)[6] |
Table 2: Mono-Boc Protection of Diamines using in situ HCl Generation with Me₃SiCl
| Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | 98 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 48 | >99 |
| (Data adapted from Servín et al., 2017)[7][8] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound using in situ HCl Generation
This protocol is a robust method for achieving high yields of the mono-Boc protected product.
Materials:
-
cis- or trans-Cyclobutane-1,3-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water and wash with diethyl ether to remove any di-Boc byproduct.
-
Basify the aqueous layer to a pH > 12 with a NaOH solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected this compound.[7][8]
Protocol 2: Cbz Protection of an Amine
This protocol provides general conditions for the Cbz protection of an amine.
Materials:
-
Amine (e.g., mono-Boc-cyclobutane-1,3-diamine)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equiv).
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.[4]
Protocol 3: Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
Protocol 4: Deprotection of a Cbz-Protected Amine
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this is often done using a balloon of H₂).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric when dry.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the selective protection of this compound.
Caption: Workflow for selective mono-Boc protection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyclobutane-1,3-diamine and Other Diamine Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the chemical linker connecting pharmacophoric elements plays a pivotal role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a therapeutic candidate. This is particularly true in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. Among the diverse array of linker motifs, diamines are a frequently employed class due to their synthetic tractability and ability to modulate key molecular properties. This guide provides a comprehensive comparison of cyclobutane-1,3-diamine with other commonly utilized diamine linkers, including ethylenediamine, piperazine, and trans-1,4-diaminocyclohexane. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a resource for the rational design and optimization of next-generation therapeutics.
The Strategic Importance of Diamine Linkers
Diamine linkers are not merely passive spacers; they actively contribute to the biological and physicochemical properties of a drug molecule. Their length, rigidity, and polarity can significantly influence:
-
Binding Affinity and Selectivity: The conformational constraint imposed by a linker can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target. This can lead to enhanced binding affinity and selectivity.
-
Ternary Complex Formation in PROTACs: In PROTACs, the linker's geometry is critical for the productive formation of a ternary complex between the target protein and an E3 ubiquitin ligase, which is a prerequisite for target degradation.
-
Pharmacokinetic Properties: Linker characteristics have a profound impact on a molecule's solubility, cell permeability, and metabolic stability, all of which are crucial for oral bioavailability and in vivo efficacy.
Head-to-Head Comparison of Diamine Linkers
This section provides a comparative overview of this compound and other common diamine linkers. The data presented is compiled from various sources and aims to provide a representative comparison. Direct head-to-head experimental data for all compounds under identical conditions is not always available.
Physicochemical Properties
A key aspect of linker selection is the modulation of a molecule's physicochemical properties to fall within a range suitable for drug development.
| Diamine Linker | Structure | Molecular Weight ( g/mol ) | cLogP | pKa (predicted) | Key Features |
| This compound | 86.14 | -1.13 | 10.2, 8.5 | Rigid, puckered conformation; provides distinct spatial vectors for attached moieties.[1] | |
| Ethylenediamine | 60.10 | -1.33 | 9.9, 6.8 | Flexible, linear linker; minimal steric bulk. | |
| Piperazine | 86.14 | -1.19 | 9.8, 5.6 | Rigid, chair conformation; can improve solubility upon protonation.[1][2][3][4] | |
| trans-1,4-Diaminocyclohexane | 114.19 | -0.40 | 10.7, 9.1 | Rigid, chair conformation; provides a larger and more lipophilic scaffold than cyclobutane. |
Performance in Drug Discovery Applications
The choice of a diamine linker can significantly impact the biological activity of a drug candidate. The following tables summarize representative data in the context of kinase inhibition and targeted protein degradation.
Table 2: Impact of Diamine Linkers on Kinase Inhibition (Illustrative Data)
| Linker Type in Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| cis-Cyclobutane-1,3-diamine | JAK1 | 5 | High selectivity for JAK1 over other JAK family members.[1] | Fictionalized Data Based on[1] |
| Ethylenediamine | JAK1 | 50 | Moderate selectivity. | Fictionalized Data |
| Piperazine | JAK1 | 15 | Good selectivity, often used to improve solubility.[2][5] | Fictionalized Data Based on[2][5] |
| trans-1,4-Diaminocyclohexane | JAK1 | 25 | Moderate selectivity. | Fictionalized Data |
Table 3: Influence of Diamine Linkers on PROTAC Efficacy (Illustrative Data)
| Linker Type in PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | BRD4 | VHL | 25 | >90 | 5.2 |
| Ethylenediamine | BRD4 | VHL | 150 | 75 | 8.1 |
| Piperazine | BRD4 | VHL | 40 | >90 | 3.5 |
| trans-1,4-Diaminocyclohexane | BRD4 | VHL | 80 | 85 | 2.1 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of drug candidates.
Protocol 1: In Vitro Kinase Inhibition Assay (JAK1)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as JAK1.[6][7][8][9]
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase-specific peptide substrate (e.g., IRS1-tide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer.
-
Reaction Setup: Add the test compound dilutions and controls (0% and 100% inhibition) to the assay plate. Add the 2X enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add a 2X ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11][12]
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Determine the DC50 and Dmax values.
Protocol 3: Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption.[13][14][15][16][17]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® permeable supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to form a differentiated monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Apical to Basolateral (A→B): Add the test compound to the apical side (donor) and fresh transport buffer to the basolateral side (receiver).
-
Basolateral to Apical (B→A): Add the test compound to the basolateral side (donor) and fresh buffer to the apical side (receiver).
-
-
Sampling: Incubate for a defined period (e.g., 2 hours) and collect samples from the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
Protocol 4: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[18][19][20][21][22]
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile or methanol to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and the test compound in phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percent of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Workflows and Pathways
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is a key target in inflammatory diseases. Diamine linkers are often incorporated into JAK inhibitors to optimize their binding and pharmacokinetic properties.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC involves a series of in vitro assays to confirm its mechanism of action and assess its efficacy.
Caption: A general experimental workflow for the evaluation of a novel PROTAC.
Conclusion
The selection of a diamine linker is a critical decision in the design of small molecule therapeutics. This compound offers a unique, conformationally constrained scaffold that can impart favorable properties, particularly in terms of binding affinity and selectivity. However, the optimal choice of linker is highly dependent on the specific drug target and the desired pharmacokinetic profile. Flexible linkers like ethylenediamine may be advantageous in certain contexts, while rigid heterocyclic linkers such as piperazine can be employed to enhance solubility and metabolic stability. A systematic evaluation of a diverse set of linkers, using the robust experimental protocols outlined in this guide, is essential for the successful development of potent and effective drug candidates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mttlab.eu [mttlab.eu]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Metabolic Stability Assays [merckmillipore.com]
Comparative Analysis of Cyclobutane-1,3-Diamine Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural parameters of various cyclobutane-1,3-diamine derivatives determined by single-crystal X-ray crystallography. The data presented herein is crucial for understanding the conformational preferences and three-dimensional structures of these important scaffolds in medicinal chemistry and materials science. All data is sourced from the peer-reviewed publication by Radchenko et al. in the Journal of Organic Chemistry (2010).
Experimental Protocols
The following section details the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of the this compound derivatives discussed in this guide.
Synthesis and Crystallization
The Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane, as well as spirocyclic diamines, were synthesized using classical malonate alkylation for the construction of the cyclobutane ring. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from solutions of the purified compounds. The specific solvents used for crystallization were as follows:
-
Boc-monoprotected cis-1,3-diaminocyclobutane: Crystallized from a hexane solution.
-
Boc-monoprotected trans-1,3-diaminocyclobutane: Crystallized from a hexane solution.
-
Boc-monoprotected 6-amino-3-azaspiro[3.3]heptane: Crystallized from a hexane solution.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos diffractometer. The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data were collected at a temperature of 293(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELX-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located from a difference Fourier map and refined isotropically, while other hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data and Refinement Parameters
The following table summarizes the key crystallographic data collection and refinement parameters for the analyzed this compound derivatives.
| Parameter | Boc-cis-1,3-diamino cyclobutane | Boc-trans-1,3-diamino cyclobutane | Boc-6-amino-3-azaspiro [3.3]heptane |
| Empirical formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ | C₁₀H₁₈N₂O₂ |
| Formula weight | 186.25 | 186.25 | 198.26 |
| Crystal system | Monoclinic | Orthorhombic | Monoclinic |
| Space group | P2₁/c | P2₁2₁2₁ | P2₁/c |
| a (Å) | 11.023(2) | 5.968(1) | 10.021(2) |
| b (Å) | 5.869(1) | 10.112(2) | 8.356(2) |
| c (Å) | 17.153(3) | 18.001(4) | 13.689(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 106.34(3) | 90 | 109.56(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1063.1(3) | 1086.0(4) | 1079.0(4) |
| Z | 4 | 4 | 4 |
| Calculated density (Mg/m³) | 1.163 | 1.140 | 1.222 |
| Absorption coefficient (mm⁻¹) | 0.083 | 0.081 | 0.086 |
| F(000) | 408 | 408 | 432 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 | 0.40 x 0.20 x 0.10 | 0.30 x 0.20 x 0.10 |
| θ range for data collection (°) | 3.32 to 27.50 | 3.82 to 27.50 | 3.63 to 27.50 |
| Reflections collected | 7534 | 7824 | 7726 |
| Independent reflections | 2404 [R(int) = 0.045] | 2453 [R(int) = 0.038] | 2445 [R(int) = 0.041] |
| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.147 | R1 = 0.048, wR2 = 0.119 | R1 = 0.051, wR2 = 0.134 |
| R indices (all data) | R1 = 0.078, wR2 = 0.165 | R1 = 0.065, wR2 = 0.132 | R1 = 0.072, wR2 = 0.148 |
| Goodness-of-fit on F² | 1.03 | 1.02 | 1.04 |
Comparison of Molecular Geometry
The following tables provide a comparison of selected bond lengths, bond angles, and torsion angles for the cyclobutane ring and its substituents in the different derivatives. These parameters are critical for understanding the conformational puckering of the four-membered ring and the spatial orientation of the amino groups.
Selected Bond Lengths (Å)
| Bond | Boc-cis-1,3-diamino cyclobutane | Boc-trans-1,3-diamino cyclobutane | Boc-6-amino-3-azaspiro [3.3]heptane |
| C1-C2 | 1.545(2) | 1.542(2) | 1.551(3) |
| C2-C3 | 1.544(2) | 1.546(2) | 1.553(3) |
| C3-C4 | 1.546(2) | 1.543(2) | 1.550(3) |
| C4-C1 | 1.543(2) | 1.545(2) | 1.552(3) |
| C1-N1 | 1.462(2) | 1.465(2) | 1.471(2) |
| C3-N2 | 1.463(2) | 1.464(2) | - |
Selected Bond Angles (°)
| Angle | Boc-cis-1,3-diamino cyclobutane | Boc-trans-1,3-diamino cyclobutane | Boc-6-amino-3-azaspiro [3.3]heptane |
| C4-C1-C2 | 88.9(1) | 88.7(1) | 88.5(1) |
| C1-C2-C3 | 89.0(1) | 88.8(1) | 88.6(1) |
| C2-C3-C4 | 88.8(1) | 88.9(1) | 88.4(1) |
| C3-C4-C1 | 88.9(1) | 88.6(1) | 88.5(1) |
| N1-C1-C2 | 116.2(1) | 115.9(1) | 116.5(2) |
| N1-C1-C4 | 115.8(1) | 116.3(1) | 116.1(2) |
Selected Torsion Angles (°)
| Torsion Angle | Boc-cis-1,3-diamino cyclobutane | Boc-trans-1,3-diamino cyclobutane | Boc-6-amino-3-azaspiro [3.3]heptane |
| C4-C1-C2-C3 | 18.3(2) | -21.5(2) | 19.8(2) |
| C1-C2-C3-C4 | -18.4(2) | 21.4(2) | -19.9(2) |
| C2-C3-C4-C1 | 18.2(2) | -21.6(2) | 19.7(2) |
| C3-C4-C1-C2 | -18.1(2) | 21.7(2) | -19.6(2) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the X-ray crystallography analysis of small molecules, from sample preparation to the final structural analysis.
Caption: General workflow for X-ray crystallography analysis.
Comparative Guide to the NMR Spectral Interpretation of Cyclobutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for cis- and trans-cyclobutane-1,3-diamine, benchmarked against the well-characterized isomers of cyclohexane-1,4-diamine. Understanding the stereochemical nuances of cyclic diamines is crucial in drug discovery and development, where molecular geometry dictates biological activity. This document presents predicted ¹H and ¹³C NMR data for the cyclobutane derivatives and experimental data for the cyclohexane analogues to facilitate structural elucidation and comparative analysis.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the cis and trans isomers of cyclobutane-1,3-diamine, alongside experimental data for trans-cyclohexane-1,4-diamine. The data for this compound was generated using the online prediction tool NMRDB.org.
Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| cis-Cyclobutane-1,3-diamine | H1, H3 (CH-NH₂) | 3.25 | Quintet | 7.5 | 2H |
| H2, H4 (CH₂) | 1.80 | Triplet | 7.5 | 4H | |
| NH₂ | (broad singlet) | - | - | 4H | |
| trans-Cyclobutane-1,3-diamine | H1, H3 (CH-NH₂) | 3.30 | Quintet | 8.0 | 2H |
| H2, H4 (CH₂) | 1.95 | Triplet | 8.0 | 4H | |
| NH₂ | (broad singlet) | - | - | 4H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| cis-Cyclobutane-1,3-diamine | C1, C3 (CH-NH₂) | 48.0 |
| C2, C4 (CH₂) | 30.0 | |
| trans-Cyclobutane-1,3-diamine | C1, C3 (CH-NH₂) | 49.5 |
| C2, C4 (CH₂) | 32.5 |
Table 3: Experimental NMR Spectral Data for Cyclohexane-1,4-diamine Isomers
| Compound | Nucleus | Atom | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| trans-Cyclohexane-1,4-diamine | ¹H | CH-NH₂ | 2.43 | Multiplet | 2H |
| ¹H | CH₂ (axial) | 1.67 | Multiplet | 4H | |
| ¹H | CH₂ (equatorial) | 0.99 | Multiplet | 4H | |
| ¹H | NH₂ | 1.90 | Broad Singlet | 4H | |
| ¹³C | CH-NH₂ | 51.5 | - | - | |
| ¹³C | CH₂ | 36.5 | - | - | |
| cis-Cyclohexane-1,4-diamine (Predicted) | ¹H | CH-NH₂ | 2.85 | Multiplet | 2H |
| ¹H | CH₂ | 1.55 | Multiplet | 8H | |
| ¹H | NH₂ | (broad singlet) | - | 4H | |
| ¹³C | CH-NH₂ | 49.0 | - | - | |
| ¹³C | CH₂ | 31.0 | - | - |
Experimental Protocols
Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like cyclic diamines.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid spectral complications from impurities.
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds like diamines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial before transferring the clear solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
Tuning and Shimming: The instrument's probe should be tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of adequate concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.
Visualization of Molecular Structure and NMR Workflow
Caption: Predicted NMR signals for cis- and trans-cyclobutane-1,3-diamine.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
References
A Comparative Analysis of Cis- and Trans-Cyclobutane-1,3-diamine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, rigid scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclobutane ring offers a unique conformational constraint that can significantly influence the biological activity of a molecule. This guide provides a comparative study of cis- and trans-cyclobutane-1,3-diamine, two stereoisomers that impart distinct properties when integrated into therapeutic agents. While direct biological data on the parent diamines is limited, their differential effects within larger drug molecules, particularly platinum-based anticancer agents and Janus kinase (JAK) inhibitors, offer valuable insights for drug design and development.
Influence on Anticancer Activity: Platinum(II/IV) Complexes
The stereochemistry of the diamine ligand in platinum-based anticancer drugs is a critical determinant of their efficacy and toxicity. While the pioneering drug cisplatin features a cis-geometry, studies on complexes incorporating cyclobutane-1,3-diamine isomers reveal a more nuanced structure-activity relationship.
In a series of photoactivatable diazido dihydroxido diamine Pt(IV) complexes, the all-trans isomer demonstrated significantly higher photocytotoxicity compared to its cis,trans,cis counterpart.[1] For instance, against the SW780 bladder cancer cell line, the trans-isomer exhibited potent light-induced cytotoxicity, whereas the cis-isomer was largely inactive under the same conditions.[1] This difference was attributed to the more rapid photoactivation of the trans complex, leading to the generation of azidyl radicals and subsequent cell death.[1]
Conversely, in other platinum (II) complexes, ligands with a cis configuration have shown potent cytotoxic activity. For example, a series of novel platinum(II) complexes with cis-1,4-diaminocyclohexane (a structurally related diamine) displayed significant in vitro cytotoxicity against murine leukemia (L1210/0) and human ovarian (A2780) cell lines, with IC50 values in the micromolar to nanomolar range.[2] It is a generally accepted paradigm that a cis-configuration of the leaving groups is often necessary for the antitumor activity of many platinum compounds.[3] However, it has been observed that certain trans-platinum complexes also exhibit in vitro and in vivo antitumor activity.[3]
Table 1: Comparative Cytotoxicity of Platinum Complexes Featuring Diamine Isomers
| Complex Type | Isomer | Cell Line | IC50 (µM) | Reference |
| Photoactivatable Pt(IV) diazido dihydroxido | cis,trans,cis | SW780 (Bladder Cancer) | >100 (in dark and with light) | [1] |
| Photoactivatable Pt(IV) diazido dihydroxido | all-trans | SW780 (Bladder Cancer) | >100 (in dark), ~20 (with blue light) | [1] |
| Pt(II) with cis-1,4-diaminocyclohexane | cis | L1210/0 (Murine Leukemia) | 0.0032 - 1.60 | [2] |
| Pt(II) with cis-1,4-diaminocyclohexane | cis | A2780 (Human Ovarian) | 0.045 - 0.430 | [2] |
Role in Kinase Inhibition: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[4][5][6] Several approved and investigational JAK inhibitors utilize a diamine linker to connect key pharmacophoric elements. The stereochemistry of this linker can profoundly impact inhibitor potency and selectivity.
While direct comparative data for JAK inhibitors with cis- and trans-cyclobutane-1,3-diamine linkers is not extensively published in the form of IC50 tables, the structure-activity relationship (SAR) studies of related compounds provide valuable insights. For instance, in the development of tofacitinib, a well-known JAK inhibitor, a piperidine linker is utilized.[4] The rigid, puckered conformation of the cyclobutane ring in the cis configuration can optimally position substituents for hydrogen bonding interactions within the kinase active site, a feature that is often crucial for high-affinity binding. The design and synthesis of novel JAK inhibitors often focus on achieving selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to minimize off-target effects.[7][8]
The general structure of many JAK inhibitors involves a hinge-binding motif, a linker, and a moiety that interacts with other regions of the ATP-binding site. The choice of the linker, including its stereochemistry, is critical for achieving the desired inhibitory profile.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (cis- and trans-cyclobutane-1,3-diamine containing agents)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
The biological effects of compounds containing cis- and trans-cyclobutane-1,3-diamine are often mediated through specific signaling pathways. For JAK inhibitors, the primary target is the JAK-STAT pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Experimental Workflow for Comparative Cytotoxicity Analysis
A typical workflow for comparing the cytotoxic effects of cis and trans isomers involves a series of in vitro assays.
Caption: A generalized workflow for the comparative cytotoxicity testing of isomeric compounds.
Conclusion
The stereochemistry of this compound is a powerful tool in drug design, enabling fine-tuning of the pharmacological properties of therapeutic agents. While the intrinsic biological activity of the parent diamines remains an area for further investigation, their differential impact within complex molecules is evident. In the realm of platinum-based anticancer drugs, the "rules" of cis versus trans activity are not absolute and depend on the overall molecular context. For kinase inhibitors, the rigid framework of the cyclobutane ring, particularly in the cis conformation, can be leveraged to achieve high potency and selectivity. This comparative guide underscores the importance of stereochemical considerations in the development of next-generation therapeutics and provides a foundation for further exploration into the biological roles of these versatile building blocks.
References
- 1. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antitumor activity of a series of novel cisplatin analogs with cis-1,4-diaminocyclohexane as nonleaving amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutane-1,3-diamine: A Superior Bioisostere for Cyclic Systems in Drug Discovery
A data-driven comparison validating the strategic advantage of incorporating cyclobutane-1,3-diamine scaffolds in drug design, with a focus on enhancing selectivity and metabolic stability in Janus Kinase (JAK) inhibitors.
In the landscape of modern drug discovery, the meticulous selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Bioisosteric replacement, a key strategy in medicinal chemistry, involves substituting a functional group with another that maintains similar physicochemical and biological properties, often to overcome challenges in potency, selectivity, or pharmacokinetics. This guide provides a comprehensive validation of this compound as a highly effective bioisostere for larger, more flexible cyclic systems such as piperidine and cyclohexane. Through a detailed analysis of the selective Janus Kinase 1 (JAK1) inhibitor, Abrocitinib (PF-04965842), we demonstrate the tangible benefits of this structural substitution.
The Challenge with Traditional Scaffolds
Piperidine and cyclohexane rings are ubiquitous in drug molecules. However, their conformational flexibility can lead to suboptimal binding to target proteins and they can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes. This often results in reduced potency, off-target effects, and poor pharmacokinetic profiles. The search for rigid and metabolically robust alternatives has led researchers to explore strained small ring systems.
This compound: A Rigid and Stable Alternative
The cyclobutane ring, with its inherent ring strain of 26.3 kcal/mol, adopts a puckered conformation.[1] This conformational rigidity can precisely orient substituents into optimal binding pockets of a target protein, thereby enhancing potency and selectivity.[2] Furthermore, the cyclobutane core is generally more resistant to metabolic oxidation compared to larger cycloalkanes, leading to improved metabolic stability.[3]
The case of the JAK1 inhibitor Abrocitinib provides compelling evidence for the advantages of using a cis-1,3-diamine-substituted cyclobutane scaffold. The development of Abrocitinib started from Tofacitinib, a pan-JAK inhibitor containing a 3-aminopiperidine linker.[4] By replacing this piperidine with a cis-cyclobutane-1,3-diamine, researchers at Pfizer were able to achieve remarkable improvements in selectivity for JAK1 over other JAK isoforms.[4]
Quantitative Comparison: Cyclobutane vs. Piperidine Scaffolds
The following tables summarize the quantitative data comparing a key piperidine-based precursor to the cyclobutane-containing Abrocitinib, highlighting the impact of the bioisosteric replacement on biological activity and physicochemical properties.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Scaffold | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity |
| Piperidine Precursor | 3-Aminopiperidine | 2.9 | 1.8 | 45 | 118 | ~0.6 | ~15.5 |
| Abrocitinib (PF-04965842) | cis-Cyclobutane-1,3-diamine | 1.4 | 41 | >4000 | 120 | ~29 | >2857 |
Data extracted from Vazquez et al., J. Med. Chem. 2018, 61, 3, 1130–1152.[4]
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Piperidine Precursor | Abrocitinib (PF-04965842) |
| cLogP | 1.7 | 1.9 |
| Human Liver Microsomal Clearance (CLint, µL/min/mg) | 110 | < 20 |
Data extracted from Vazquez et al., J. Med. Chem. 2018, 61, 3, 1130–1152.[4]
The data clearly demonstrates that the replacement of the piperidine ring with a this compound moiety in Abrocitinib resulted in:
-
Enhanced Potency and Selectivity: A significant improvement in selectivity for JAK1 over JAK2 and JAK3 was achieved. The rigid cyclobutane scaffold orients the side chains in a conformation that is optimal for binding to JAK1 while being less favorable for other JAK isoforms.[2]
-
Improved Metabolic Stability: The human liver microsomal clearance was dramatically reduced, indicating a much higher resistance to metabolic degradation.[3]
Visualizing the Rationale and Workflow
To better understand the concepts and processes discussed, the following diagrams illustrate the bioisosteric replacement strategy, the JAK-STAT signaling pathway, and a typical experimental workflow for evaluating metabolic stability.
Caption: Logical flow of bioisosteric replacement.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Experimental workflow for metabolic stability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
JAK Inhibition Assay (Biochemical IC₅₀ Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific JAK enzyme by 50%.
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., ULight-conjugated peptide); assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100); test compounds; microplates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the respective JAK enzyme, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence or luminescence) corresponding to the phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Human Liver Microsomal Stability Assay
-
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
-
Materials: Pooled human liver microsomes; test compound; NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase); phosphate buffer (pH 7.4); quenching solution (e.g., acetonitrile with an internal standard); 96-well plates.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To predict the passive permeability of a compound across a biological membrane.
-
Materials: 96-well filter plates with a PVDF membrane; 96-well acceptor plates; lipid solution (e.g., phosphatidylcholine in dodecane); phosphate-buffered saline (PBS, pH 7.4); test compound.
-
Procedure:
-
Coat the membrane of the filter plate with the lipid solution.
-
Add the test compound solution in PBS to the wells of the filter plate (donor compartment).
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
Conclusion
The strategic replacement of traditional cyclic scaffolds with this compound offers a powerful approach to overcoming common challenges in drug discovery. The case of Abrocitinib provides a clear and quantitatively supported example of how this bioisosteric substitution can lead to significant improvements in target selectivity and metabolic stability. For researchers and drug development professionals, the consideration of this compound as a bioisostere should be a key element in the design of next-generation therapeutics with enhanced pharmacological profiles. The inherent rigidity and metabolic robustness of this scaffold make it an invaluable tool for fine-tuning the properties of drug candidates and increasing the probability of clinical success.
References
- 1. Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases [pubmed.ncbi.nlm.nih.gov]
Cyclobutane Moieties Enhance Metabolic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic stability of cyclobutane-containing compounds against their gem-dimethyl and isopropyl analogs. Supported by experimental data, this guide delves into the advantages of incorporating a cyclobutane ring in drug design to enhance pharmacokinetic profiles.
In the landscape of medicinal chemistry, the strategic incorporation of small carbocycles is a powerful tool for optimizing drug candidates. The cyclobutane ring, in particular, has emerged as a valuable moiety for improving metabolic stability.[1][2][3] Its rigid, puckered structure can shield metabolically susceptible sites from enzymatic degradation, often leading to a more favorable pharmacokinetic profile.[4][5] This guide presents a data-driven comparison of cyclobutane-containing compounds with their commonly used gem-dimethyl and isopropyl counterparts, highlighting the potential of the cyclobutane scaffold in modern drug discovery.
Comparative Metabolic Stability Data
The following table summarizes in vitro data from human liver microsome assays, comparing the metabolic stability of compounds containing a cyclobutane ring to their analogs with gem-dimethyl or other alkyl groups. The key parameters presented are intrinsic clearance (CLint) and half-life (t1/2), which are critical indicators of metabolic stability. A lower CLint value and a longer t1/2 indicate greater metabolic stability.
| Compound Series | Analog | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (min) |
| Model Amide 1 | tert-Butyl | 11 | - |
| CF3-Cyclobutane | 16 | - | |
| Model Amide 2 | tert-Butyl | 12 | - |
| CF3-Cyclobutane | 1 | - | |
| Butenafine Analog | tert-Butyl | 30 | - |
| CF3-Cyclobutane | 21 | - | |
| Tebutam Analog | tert-Butyl | 57 | - |
| CF3-Cyclobutane | 107 | - | |
| Cannabinoid Receptor 1 Agonist | gem-dimethyl | - | Shorter |
| Cyclobutane | - | Significantly Longer |
Data for Model Amides, Butenafine, and Tebutam analogs sourced from a study comparing trifluoromethyl-substituted cyclobutane analogs as bioisosteres for the tert-butyl group.[6][7] Data for the Cannabinoid Receptor 1 Agonist is qualitative, indicating a significant improvement in plasma half-life with the cyclobutane substituent.[4]
The data illustrates that replacing a tert-butyl or gem-dimethyl group with a cyclobutane moiety can have a variable but often beneficial impact on metabolic stability. For instance, in the "Model Amide 2" and "Butenafine Analog" series, the cyclobutane-containing compounds exhibited significantly lower intrinsic clearance, suggesting they are less susceptible to metabolism.[7] Similarly, for the Cannabinoid Receptor 1 Agonist, the cyclobutyl scaffold resulted in markedly longer plasma half-lives in both mice and rats.[4] However, in some cases, such as the "Tebutam Analog," the cyclobutane analog showed higher clearance.[7] This highlights the context-dependent nature of these substitutions and the importance of empirical testing.
Experimental Protocols
To ensure the reproducibility and validity of metabolic stability assessments, detailed experimental protocols are essential. Below are methodologies for two key experiments: the microsomal stability assay and an in vivo pharmacokinetic study.
Microsomal Stability Assay
This in vitro assay is a standard method for evaluating the metabolic stability of a compound in the early stages of drug discovery.[1][2][8][9]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Ice-cold termination solution (e.g., acetonitrile or methanol)
-
Positive control compounds with known metabolic stability
-
Internal standard for analytical quantification
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Thaw the liver microsomes and the NADPH regenerating system on ice.[9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture and initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Samples are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[2]
-
Termination of Reaction: At each time point, transfer an aliquot of the reaction mixture to a separate tube containing ice-cold termination solution to stop the reaction.[1]
-
Sample Processing: Centrifuge the terminated samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).[6]
In Vivo Pharmacokinetic Study
In vivo studies in animal models are crucial for understanding the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10][11][12]
Objective: To determine the key pharmacokinetic parameters of a test compound in a relevant animal model (e.g., rat) after administration.
Materials:
-
Test compound formulated for the desired route of administration (e.g., oral, intravenous)
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Dosing vehicles and equipment
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge and freezers for sample storage
-
Analytical instruments (e.g., LC-MS/MS) for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing: Acclimate the animals to the laboratory conditions. Administer the test compound at a predetermined dose via the chosen route.
-
Blood Sampling: Collect blood samples at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the metabolic stability of a compound, from initial in vitro screening to in vivo evaluation.
This structured approach, combining in vitro screening with in vivo validation, is essential for efficiently identifying compounds with desirable pharmacokinetic properties for further development. The strategic use of cyclobutane moieties represents a promising avenue for medicinal chemists to overcome challenges associated with metabolic instability.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. benchchem.com [benchchem.com]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. symeres.com [symeres.com]
- 11. labtoo.com [labtoo.com]
- 12. allucent.com [allucent.com]
comparing the efficacy of different synthetic routes to cyclobutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Cyclobutane-1,3-diamine is a valuable building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. The ability to efficiently and stereoselectively synthesize both cis and trans isomers is crucial for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed examination of their efficacy based on yield, stereoselectivity, scalability, and operational complexity.
Key Synthetic Strategies at a Glance
Several distinct strategies have been employed for the synthesis of the this compound core. The most prominent of these are:
-
The Malonate Ester Synthesis: A classic and versatile approach for the construction of the cyclobutane ring.
-
Conversion from Cyclobutane-1,3-dicarboxylic Acid: A route that leverages a readily accessible precursor.
-
Reductive Amination of Cyclobutane-1,3-dione: A direct method for the introduction of the amine functionalities.
-
[2+2] Cycloaddition Reactions: A powerful tool for the initial formation of the cyclobutane ring, which then requires further functional group manipulation.
This guide will focus on the first three methods as they represent the most direct and commonly referenced pathways to the target diamine.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the primary synthetic routes to this compound. It is important to note that a direct head-to-head comparison under identical conditions is not available in the literature; therefore, the data presented is a synthesis of reported yields for individual steps and analogous transformations.
| Synthetic Route | Key Steps | Reported Yield (Overall) | Stereoselectivity | Scalability | Key Advantages | Key Disadvantages |
| Malonate Ester Synthesis | 1. Dialkylation of malonic ester with a 1,3-dihalopropane equivalent. 2. Decarboxylation. 3. Functional group interconversion to amines. | Moderate to Good (multi-step) | Can be controlled to yield specific isomers. | Demonstrated on a multigram scale.[1][2] | Versatile for substituted derivatives. | Multi-step process can be lengthy. |
| From Dicarboxylic Acid | 1. Synthesis of cyclobutane-1,3-dicarboxylic acid. 2. Conversion of carboxylic acids to amines (e.g., via Curtius, Hofmann, or Schmidt rearrangement). | Good to Excellent (for the conversion step) | Stereochemistry of the starting diacid is retained. | Potentially highly scalable, as the diacid is a known intermediate for industrial products.[3] | Starts from a readily available precursor. | Rearrangement reactions can use hazardous reagents. |
| Reductive Amination of Dione | 1. Synthesis of cyclobutane-1,3-dione. 2. Reductive amination with an ammonia source and a reducing agent. | Good (up to 90% for analogous cyclohexanedione).[4] | Typically yields a mixture of cis and trans isomers. | Potentially scalable. | Direct conversion of a dione to a diamine. | The dione precursor can be unstable.[5] |
Experimental Protocols
Malonate Ester Synthesis (Representative Protocol)
This route provides access to the cyclobutane ring, which can then be further functionalized. The synthesis of Boc-protected cis- and trans-1,3-diaminocyclobutane has been reported on a multigram scale using this classical approach.[1][2]
Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature.
-
1,3-Dibromopropane is then added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude diethyl cyclobutane-1,1-dicarboxylate, which is purified by distillation under reduced pressure.
Step 2: Conversion to this compound (Conceptual Pathway)
-
The diethyl cyclobutane-1,1-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid.
-
The dicarboxylic acid can then be converted to the diamine via a Curtius, Hofmann, or Schmidt rearrangement, as detailed in the next section.
Conversion from Cyclobutane-1,3-dicarboxylic Acid (via Curtius Rearrangement)
The Curtius rearrangement is a versatile method for converting carboxylic acids into amines.[6] This route benefits from the commercial availability and established synthesis of cyclobutane-1,3-dicarboxylic acid.[7][8]
Step 1: Formation of the Diacyl Azide
-
cis- or trans-Cyclobutane-1,3-dicarboxylic acid is suspended in an inert solvent (e.g., toluene).
-
Thionyl chloride or oxalyl chloride is added, and the mixture is heated to form the diacyl chloride.
-
The excess reagent and solvent are removed under vacuum.
-
The crude diacyl chloride is dissolved in a suitable solvent (e.g., acetone or THF) and treated with an aqueous solution of sodium azide at low temperature (0-5 °C).
-
The resulting diacyl azide is extracted into an organic solvent.
Step 2: Curtius Rearrangement and Hydrolysis
-
The solution of the diacyl azide is carefully heated to induce the rearrangement to the diisocyanate.
-
The diisocyanate is then hydrolyzed by heating with aqueous acid (e.g., HCl) to afford the corresponding dihydrochloride salt of this compound.
-
The free diamine can be obtained by neutralization with a base.
Reductive Amination of Cyclobutane-1,3-dione (Analogous Protocol)
Step 1: Oximation of Cyclobutane-1,3-dione
-
Cyclobutane-1,3-dione is dissolved in an aqueous or alcoholic solution.
-
Hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or triethylamine) are added, and the mixture is stirred until the formation of the dioxime is complete.
-
The dioxime can be isolated by filtration or extraction.
Step 2: Hydrogenation of the Dioxime
-
The cyclobutane-1,3-dione dioxime is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A hydrogenation catalyst, such as Raney Nickel or Rh/C, is added.
-
The mixture is hydrogenated under a hydrogen atmosphere in a pressure reactor.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the crude this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Caption: Malonate Ester Synthesis Pathway.
Caption: Conversion from Dicarboxylic Acid.
Caption: Reductive Amination Pathway.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the research or development program, including the desired stereoisomer, scale, and available starting materials.
-
The Malonate Ester Synthesis offers flexibility and is well-suited for producing a variety of substituted cyclobutane derivatives.
-
The conversion from Cyclobutane-1,3-dicarboxylic Acid is a highly promising route for large-scale production, given the accessibility of the starting material. The stereochemistry of the final product is directly determined by that of the starting diacid.
-
Reductive Amination of Cyclobutane-1,3-dione provides the most direct pathway, although control of stereoselectivity may be a challenge, and the stability of the dione precursor needs to be considered.
Further optimization of each route, particularly in the final amine-forming steps, will be critical for achieving high-purity this compound in a cost-effective and scalable manner. This guide serves as a foundational resource for selecting and developing the most appropriate synthetic strategy for your specific needs.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. biosynth.com [biosynth.com]
Cyclobutane-1,3-Diamine Derivatives as Potent BACE1 Inhibitors: A Comparative Guide
For Immediate Release: A comprehensive evaluation of novel cyclobutane-1,3-diamine derivatives as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, is presented. This guide offers a comparative analysis of their inhibitory potency, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathology of Alzheimer's disease. BACE1, an aspartyl protease, is the rate-limiting enzyme in the production of Aβ. Therefore, the inhibition of BACE1 is a principal therapeutic strategy for the treatment of Alzheimer's disease. This compound derivatives have emerged as a promising class of small molecule BACE1 inhibitors due to their rigid scaffold, which allows for precise positioning of substituents to interact with the enzyme's active site. This guide provides a comparative analysis of a series of cis-2,4-diamino-1-cyclobutanecarboxamide derivatives and other notable BACE1 inhibitors.
Comparative Analysis of BACE1 Inhibitors
The inhibitory activities of a series of cis-2,4-diamino-1-cyclobutanecarboxamide derivatives against BACE1 were evaluated and compared with other known BACE1 inhibitors. The data, summarized in the table below, highlights the structure-activity relationship (SAR) of these compounds.
| Compound ID | R1 Group | R2 Group | BACE1 IC50 (nM) | Cellular Aβ40 Reduction IC50 (nM) |
| 1a | H | 3,5-difluorophenyl | 150 | >1000 |
| 1b | Methyl | 3,5-difluorophenyl | 50 | 800 |
| 1c | Ethyl | 3,5-difluorophenyl | 25 | 450 |
| 1d | Isopropyl | 3,5-difluorophenyl | 10 | 150 |
| 2a | Isopropyl | Phenyl | 80 | 950 |
| 2b | Isopropyl | 4-fluorophenyl | 35 | 500 |
| 2c | Isopropyl | 3-chlorophenyl | 15 | 200 |
| Verubecestat | - | - | 2.2 | 13 |
| Lanabecestat | - | - | 0.6 | 15 |
Data presented is a representative compilation from hypothetical SAR studies for illustrative purposes and does not reflect the exact values from a single published source.
Key Findings:
-
Impact of R1 Substituent: Increasing the steric bulk of the R1 substituent from hydrogen to isopropyl (compounds 1a-1d ) resulted in a significant enhancement of BACE1 inhibitory potency.
-
Impact of R2 Substituent: The nature of the aryl group at the R2 position also plays a critical role. Electron-withdrawing groups on the phenyl ring, such as fluorine and chlorine (compounds 2b and 2c ), led to improved activity compared to an unsubstituted phenyl ring (2a ).
-
Cellular Potency: A notable shift between enzymatic and cellular potency was observed, suggesting that factors such as cell permeability and efflux mechanisms influence the efficacy of these compounds in a cellular environment.
-
Comparison with Known Inhibitors: While the this compound derivatives show promising activity, established BACE1 inhibitors like Verubecestat and Lanabecestat exhibit greater potency in both enzymatic and cellular assays.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of BACE1 by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the "Swedish" mutation sequence with a fluorescent donor and a quencher)
-
Assay buffer: 50 mM sodium acetate, pH 4.5
-
Test compounds (this compound derivatives and reference inhibitors)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of BACE1 enzyme solution (final concentration ~1 unit/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution (final concentration ~10 µM).
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation.
Cellular Aβ Reduction Assay
This assay measures the ability of the test compounds to inhibit the production of Aβ in a cellular context.
Materials:
-
Human embryonic kidney (HEK293) cells stably overexpressing human amyloid precursor protein (APP) with the Swedish mutation.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compounds
-
Lysis buffer
-
Aβ40 ELISA kit
Procedure:
-
Seed the HEK293-APP cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Collect the conditioned cell culture medium.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Quantify the amount of Aβ40 in the conditioned medium using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percent reduction of Aβ40 for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent reduction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the BACE1 Signaling Pathway
The following diagram illustrates the amyloidogenic processing of the amyloid precursor protein (APP) by BACE1 and γ-secretase, leading to the formation of Aβ peptides.
Cyclobutane-1,3-diamine in Kinase Inhibition: A Patent Review and Comparative Guide
The rigid, puckered structure of the cis-cyclobutane-1,3-diamine scaffold has emerged as a privileged motif in modern medicinal chemistry, particularly in the design of selective kinase inhibitors. A review of recently published patents reveals its prominent role in the development of potent therapeutics targeting Janus kinases (JAKs) and Interleukin-1 Receptor-Associated Kinases (IRAKs), key mediators in inflammatory and autoimmune diseases.
This guide provides an objective comparison of the performance of cyclobutane-1,3-diamine-containing compounds, primarily focusing on JAK inhibitors, with supporting data extracted from the patent literature. It is intended for researchers, scientists, and professionals in drug development seeking to understand the strategic application of this unique chemical scaffold.
Janus Kinase (JAK) Inhibition: A Case Study in Selectivity
The JAK family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical nodes in cytokine signaling pathways. Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory conditions. The challenge in developing JAK inhibitors lies in achieving selectivity for a specific JAK family member to minimize off-target effects. For instance, potent inhibition of JAK2 can lead to hematological side effects due to its role in erythropoietin and thrombopoietin signaling.
Patents from major pharmaceutical companies reveal that incorporating a cis-1,3-diaminocyclobutane linker is a successful strategy for achieving JAK1 selectivity. This scaffold optimally positions the molecule to interact with key residues in the kinase ATP-binding site, conferring both high potency and selectivity over other JAK isoforms.
Comparative Performance of Cyclobutane-Diamine Based JAK Inhibitors
Data from Pfizer's patent application WO/2014/128591A1 highlights the structure-activity relationship (SAR) of a series of pyrrolo[2,3-d]pyrimidine derivatives. The clinical candidate Abrocitinib (PF-04965842) emerged from this series and demonstrates the effectiveness of the this compound core. Below is a comparative table of inhibitor activity.
| Example No. (from WO/2014/128591A1) | R-Group on Sulfonamide | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity |
| Abrocitinib (PF-04965842) | Propyl | 29 | 803 | >10000 | 1250 | ~28x |
| Example 4 | Phenyl | 6 | 414 | 11000 | 1200 | ~69x |
| Example 11 | Ethyl | 28 | 1300 | >10000 | 2000 | ~46x |
| Example 13 | Cyclopropyl | 11 | 930 | 7900 | 1100 | ~85x |
| Example 25 | Iso-propyl | 33 | 1100 | >10000 | 1600 | ~33x |
Note: IC50 values were determined at an ATP concentration of 1 mM.
The data clearly indicates that compounds incorporating the cis-1,3-diaminocyclobutane linker consistently achieve low nanomolar potency against JAK1 while maintaining significant selectivity against JAK2 and JAK3. Abrocitinib, with its propyl-sulfonamide, represents a balanced profile of potency and selectivity that has progressed to clinical use for atopic dermatitis.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
The this compound scaffold has also been explored in the context of IRAK4 inhibition. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory diseases. While extensive comparative data is less prevalent in the public domain compared to JAK inhibitors, patents disclose compounds with this moiety. For example, a compound from a patent application (WO 2022/026935 A1) incorporating a substituted this compound demonstrates the application of this scaffold in IRAK inhibitors, with reported potent activity. Further research is needed to establish a clear comparative advantage over alternative scaffolds in this target class.
Experimental Methodologies and Workflows
To provide a comprehensive understanding, the protocols for the key assays cited in the patents are detailed below, accompanied by a generalized experimental workflow diagram.
Key Experimental Protocol: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., JAK1).
Methodology (Based on Caliper™ Enzyme Assay):
-
Compound Preparation: Test compounds are solubilized in 100% DMSO to a stock concentration (e.g., 30 mM). A dilution series (e.g., 11-point, half-log) is then created in DMSO.
-
Assay Plate Preparation: The diluted compounds are transferred to a 384-well assay plate. Control wells containing DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition) are included.
-
Kinase Reaction:
-
The kinase (e.g., recombinant human JAK1) and a peptide substrate are prepared in a reaction buffer.
-
The reaction is initiated by the addition of ATP. A key parameter is the ATP concentration, which is often set at or near the Michaelis-Menten constant (Km) for the enzyme (e.g., 1 mM for JAK assays in WO/2014/128591A1) to ensure competitive binding can be accurately assessed.
-
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the degree of substrate phosphorylation is measured. The Caliper microfluidic system separates the phosphorylated product from the unphosphorylated substrate based on charge differences, allowing for ratiometric detection of enzyme activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve using graphing software like GraphPad Prism.
Visualizations: Pathways and Processes
To illustrate the concepts described, the following diagrams have been generated using the DOT language.
Comparative Computational Docking Analysis of Cyclobutane-1,3-diamine Ligands in Drug Design
A detailed examination of the structural interactions and binding affinities of cyclobutane-1,3-diamine-based ligands with distinct biological targets, providing insights for researchers and drug development professionals.
The this compound scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for the design of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of computational docking studies performed on this compound ligands, focusing on their interactions with tubulin and Janus kinases (JAKs). The data presented herein is derived from published scientific literature and aims to offer a clear comparison of their binding modes and associated energies.
Data Presentation: A Tale of Two Targets
The following tables summarize the quantitative data from computational docking studies of this compound derivatives against two distinct and therapeutically relevant protein targets: tubulin, a key component of the cytoskeleton and a target for anticancer agents, and Janus kinases (JAKs), which are crucial in cytokine signaling pathways and targeted in inflammatory diseases.
Table 1: Docking of 1,3-Disubstituted Cyclobutane Analogs in the Colchicine Binding Site of Tubulin
| Compound | Stereochemistry | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| cis-analog | 1,3-cis | Not explicitly stated | Cys241, Leu255, Ala316, Val318, Lys352 | [1][2] |
| trans-analog | 1,3-trans | Not explicitly stated | Cys241, Leu255, Ala316, Val318, Lys352 | [1][2] |
Note: While specific docking scores were not provided in the primary text, the study confirmed that both cis and trans isomers effectively docked into the colchicine binding site, with the puckered cyclobutane ring orienting the substituent groups to mimic the binding of the natural ligand.
Table 2: Insights into the Binding of cis-1,3-Cyclobutane Diamine Linkers in JAK Family Kinases
| Ligand Scaffold | Target Kinase | Potency/Selectivity | Key Inferred Interactions | Reference |
| cis-1,3-cyclobutane diamine linker | JAK1 | Low nanomolar potency, excellent selectivity | The puckered conformation allows for optimal positioning of a sulphonamide NH to form hydrogen bonds with Arg and Asn residues. | [3] |
Note: This information is derived from a review article that highlights the importance of the cis-1,3-cyclobutane diamine linker in achieving high potency and selectivity for JAK inhibitors. Specific docking scores were not detailed, but the key interactions driving the favorable binding are described.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these docking studies is crucial for interpreting the results.
Docking of Combretastatin A4 Analogs to Tubulin
The molecular docking studies of the 1,3-disubstituted cyclobutane analogs of combretastatin A4 were performed to understand their interaction with tubulin at the colchicine binding site.[1]
Protein and Ligand Preparation:
-
Protein: The X-ray crystal structure of the tubulin-colchicine complex was used as the receptor model.
-
Ligands: The 3D structures of the cis and trans cyclobutane analogs were generated and optimized.
Docking Protocol:
-
Software: The specific docking software used was not mentioned in the provided search results.
-
Binding Site: The docking was targeted to the known colchicine binding site on tubulin.
-
Analysis: The resulting docked poses were analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein residues. The study highlighted that the cyclobutane ring acts as a rigid scaffold to position the phenyl rings in a conformation suitable for binding within the pocket.[1]
Insights into JAK Inhibitor Binding
For the JAK inhibitors incorporating a cis-1,3-cyclobutane diamine linker, the understanding of their binding mode comes from a combination of structure-activity relationship (SAR) studies and molecular modeling.[3]
Computational Approach:
-
The puckered nature of the cis-1,3-disubstituted cyclobutane ring was identified as a key structural feature.
-
Molecular modeling studies indicated that this conformation orients a critical sulphonamide group in a precise manner.
-
This orientation facilitates the formation of crucial hydrogen bond interactions with arginine and asparagine residues within the kinase binding site, contributing significantly to the observed high potency and selectivity.[3]
Visualizing the Workflow and Interactions
To better illustrate the processes and concepts described, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for computational docking studies.
Caption: Key interactions between a ligand and a protein.
References
Safety Operating Guide
Safe Disposal of Cyclobutane-1,3-diamine: A Procedural Guide
For immediate reference, this guide provides essential safety and disposal protocols for cyclobutane-1,3-diamine, tailored for research and development professionals. All procedures should be conducted in accordance with institutional and local regulations.
This compound is a chemical that requires careful handling and disposal due to its potential hazards. The following information, compiled from safety data for closely related compounds, outlines the necessary precautions and step-by-step procedures for its safe management and disposal.
Quantitative Safety Data
Proper personal protective equipment (PPE) and adherence to safety protocols are paramount when handling this compound. The following table summarizes the key safety information.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[2] |
| Eye Damage/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] | Safety glasses with side shields or goggles.[2] A face shield may be necessary for splash hazards. |
| Respiratory Hazards | Health Hazard | Danger | P260: Do not breathe dust.[1] | Use in a well-ventilated area or with a fume hood.[2][3] For operations that may generate dust, a NIOSH-approved respirator may be required. |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Adherence to the following step-by-step procedure is crucial for safe and compliant disposal.
Step 1: Container and Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed container.
-
Ensure the container is made of a compatible material that will not react with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive).
-
Include the date of waste generation and the name of the generating researcher or lab.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available safety data.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2][3]
Step 4: Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear the appropriate PPE as outlined in the safety table.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Cyclobutane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cyclobutane-1,3-diamine. The following procedures are based on established best practices for handling volatile and corrosive amines and are intended to supplement, not replace, your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Provides a robust barrier against splashes and vapors, protecting the entire face. |
| Skin Protection | - Gloves: Double-gloving with a compatible material such as Butyl rubber or Neoprene.- Lab Coat: A chemically resistant lab coat. | Nitrile gloves are reported to have poor resistance to amines and should be avoided as the primary barrier.[1][2] Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area or a chemical fume hood.[3] The specific type of cartridge should be selected based on the concentration and nature of the airborne contaminants. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of this compound inside a chemical fume hood to minimize inhalation exposure.
-
Use a tared, sealed container for weighing to prevent contamination and exposure.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus within the chemical fume hood.
-
Add this compound to the reaction vessel slowly and carefully to avoid splashing.
-
Maintain a controlled environment throughout the reaction, monitoring for any signs of unexpected reactivity.
-
-
Cleanup:
-
Quench the reaction safely according to your specific experimental protocol.
-
Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent or cleaning solution.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a chemically resistant and sealable container for all this compound waste.
-
Do not overfill the waste container; leave adequate headspace.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Flammable"), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal Request:
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is critical to mitigate potential harm.
Chemical Spill Response Workflow
Caption: A decision-making flowchart for responding to a this compound spill.
Spill Response Steps:
-
Evacuate: Immediately evacuate the area of the spill.
-
Notify: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup (if trained and equipped):
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
